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Core Science & Biosynthesis

Foundational

NVP-BKM 120-13C3 Hydrochloride mechanism of action

Technical Monograph: NVP-BKM120-13C3 Hydrochloride Mechanistic Pharmacology & Bioanalytical Application Executive Summary NVP-BKM120 (Buparlisib) is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: NVP-BKM120-13C3 Hydrochloride Mechanistic Pharmacology & Bioanalytical Application

Executive Summary

NVP-BKM120 (Buparlisib) is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor belonging to the 2,6-dimorpholino pyrimidine class.[1][2][3] It functions primarily by blocking the ATP-binding cleft of the p110 catalytic subunit of PI3K, thereby abrogating the PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in solid tumors and hematological malignancies.

NVP-BKM120-13C3 Hydrochloride is the stable isotope-labeled isotopologue of this therapeutic agent, incorporating three Carbon-13 atoms. While chemically equipotent to the unlabeled drug, its primary utility lies not in therapy, but as a gold-standard Internal Standard (IS) for quantitative bioanalysis (LC-MS/MS). It enables precise pharmacokinetic (PK) profiling by normalizing ionization matrix effects and extraction recovery variances during drug development.

Part 1: Pharmacological Mechanism of Action

Core Target: Class I PI3K Inhibition

The primary mechanism of NVP-BKM120 is the competitive inhibition of the ATP binding site within the catalytic domain of Class I PI3K isoforms. Unlike isoform-specific inhibitors (e.g., Idelalisib for p110δ), NVP-BKM120 is a "pan-inhibitor," affecting all four catalytic isoforms with nanomolar potency.

  • Binding Mode: Crystallographic data indicates that the morpholine groups of NVP-BKM120 form hydrogen bonds with the hinge region (Val851 in p110γ) of the kinase, mimicking the adenine ring of ATP. This prevents ATP hydrolysis and the subsequent phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol 3,4,5-trisphosphate (PIP3).

  • Downstream Consequence: The reduction in cellular PIP3 levels prevents the recruitment of PH-domain-containing proteins, specifically AKT (Protein Kinase B) and PDK1, to the plasma membrane. This blockade suppresses AKT phosphorylation at Thr308 and Ser473, halting cell proliferation and inducing apoptosis.

Secondary Mechanism: Microtubule Destabilization

Expert Insight: While often categorized solely as a PI3K inhibitor, NVP-BKM120 exhibits a distinct off-target mechanism at higher concentrations (>1 µM). It directly binds to tubulin, inhibiting polymerization.[4] This dual activity—PI3K blockade and microtubule destabilization—contributes to G2/M cell cycle arrest and mitotic catastrophe, particularly in p53-mutant cell lines where apoptotic checkpoints are compromised.

Visualization: The PI3K/AKT Signaling Blockade

PI3K_Pathway RTK RTK / GPCR (Growth Factor Receptor) PI3K Class I PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 BKM120 NVP-BKM120 (Inhibitor) BKM120->PI3K ATP-Competitive Inhibition Apoptosis Apoptosis / G2-M Arrest BKM120->Apoptosis Induces PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits to Membrane PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates (Inhibits) mTOR mTORC1 AKT->mTOR Activates Effect Cell Growth & Survival mTOR->Effect Promotes

Caption: NVP-BKM120 inhibits the catalytic conversion of PIP2 to PIP3, preventing AKT activation and forcing the cell into apoptosis or cell-cycle arrest.

Part 2: The Role of the 13C3 Isotopologue

Why 13C3? (Bioanalytical Integrity)

In drug development, quantifying NVP-BKM120 in plasma (pharmacokinetics) requires absolute precision. NVP-BKM120-13C3 Hydrochloride serves as the internal standard (IS).

  • Mass Shift (+3 Da): The replacement of three 12C atoms with 13C creates a mass shift of +3 Daltons. This is sufficient to distinguish the IS from the analyte in a Mass Spectrometer (MS) while maintaining identical chromatographic retention times.

  • Superiority over Deuterium: Unlike Deuterium (2H) labeling, which can suffer from hydrogen-deuterium exchange (HDX) in protic solvents or slight chromatographic shifts (isotope effect), Carbon-13 is non-exchangeable and co-elutes perfectly with the analyte. This ensures that the IS experiences the exact same matrix suppression or enhancement as the drug at the moment of ionization.

Part 3: Experimental Protocols

Protocol A: In Vitro Kinase Assay (Validating MoA)

Objective: Determine the IC50 of NVP-BKM120 against PI3Kα.[3]

  • Reagent Prep: Prepare recombinant p110α/p85α complex in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).

  • Substrate: Prepare PIP2:PS lipid vesicles (1:1 ratio) via sonication.

  • Inhibitor Addition: Dispense NVP-BKM120 (serial dilutions in DMSO) into 384-well plates.

  • Reaction Start: Add enzyme mix and incubate for 20 min at room temperature. Initiate reaction by adding ATP (10 µM final) and PIP2 substrate.

  • Termination: Stop reaction after 60 min using a Kinase-Glo® (Promega) or ADP-Glo™ reagent (depletion assay).

  • Readout: Measure luminescence. The signal is inversely proportional to kinase activity (in ATP depletion assays).

  • Calculation: Fit data to a sigmoidal dose-response curve (variable slope) to derive IC50.

Protocol B: LC-MS/MS Quantification (Using 13C3 Standard)

Objective: Quantify NVP-BKM120 in rat plasma using NVP-BKM120-13C3 as the Internal Standard.

  • Sample Prep: Aliquot 50 µL of plasma sample.

  • Spike IS: Add 10 µL of NVP-BKM120-13C3 working solution (e.g., 500 ng/mL in methanol).

  • Precipitation: Add 150 µL cold Acetonitrile (ACN) to precipitate proteins. Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Injection: Transfer supernatant to autosampler vials. Inject 5 µL into the LC-MS/MS.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and ACN (B).

  • Mass Spectrometry (MRM Mode):

    • Analyte (BKM120): Monitor transition m/z 411.2 → 367.2.

    • IS (BKM120-13C3): Monitor transition m/z 414.2 → 370.2 (Shift of +3 Da).

  • Analysis: Calculate the Area Ratio (Analyte/IS). Interpolate concentration from a calibration curve constructed with the same IS ratio method.

Visualization: Bioanalytical Workflow

Bioanalysis Sample Plasma Sample (Unknown Conc.) Mix Vortex & Protein ppt (Acetonitrile) Sample->Mix IS Add IS: NVP-BKM120-13C3 IS->Mix Normalization Centrifuge Centrifuge (Supernatant) Mix->Centrifuge LC LC Separation (Co-elution) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Analyte: 411.2 IS: 414.2 Data Quantification (Area Ratio) MS->Data

Caption: Workflow for using NVP-BKM120-13C3 to normalize extraction and ionization variability in PK studies.

Part 4: Quantitative Data Summary

Table 1: Isoform Selectivity Profile (IC50)

Data synthesized from Maira et al. (2012) and biochemical assays.

Target IsoformIC50 (nM)Selectivity Note
PI3K p110α 35 - 52 Primary Target (Wild Type & Mutant)
PI3K p110β 166 Class I Isoform
PI3K p110δ 116 Class I Isoform
PI3K p110γ 262 Class I Isoform
VPS34 (Class III)> 2,000High Selectivity (>50x)
mTOR (Class IV)> 5,000Minimal activity at therapeutic doses
Table 2: Physicochemical Properties (NVP-BKM120)
PropertyValueSignificance
Molecular Weight 410.4 (Unlabeled) / 413.4 (13C3)MS transition shift
LogP ~2.6Moderate lipophilicity; good oral bioavailability
Solubility Low in water; soluble in DMSO/EthanolRequires formulation (e.g., solid dispersion)
pKa ~5.8 (Pyridine nitrogen)Ionizes well in positive ESI mode (LC-MS)

References

  • Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics. [Link][2]

  • Koul, D., et al. (2012). "Antitumor activity of NVP-BKM120—a selective pan class I PI3 kinase inhibitor showed differential forms of cell death based on p53 status of glioma cells." Clinical Cancer Research. [Link]

  • Brachmann, S. M., et al. (2012). "Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations." Molecular Cancer Therapeutics. [Link]

  • Wang, Y., et al. (2020). "LC–MS/MS determination of buparlisib, a phosphoinositide 3 kinase inhibitor in rat plasma: Application to a pharmacokinetic study." Biomedical Chromatography. [Link]

  • PubChem Compound Summary. "Buparlisib (NVP-BKM120)." National Center for Biotechnology Information. [Link]

Sources

Exploratory

NVP-BKM120-13C3 Hydrochloride: A Pan-Class I PI3K Inhibitor for Preclinical Cancer Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract NVP-BKM120, also known as Buparlisib, is a potent and orally bioavailable p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

NVP-BKM120, also known as Buparlisib, is a potent and orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has garnered significant interest in the field of oncology research.[1][2][3] This technical guide provides a comprehensive overview of NVP-BKM120, detailing its mechanism of action, providing validated experimental protocols for its use in preclinical studies, and presenting key data to inform experimental design. The document is intended to serve as a practical resource for researchers investigating the therapeutic potential of targeting the PI3K/AKT/mTOR signaling pathway in various cancer models.

Introduction: The Significance of Targeting the PI3K Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers.[2] This constitutive activation of PI3K signaling promotes tumorigenesis and can contribute to resistance to conventional cancer therapies.[3] Consequently, the development of inhibitors targeting this pathway has been a major focus of cancer drug discovery.

NVP-BKM120-13C3 Hydrochloride (hereafter referred to as NVP-BKM120) is a 2,6-dimorpholino pyrimidine derivative that acts as a selective inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[2][3][4] Its ability to broadly target class I PI3Ks makes it a valuable tool for interrogating the role of this pathway in cancer and as a potential therapeutic agent. This guide will delve into the technical aspects of working with NVP-BKM120, providing the necessary information for its effective application in a research setting.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Cascade

NVP-BKM120 exerts its anti-cancer effects by directly inhibiting the kinase activity of class I PI3K isoforms in an ATP-competitive manner. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane. PIP3 serves as a crucial second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT (also known as protein kinase B).

By blocking the production of PIP3, NVP-BKM120 effectively prevents the activation of AKT. This, in turn, leads to the dephosphorylation and inactivation of downstream targets of AKT, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1) and its substrates. The net result is the suppression of signals that promote cell growth, proliferation, and survival, ultimately leading to cell cycle arrest and apoptosis in cancer cells with a dependency on the PI3K pathway.[2][3][5]

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation NVP_BKM120 NVP-BKM120 NVP_BKM120->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion

Figure 1: Simplified signaling pathway of NVP-BKM120 action.

In Vitro Efficacy: Potency Across Various Cancer Cell Lines

The anti-proliferative activity of NVP-BKM120 has been demonstrated across a wide range of cancer cell lines, with particular sensitivity observed in those harboring PIK3CA mutations.[2] The half-maximal inhibitory concentration (IC50) is a critical parameter for designing in vitro experiments. The following table summarizes reported IC50 values for NVP-BKM120 in various cancer cell lines.

Cell LineCancer TypePIK3CA StatusPTEN StatusIC50 (µM)Reference
M055CholangiocarcinomaNot SpecifiedNot Specified0.004[5]
KKU100CholangiocarcinomaNot SpecifiedNot Specified0.033[5]
M213CholangiocarcinomaNot SpecifiedNot Specified0.085[5]
OCA17CholangiocarcinomaNot SpecifiedNot Specified0.253[5]
M139CholangiocarcinomaNot SpecifiedNot Specified0.318[5]
U87GlioblastomaWild-TypeMutant1.17[6]
P3GlioblastomaNot SpecifiedNot Specified0.84[6]
Glioma (p53 wt avg)GlioblastomaNot SpecifiedNot Specified1.28[7]
Glioma (p53 mut/del avg)GlioblastomaNot SpecifiedNot Specified2.08[7]

Note: IC50 values can vary depending on the assay conditions, cell line passage number, and other experimental factors. It is recommended to determine the IC50 in the specific cell line of interest under your laboratory's conditions.

Experimental Protocols for Preclinical Evaluation

This section provides detailed, step-by-step methodologies for key in vitro assays to characterize the effects of NVP-BKM120.

Cell Viability Assay (MTS-based)

This protocol is designed to determine the dose-dependent effect of NVP-BKM120 on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • NVP-BKM120-13C3 Hydrochloride (stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of NVP-BKM120 in complete medium. A typical concentration range to start with is 0.01 to 10 µM.[6][8] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared NVP-BKM120 dilutions or vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[6][7]

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the NVP-BKM120 concentration and fit a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with NVP-BKM120 (serial dilutions) Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 MTS Add MTS reagent and incubate Incubate2->MTS Read Measure absorbance at 490 nm MTS->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Figure 2: Workflow for the MTS-based cell viability assay.

Western Blot Analysis for Pathway Modulation

This protocol allows for the assessment of NVP-BKM120's effect on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • NVP-BKM120-13C3 Hydrochloride

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6 ribosomal protein, anti-total S6 ribosomal protein, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of NVP-BKM120 or vehicle control for a specified time (e.g., 2-24 hours).[9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein lysates and separate them by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein phosphorylation.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • NVP-BKM120-13C3 Hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with NVP-BKM120 at the desired concentrations for a specified time (e.g., 48-72 hours).[7]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells twice with cold PBS.[10]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[10]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

In Vivo Studies: Preclinical Efficacy in Xenograft Models

The anti-tumor activity of NVP-BKM120 has been confirmed in various in vivo cancer models.[1][12]

General Protocol Outline for a Subcutaneous Xenograft Model:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer NVP-BKM120 orally at a predetermined dose and schedule (e.g., daily or 5 days on/2 days off).[6] The vehicle control should be administered to the control group.

  • Monitoring: Monitor tumor volume, body weight, and overall animal health throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as Western blotting or immunohistochemistry, to confirm target engagement.

Conclusion and Future Directions

NVP-BKM120-13C3 Hydrochloride is a well-characterized and potent pan-class I PI3K inhibitor that serves as an invaluable tool for preclinical cancer research. Its ability to effectively block the PI3K/AKT/mTOR signaling pathway provides a strong rationale for its investigation in various cancer types, particularly those with PI3K pathway alterations. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the cellular and in vivo effects of this compound. Further research focusing on combination strategies and the identification of predictive biomarkers will be crucial in translating the preclinical promise of NVP-BKM120 into clinical applications.

References

  • Inhibitory effect of NVP-BKM120 on cholangiocarcinoma cell growth. (2016). Oncology Letters. [Link]

  • Maira, S. M., et al. (2012). Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor. Molecular Cancer Therapeutics. [Link]

  • Koul, D., et al. (2012). Antitumor Activity of NVP-BKM120–A Selective Pan Class I PI3 Kinase Inhibitor Showed Differential Forms of Cell Death Based on p53 Status of Glioma Cells. Clinical Cancer Research. [Link]

  • NVP-BKM120 preferentially inhibits the proliferation of tumor cells... (n.d.). ResearchGate. [Link]

  • Goplen, D., et al. (2016). Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats. Journal of Neuro-Oncology. [Link]

  • Goplen, D., et al. (2016). Treatment with the PI3K inhibitor buparlisib (NVP-BKM120) suppresses the growth of established patient-derived GBM xenografts and prolongs survival in nude rats. Journal of Neuro-Oncology. [Link]

  • Bendell, J. C., et al. (2015). Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors. Cancer Science. [Link]

  • Maira, S. M., et al. (2012). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Molecular Cancer Therapeutics. [Link]

  • Mayer, I. A., et al. (2017). A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer. Breast Cancer Research and Treatment. [Link]

  • Rieger, A. M., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Wang, G., et al. (2014). The PI3 kinase inhibitor NVP-BKM120 induces GSK3/FBXW7-dependent Mcl-1 degradation, contributing to induction of apoptosis and enhancement of TRAIL-induced apoptosis. Protein & Cell. [Link]

  • Chiarini, F., et al. (2015). Activity of the pan-class I phosphoinositide 3-kinase inhibitor NVP-BKM120 in T-cell acute lymphoblastic leukemia. Leukemia. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. [Link]

  • Zhang, Y., et al. (2015). Effects of PI3K inhibitor NVP-BKM120 on overcoming drug resistance and eliminating cancer stem cells in human breast cancer cells. Cell Death & Disease. [Link]

  • Stewart, E., et al. (2015). Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas. PLoS One. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Wen, P. Y., et al. (2018). Buparlisib in Patients With Recurrent Glioblastoma Harboring Phosphatidylinositol 3-Kinase Pathway Activation: An Open-Label, Multicenter, Multi-Arm, Phase II Trial. Journal of Clinical Oncology. [Link]

Sources

Foundational

Precision Bioanalysis of PI3K Inhibition: Navigating the NVP-BKM120 Pathway via Isotope Dilution Mass Spectrometry

Executive Summary NVP-BKM120 (Buparlisib) is a potent, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor designed to target the dysregulated PI3K/Akt/mTOR signaling pathway common in solid tumors and hematologic mal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

NVP-BKM120 (Buparlisib) is a potent, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor designed to target the dysregulated PI3K/Akt/mTOR signaling pathway common in solid tumors and hematologic malignancies. NVP-BKM 120-13C3 Hydrochloride is its stable isotope-labeled analog, engineered specifically as an Internal Standard (IS) for quantitative bioanalysis.

This technical guide bridges the gap between the biological target (the PI3K signaling cascade) and the analytical target (precise quantification via LC-MS/MS). While the parent compound targets the ATP-binding cleft of p110 isoforms to induce apoptosis, the 13C3-labeled isotopolog targets the matrix effects and ionization variability inherent in clinical pharmacokinetics (PK), ensuring data integrity in drug development.

Part 1: The Biological Target – Class I PI3K Signaling[1]

Mechanism of Action

NVP-BKM120 functions as an ATP-competitive inhibitor of Class I PI3K isoforms (


). Unlike dual PI3K/mTOR inhibitors (e.g., NVP-BEZ235), Buparlisib exhibits high selectivity for PI3K, sparing mTOR and Vps34 at therapeutic concentrations.

Upon binding to the ATP cleft, NVP-BKM120 prevents the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (


) to Phosphatidylinositol 3,4,5-trisphosphate (

). This blockade disrupts the recruitment of PDK1 and Akt to the plasma membrane, collapsing the survival signaling axis.
Downstream Consequences[2]
  • Akt Dephosphorylation: Rapid reduction of p-Akt (Ser473 and Thr308).

  • Cell Cycle Arrest: Accumulation of cells in the

    
     phase.[1]
    
  • Apoptosis/Mitotic Catastrophe: In

    
     wild-type cells, apoptosis is induced. In 
    
    
    
    mutant cells, the drug often triggers mitotic catastrophe.
Pathway Visualization

The following diagram illustrates the specific intervention point of NVP-BKM120 within the PI3K/Akt/mTOR cascade.

PI3K_Pathway RTK RTK / GPCR PI3K Class I PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation BKM120 NVP-BKM120 (Inhibitor) BKM120->PI3K ATP Competition mTOR mTORC1 AKT->mTOR Activation Apoptosis Apoptosis & G2/M Arrest AKT->Apoptosis Inhibition lifts suppression Proliferation Cell Proliferation mTOR->Proliferation

Figure 1: Mechanism of Action of NVP-BKM120. The compound competitively inhibits Class I PI3K, preventing PIP3 generation and downstream Akt/mTOR signaling.

Part 2: The Analytical Target – 13C3 Isotope Dilution

Why NVP-BKM 120-13C3?

In high-stakes DMPK (Drug Metabolism and Pharmacokinetics) studies, relying on structural analogs as internal standards is insufficient due to differential ionization efficiency. NVP-BKM 120-13C3 Hydrochloride is a Stable Isotope Labeled (SIL) standard where three


 atoms are replaced by 

.

Key Advantages:

  • Co-Elution: The 13C3 analog elutes at the exact same retention time as the analyte, experiencing the exact same matrix suppression or enhancement.

  • Mass Differentiation: It provides a distinct mass shift (+3 Da), allowing separation by the Mass Spectrometer (MS) without chromatographic resolution.

  • Carrier Effect: It minimizes adsorption losses of the analyte at low concentrations by occupying active sites on glassware/columns.

Physicochemical Profile
PropertyNVP-BKM120 (Analyte)NVP-BKM 120-13C3 (IS)
Molecular Formula


Monoisotopic Mass (Free Base) ~410.17 Da~413.18 Da
Role PI3K InhibitorInternal Standard
Detection LC-MS/MS (MRM)LC-MS/MS (MRM)

Part 3: Experimental Protocol – LC-MS/MS Quantification

Objective: Quantify NVP-BKM120 in plasma using NVP-BKM 120-13C3 HCl as the internal standard.

Reagents & Preparation
  • Stock Solution: Dissolve NVP-BKM 120-13C3 HCl in DMSO to 1 mg/mL.

  • Working IS Solution: Dilute stock in 50% Methanol to 500 ng/mL.

  • Matrix: Drug-free plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

This method favors high throughput and recovery.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • IS Addition: Add 10 µL of Working IS Solution (NVP-BKM 120-13C3). Vortex gently.

  • Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an HPLC vial with insert.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

MRM Transitions (Multiple Reaction Monitoring):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
NVP-BKM120 411.2

367.23525
NVP-BKM 120-13C3 414.2

370.23525

Note: The +3 Da shift is maintained in the product ion, confirming the label is located on a stable core fragment (likely the pyrimidine or morpholine ring).

Analytical Workflow Diagram

Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (Analyte) IS Add IS: NVP-BKM 120-13C3 Sample->IS Precip Precipitate: Acetonitrile IS->Precip Centrifuge Centrifuge 13k rpm Precip->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (ESI+) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: LC-MS/MS Bioanalytical Workflow utilizing NVP-BKM 120-13C3 as the Internal Standard.

Part 4: Validation & Quality Control[5]

To ensure the "Target Pathway" (Analytical) is valid, the following parameters must be met, as defined by FDA/EMA bioanalytical guidelines:

  • Linearity: Calibration curves must be linear (

    
    ) over the therapeutic range (typically 1–3000 ng/mL).
    
  • IS Response: The variation in NVP-BKM 120-13C3 peak area should not exceed 15% across the run.

  • Matrix Effect: Calculate the Matrix Factor (MF).

    
    
    Crucial: The IS-normalized Matrix Factor should be close to 1.0, proving the 13C3 label effectively compensates for ion suppression.
    

References

  • Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics.[2]

  • Burger, M. T., et al. (2011).[3] "Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer." ACS Medicinal Chemistry Letters.

  • Csonka, D., et al. (2016). "Phase I study of buparlisib (BKM120) in patients with advanced solid tumors and hepatic impairment." Cancer Chemotherapy and Pharmacology.

  • Fang, P., et al. (2019). "LC-MS/MS determination of buparlisib, a phosphoinositide 3 kinase inhibitor in rat plasma: Application to a pharmacokinetic study." Biomedical Chromatography.

Sources

Exploratory

An In-depth Technical Guide to the Chemical Structure of NVP-BKM120-13C3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Elucidating the Role of NVP-BKM120 and the Significance of Isotopic Labeling NVP-BKM120, also known as Buparlisib, is a potent, orally bioavai...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Role of NVP-BKM120 and the Significance of Isotopic Labeling

NVP-BKM120, also known as Buparlisib, is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has been the subject of extensive investigation in oncology.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in human cancers.[3] NVP-BKM120 inhibits all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby blocking the downstream signaling cascade and exerting anti-tumor effects.[4][5]

In the realm of drug development and translational research, understanding the pharmacokinetics, metabolism, and target engagement of a drug candidate is paramount. This is where isotopically labeled compounds, such as NVP-BKM120-13C3 Hydrochloride, become invaluable tools. The incorporation of stable isotopes, in this case, Carbon-13, into the drug's molecular structure provides a "heavy" version of the molecule that is chemically identical to the unlabeled drug but can be distinguished by mass spectrometry. This allows for precise quantification in complex biological matrices and enables sophisticated tracer studies to track the fate of the molecule in vivo.

This technical guide will provide a comprehensive overview of the chemical structure of NVP-BKM120-13C3 Hydrochloride. As specific documentation for this isotopically labeled variant is not publicly available, we will present a hypothesized structure based on common and synthetically feasible labeling patterns. This guide will delve into the structural details, a plausible synthetic approach, its mechanism of action, and the critical applications of this labeled compound in research.

Hypothesized Chemical Structure and Properties of NVP-BKM120-13C3 Hydrochloride

The core structure of NVP-BKM120 consists of a pyrimidine core substituted with two morpholine rings and a trifluoromethyl-substituted pyridine moiety.[6] For NVP-BKM120-13C3 Hydrochloride, it is hypothesized that three Carbon-13 atoms are incorporated into one of the morpholine rings. This labeling pattern is synthetically accessible using commercially available 13C-labeled morpholine and provides a significant mass shift for analytical purposes without altering the compound's biological activity.

Below is a table summarizing the key chemical properties of the hypothesized NVP-BKM120-13C3 Hydrochloride.

PropertyValue
IUPAC Name 5-(2,6-bis(morpholin-4-yl)pyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine hydrochloride (with one morpholine ring containing three 13C atoms)
Molecular Formula C1513C3H22ClF3N6O2
Molecular Weight 449.85 g/mol (calculated)
CAS Number Not available (custom synthesized)
Appearance Expected to be a solid powder

Diagram of the Hypothesized Chemical Structure of NVP-BKM120-13C3 Hydrochloride

Caption: Hypothesized structure of NVP-BKM120-13C3 Hydrochloride.

Proposed Synthetic Pathway

The synthesis of NVP-BKM120 has been previously described and typically involves a Suzuki coupling reaction.[7] A plausible route to the 13C3-labeled analogue would adapt this procedure by utilizing a 13C-labeled starting material.

Conceptualized Synthetic Workflow:

  • Synthesis of a 13C-labeled morpholine: Commercially available 13C-labeled precursors can be used to synthesize [13C3]-morpholine.

  • Introduction of the labeled morpholine: The [13C3]-morpholine would be reacted with a suitable di- or tri-halogenated pyrimidine derivative to install the labeled morpholine ring onto the pyrimidine core.

  • Second morpholine addition: The unlabeled morpholine would then be added to the pyrimidine core.

  • Suzuki Coupling: The resulting dimorpholinylpyrimidine intermediate would undergo a Suzuki coupling reaction with a boronic acid or boronate ester derivative of 4-(trifluoromethyl)pyridin-2-amine.

  • Salt Formation: The final product would be treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.

Diagram of the Proposed Synthetic Workflow

G A [13C3]-Morpholine C [13C3]-Morpholinyl Pyrimidine A->C B Halogenated Pyrimidine B->C E Di-morpholinyl Pyrimidine ([13C3]) C->E D Unlabeled Morpholine D->E G NVP-BKM120-13C3 E->G Suzuki Coupling F Pyridinyl Boronic Acid Derivative F->G I NVP-BKM120-13C3 Hydrochloride G->I H HCl H->I

Caption: A plausible synthetic route to NVP-BKM120-13C3 Hydrochloride.

Mechanism of Action: Targeting the PI3K Signaling Pathway

NVP-BKM120 functions as an ATP-competitive inhibitor of all class I PI3K isoforms.[6] By binding to the ATP-binding pocket of the PI3K enzyme, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. The inhibition of this pathway leads to decreased cell proliferation, survival, and metabolism in cancer cells that are dependent on PI3K signaling.

Diagram of the PI3K Signaling Pathway and Inhibition by NVP-BKM120

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth, Proliferation, Survival Cell Growth, Proliferation, Survival mTOR->Cell Growth, Proliferation, Survival NVP-BKM120 NVP-BKM120 NVP-BKM120->PI3K Inhibits

Caption: NVP-BKM120 inhibits PI3K, blocking downstream signaling.

Applications of NVP-BKM120-13C3 Hydrochloride in Research

The primary utility of NVP-BKM120-13C3 Hydrochloride lies in its application as a tracer and an internal standard in various research settings.

  • Pharmacokinetic (ADME) Studies: By administering the labeled compound, researchers can accurately track its absorption, distribution, metabolism, and excretion in preclinical models. The distinct mass of the 13C-labeled drug allows for its differentiation from endogenous molecules and metabolites.

  • Quantitative Mass Spectrometry: NVP-BKM120-13C3 Hydrochloride serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of the unlabeled drug in biological samples such as plasma, tissues, and urine. Its similar chemical and physical properties to the analyte ensure accurate and precise measurements.

  • Metabolic Tracing: In metabolic studies, the 13C label can be traced through various metabolic pathways to identify and quantify the drug's metabolites. This information is crucial for understanding the drug's biotransformation and potential for drug-drug interactions.

  • Target Engagement and Occupancy Studies: In specialized mass spectrometry-based proteomics, isotopically labeled inhibitors can be used to assess the degree of target engagement in cells or tissues.

Characterization and Quality Control

The identity, purity, and isotopic enrichment of the synthesized NVP-BKM120-13C3 Hydrochloride would be rigorously assessed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the molecular structure and the precise location of the 13C labels. The 13C spectrum would show enhanced signals for the labeled carbon atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to verify the molecular weight of the labeled compound and determine the degree of isotopic enrichment.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the chemical purity of the compound, ensuring the absence of starting materials, byproducts, and other impurities.

Conclusion

NVP-BKM120-13C3 Hydrochloride, while not a commercially cataloged product, represents a vital research tool for the in-depth study of the pan-PI3K inhibitor, Buparlisib. Its hypothesized structure, with three Carbon-13 atoms integrated into a morpholine ring, provides the necessary mass shift for sensitive and specific detection in complex biological systems. The ability to accurately quantify the drug and its metabolites, as well as to trace its metabolic fate, is indispensable for advancing our understanding of its pharmacology and for its continued development in the field of oncology. This technical guide provides a foundational understanding of the chemical nature and scientific importance of this isotopically labeled compound for researchers and drug development professionals.

References

  • Xcess Biosciences. NVP-BKM120 Hydrochloride. [Link]

  • PubChem. Buparlisib. [Link]

  • ResearchGate. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer. [Link]

  • Cellagen Technology. NVP-BKM120. [Link]

  • PMC. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer. [Link]

  • Royal Society of Chemistry. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link]

  • PMC. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link]

  • Wikipedia. Buparlisib. [Link]

  • ChemRxiv. Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. [Link]

Sources

Foundational

Technical Guide: NVP-BKM 120-13C3 Hydrochloride Discovery and Development

Executive Summary This technical guide details the development and application of NVP-BKM 120-13C3 Hydrochloride , the stable isotope-labeled internal standard (IS) for Buparlisib (NVP-BKM120). Buparlisib is a potent, pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the development and application of NVP-BKM 120-13C3 Hydrochloride , the stable isotope-labeled internal standard (IS) for Buparlisib (NVP-BKM120). Buparlisib is a potent, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1][2][3] The


 isotopologue is engineered specifically for high-precision bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document moves beyond basic definitions to explore the mechanistic necessity of this compound in clinical pharmacology, the synthetic logic of its labeling, and validated protocols for its use in regulating bioanalysis.

The Parent Scaffold: NVP-BKM120 (Buparlisib)[3]

To understand the utility of the isotope, one must first master the parent compound's mechanism. NVP-BKM120 is an oral 2,6-dimorpholino pyrimidine derivative.[4] Unlike earlier generation inhibitors, it targets all four isoforms of class I PI3K (


) in an ATP-competitive manner.
Mechanism of Action (MoA)

The PI3K pathway is frequently dysregulated in human cancers (e.g., PIK3CA mutations). NVP-BKM120 binds to the ATP-binding cleft of the PI3K enzyme, preventing the phosphorylation of PIP2 to PIP3. This blockade arrests the downstream signaling cascade essential for cell proliferation and survival.

Key Signaling Pathway: The following diagram illustrates the precise intervention point of NVP-BKM120 within the RTK/PI3K/AKT/mTOR axis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PI3K AKT AKT (Protein Kinase B) PIP3->AKT Recruits/Activates mTOR mTOR Complex AKT->mTOR Signaling Cascade CellCycle Cell Survival & Proliferation mTOR->CellCycle Promotes BKM120 NVP-BKM120 (Inhibitor) BKM120->PI3K ATP-Competitive Blockade

Figure 1: Mechanism of Action. NVP-BKM120 inhibits PI3K, preventing the conversion of PIP2 to PIP3 and halting downstream AKT/mTOR signaling.

Isotopic Engineering: The Advantage

In regulated bioanalysis (GLP/GCP), the choice of internal standard is critical for data integrity. While deuterated (


) standards are common, Carbon-13 (

)
labeling offers superior stability and chromatographic performance for this specific scaffold.
Why over Deuterium?
  • Elimination of Isotope Effects: Deuterium can slightly alter the lipophilicity of a molecule, leading to a shift in retention time (

    
    ) compared to the analyte. This separation can cause the IS to elute in a region with different matrix suppression than the analyte, compromising quantification accuracy.
    
  • Bond Stability: Carbon-carbon bonds are non-exchangeable in solution. Deuterium on heteroatoms (N-D, O-D) can exchange with solvent protons, leading to signal loss.

    
     incorporation into the pyrimidine core of BKM120 ensures the label remains intact throughout aggressive extraction protocols.
    
Structural Logic

The NVP-BKM 120-13C3 Hydrochloride typically incorporates three


 atoms within the central pyrimidine ring . This core is metabolically stable relative to the morpholine wings, which are subject to oxidative metabolism.
  • Chemical Formula:

    
    
    
  • Mass Shift: +3 Da relative to parent.

  • Purity Requirement: Isotopic enrichment >99% to prevent contribution to the analyte channel (M+0).

Bioanalytical Method Development (LC-MS/MS)

This section outlines a validated workflow for quantifying NVP-BKM120 in human plasma using the


 internal standard. This protocol aligns with FDA M10 Bioanalytical Method Validation  guidelines [1].
Sample Preparation: Protein Precipitation (PPT)

Liquid-Liquid Extraction (LLE) is often unnecessary for BKM120 due to its moderate lipophilicity. PPT is preferred for high throughput.

Protocol:

  • Aliquot: Transfer 50 µL of plasma (K2EDTA) to a 96-well plate.

  • IS Spike: Add 20 µL of NVP-BKM 120-13C3 working solution (500 ng/mL in 50% MeOH).

  • Precipitation: Add 150 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Agitation: Vortex for 5 minutes at 1200 rpm.

  • Separation: Centrifuge at 4000g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant directly into the LC-MS/MS.

LC-MS/MS Conditions

The method relies on Positive Electrospray Ionization (ESI+).

ParameterSettingRationale
Column C18 (2.1 x 50 mm, 1.7 µm)High resolution for polar pyrimidines.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ionization.
Mobile Phase B 0.1% Formic Acid in ACNOrganic modifier.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Transition (Analyte) m/z 411.2

324.1
Quantifier ion (Morpholine loss).
Transition (IS) m/z 414.2

327.1
Matches analyte fragmentation path (+3 Da).
Validation Workflow

The following diagram details the logical flow of a regulatory validation campaign required to certify this method.

Validation_Workflow Start Method Development Selectivity Selectivity Check (6 Matrix Lots) Start->Selectivity Linearity Calibration Curve (LLOQ to ULOQ) Selectivity->Linearity No Interference Accuracy Accuracy & Precision (5 QC Levels, n=6) Linearity->Accuracy R² > 0.99 MatrixEffect Matrix Effect & Recovery (using 13C-IS) Accuracy->MatrixEffect Stability Stability Testing (Freeze/Thaw, Benchtop) MatrixEffect->Stability IS Compensates Suppression Report FDA M10 Compliant Validation Report Stability->Report

Figure 2: Validation Logic. The


-IS is critical at the "Matrix Effect" stage, where it must demonstrate parallel suppression/enhancement to the analyte.

Scientific Integrity: Handling Internal Standard Variability

A common challenge in PI3K inhibitor bioanalysis is Internal Standard Response Variability . According to recent FDA guidance discussions [2], variability in IS response can indicate matrix effects or injection errors.

Self-Validating Check: When using NVP-BKM 120-13C3, calculate the IS Normalized Matrix Factor for every batch:



If this value deviates significantly from 1.0, the extraction protocol (Section 4.1) must be optimized to remove phospholipids, or the chromatographic gradient must be adjusted to separate the analyte from suppression zones.

References

  • U.S. Food and Drug Administration (FDA). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • FDA. (2019).[6] Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Available at: [Link]

  • PubChem. (n.d.). Buparlisib (NVP-BKM120) Compound Summary. National Library of Medicine. Available at: [Link]

  • American Association for Cancer Research (AACR). (2012).[7] Characterization of the Mechanism of Action of the Pan Class I PI3K Inhibitor NVP-BKM120. Molecular Cancer Therapeutics.[1][7][8][9] Available at: [Link]

Sources

Exploratory

NVP-BKM 120-13C3 Hydrochloride synthesis and purification

Technical Whitepaper: Synthesis and Purification of NVP-BKM120-13C3 (Buparlisib-13C3) Hydrochloride Executive Summary This technical guide details the total synthesis and purification of NVP-BKM120-13C3 Hydrochloride , a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Synthesis and Purification of NVP-BKM120-13C3 (Buparlisib-13C3) Hydrochloride

Executive Summary

This technical guide details the total synthesis and purification of NVP-BKM120-13C3 Hydrochloride , a stable isotope-labeled internal standard (IS) for the bioanalysis of Buparlisib (a pan-class I PI3K inhibitor).

While Buparlisib synthesis is well-documented, the introduction of a stable


 isotope tag  requires a de novo construction of the pyrimidine core. This guide prioritizes a core-labeling strategy  (incorporating 

into the pyrimidine ring) over peripheral labeling (e.g., labeled morpholine). Core labeling provides superior metabolic stability, ensuring the IS tracks the analyte accurately even if peripheral metabolism occurs.

Key Technical Specifications:

  • Target Analyte: Buparlisib (NVP-BKM120).[1][2][3][4]

  • Isotope Tag:

    
     (Pyrimidine ring C4, C5, C6).
    
  • Mass Shift: +3.01 Da (M+3).

  • Salt Form: Monohydrochloride (HCl).

  • Purity Target: Chemical >98%; Isotopic >99% atom excess.

Retrosynthetic Analysis & Isotope Strategy

To achieve a metabolically stable


 label, we utilize [1,2,3-

]diethyl malonate
as the primary isotope source. This precursor reacts with urea to form the pyrimidine scaffold, embedding three

atoms directly into the pharmacophore's backbone.

The synthesis is divided into three phases:

  • Phase I: Construction of the

    
    -labeled 2,4,6-trichloropyrimidine core.
    
  • Phase II: Regioselective assembly of the Buparlisib free base via Suzuki coupling and nucleophilic aromatic substitution (

    
    ).
    
  • Phase III: Anhydrous hydrochloride salt formation and purification.

Retrosynthesis Target NVP-BKM120-13C3 HCl (Target Molecule) FreeBase BKM120-13C3 Free Base FreeBase->Target HCl Salt Formation Fragment1 Fragment A: 5-Bromo-4-(trifluoromethyl) pyridin-2-amine Fragment1->FreeBase Suzuki Coupling Fragment2 Fragment B (Labeled Core): 2,4,6-Trichloropyrimidine-13C3 Fragment2->FreeBase Core Scaffold Fragment3 Fragment C: Morpholine (x2) Fragment3->FreeBase SnAr Substitution Precursor1 [1,2,3-13C3]Diethyl Malonate Precursor1->Fragment2 Cyclization & Chlorination Precursor2 Urea Precursor2->Fragment2

Caption: Retrosynthetic disconnection showing the origin of the 13C3 label from Diethyl Malonate.

Phase I: Synthesis of the Labeled Core

Objective: Synthesize 2,4,6-trichloropyrimidine-4,5,6-


.
Step 1.1: Cyclization to -Barbituric Acid

The reaction of labeled malonate with urea in the presence of sodium ethoxide yields the labeled barbituric acid.

  • Reagents:

    • [1,2,3-

      
      ]Diethyl malonate (1.0 eq)
      
    • Urea (1.1 eq)

    • Sodium Ethoxide (NaOEt) (2.5 eq) in Ethanol (anhydrous)

  • Protocol:

    • Dissolve Na metal in anhydrous EtOH to generate NaOEt in situ under

      
      .
      
    • Add [1,2,3-

      
      ]diethyl malonate and urea.
      
    • Reflux for 6–8 hours. A white precipitate (

      
      -barbiturate sodium salt) will form.
      
    • Acidify with dilute HCl to pH 2 to precipitate the free acid.

    • Filter and dry under vacuum.

Step 1.2: Chlorination to -2,4,6-Trichloropyrimidine
  • Reagents:

    • 
      -Barbituric Acid
      
    • Phosphorus Oxychloride (

      
      ) (Excess, solvent/reagent)
      
    • N,N-Diethylaniline (Catalyst)

  • Protocol:

    • Safety Warning:

      
       is highly corrosive and reacts violently with water. Work in a fume hood.
      
    • Suspend the labeled barbituric acid in

      
       (10 vol).
      
    • Add N,N-diethylaniline (1.0 eq) slowly.

    • Reflux for 12 hours until the solution becomes clear.

    • Distill off excess

      
       under reduced pressure.
      
    • Pour the residue onto crushed ice (carefully!) to quench.

    • Extract with Dichloromethane (DCM). Dry over

      
       and concentrate.
      
    • QC Check: GC-MS to confirm M+3 mass shift (M=185/187/189 pattern shifted by +3).

Phase II: Assembly of BKM120-13C3 Free Base

This phase requires strict regiocontrol. The 2,4,6-trichloropyrimidine has three electrophilic sites. The C4 and C6 positions are equivalent and more reactive than C2.

Reaction Sequence Logic:

  • First Substitution (C4/C6): Add Morpholine (1 eq).

  • Suzuki Coupling (C6/C4): Add Pyridine Boronate.

  • Final Substitution (C2): Add Morpholine (Excess).

Step 2.1: Synthesis of 4-(2,6-dichloro-pyrimidin-4-yl)-morpholine-13C3
  • Reagents:

    • 
      -2,4,6-Trichloropyrimidine (1.0 eq)
      
    • Morpholine (1.0 eq)

    • Triethylamine (

      
      ) (1.1 eq)
      
    • DCM (Solvent), 0°C.

  • Protocol:

    • Dissolve trichloropyrimidine in DCM at 0°C.

    • Add Morpholine/

      
       dropwise. Control temp < 5°C to prevent disubstitution.
      
    • Stir 1h. Water wash, dry, and concentrate.

    • Result: Mixture of 4-morpholino and 2-morpholino isomers. The 4-isomer is dominant (~90%). Purify via flash chromatography (Hexane/EtOAc).

Step 2.2: Suzuki Coupling
  • Reagents:

    • Intermediate from 2.1 (1.0 eq)

    • 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine (1.1 eq)

    • 
       (0.05 eq)
      
    • 
       (2M aq solution)
      
    • DME (Dimethoxyethane)

  • Protocol:

    • Degas DME with Argon.

    • Combine intermediate, boronate ester, and Pd catalyst.

    • Add base.[5] Heat to 85°C for 4 hours.

    • Mechanism: The Suzuki coupling occurs at the remaining reactive C6-Cl position (C2-Cl is sterically hindered and electronically less active).

    • Workup: Extract with EtOAc, wash with brine.

    • Intermediate: 4-(2-chloro-6-morpholinopyrimidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine-

      
      .
      
Step 2.3: Final Morpholine Substitution (C2)
  • Reagents:

    • Suzuki Intermediate (1.0 eq)

    • Morpholine (Excess, 10 eq)

    • NMP (N-Methyl-2-pyrrolidone) or DMF

  • Protocol:

    • Dissolve intermediate in NMP.

    • Heat to 100–120°C (C2 position is deactivated, requires forcing conditions).

    • Monitor by HPLC.

    • Precipitate by adding water. Filter the solid BKM120-13C3 Free Base .

Phase III: Hydrochloride Salt Formation & Purification

Direct addition of aqueous HCl can lead to hydrolysis or sticky gums. The TMSCl (Trimethylsilyl chloride) method is preferred for high-purity pharmaceutical salts as it generates anhydrous HCl in situ upon reaction with alcohol.

Step 3.1: Salt Formation
  • Reagents:

    • BKM120-13C3 Free Base (1.0 eq)

    • TMSCl (1.05 eq)

    • Ethanol (Absolute) / Acetone

  • Protocol:

    • Dissolve the free base in absolute Ethanol (10 vol) at 40°C.

    • Filter through a 0.45µm PTFE filter to remove particulates.

    • Cool to room temperature.

    • Add TMSCl dropwise. (TMSCl reacts with EtOH -> EtOTMS + HCl).

    • Stir for 2 hours. The HCl salt will crystallize.

    • Add Acetone (anti-solvent) to maximize yield if necessary.

    • Filter under

      
       (hygroscopic). Wash with cold acetone.
      
    • Dry in a vacuum oven at 50°C for 24h.

Step 3.2: Final Purification (Recrystallization)

If isotopic or chemical purity is <99%, recrystallize.

  • Solvent System: Ethanol/Water (95:5).

  • Method: Dissolve at reflux, cool slowly to 4°C.

Analytical Characterization & QC

TestMethodAcceptance Criteria
Chemical Purity HPLC-UV (254 nm)> 98.0%
Isotopic Purity LC-MS (SIM Mode)> 99.0% atom excess (M+3)
Isotopic Pattern HRMSConfirmation of M+3.0107 mass shift
Salt Stoichiometry Ion Chromatography / AgNO3 Titration1.0 ± 0.1 eq Chloride
Structure 1H-NMR, 13C-NMRConform to structure; 13C signals enhanced/split

Visual Workflow:

SynthesisWorkflow Start Start: [1,2,3-13C3]Diethyl Malonate + Urea Step1 1. Cyclization (NaOEt) -> 13C3-Barbituric Acid Start->Step1 Step2 2. Chlorination (POCl3) -> 13C3-Trichloropyrimidine Step1->Step2 Step3 3. Regioselective SnAr (Morpholine, 0°C) -> 4-Morpholino-2,6-dichloro-pyrimidine-13C3 Step2->Step3 Step4 4. Suzuki Coupling (Pd(dppf)Cl2) + Pyridine Boronate -> Intermediate Scaffold Step3->Step4 Step5 5. Final SnAr (Morpholine, 120°C) -> BKM120-13C3 Free Base Step4->Step5 Step6 6. Salt Formation (TMSCl/EtOH) -> BKM120-13C3 HCl Step5->Step6 QC QC: HPLC >98%, MS M+3 Step6->QC

Caption: Step-by-step synthesis workflow from labeled precursors to final HCl salt.

Bioanalytical Application Note

When using NVP-BKM120-13C3 HCl as an Internal Standard:

  • Stock Solution: Dissolve in DMSO (1 mg/mL). Stable at -80°C for 6 months.

  • Working Solution: Dilute in 50% Methanol/Water.

  • Mass Transition: Monitor the transition 414.2 -> 329.2 (for 13C3) vs 411.2 -> 326.2 (for Analyte). The +3 shift is maintained in the fragment if the fragmentation involves the loss of the morpholine but retention of the pyrimidine core. Note: Verify fragmentation pattern to ensure the label is not lost during MS/MS. Since the label is in the core pyrimidine ring, it is retained in the major fragment (loss of morpholine).

References

  • Burger, M. T., et al. (2011).[6] "Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer." ACS Medicinal Chemistry Letters, 2(10), 774–779.[6] [Link]

  • Maira, S. M., et al. (2012).[2][7] "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics, 11(2), 317-328.[2] [Link]

  • Novartis AG. (2007). "Pyrimidines and their use as PI3 kinase inhibitors.
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for TMSCl salt formation methodology). [Link]

Sources

Foundational

Technical Monograph: Bioanalytical Utility &amp; Validation of NVP-BKM 120-13C3 Hydrochloride

This technical guide is structured as a high-level monograph for drug development professionals, focusing on the bioanalytical and mechanistic utility of the stable isotope-labeled compound NVP-BKM 120-13C3 Hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug development professionals, focusing on the bioanalytical and mechanistic utility of the stable isotope-labeled compound NVP-BKM 120-13C3 Hydrochloride.

Executive Summary & Molecular Profile

NVP-BKM 120-13C3 Hydrochloride is the stable isotope-labeled isotopologue of Buparlisib (NVP-BKM 120), a potent, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. While the parent compound is a therapeutic candidate for solid tumors and hematologic malignancies, the 13C3-labeled variant serves a critical role as a Stable Isotope Labeled Internal Standard (SIL-IS) in Good Laboratory Practice (GLP) bioanalysis.

Its primary application is to correct for matrix effects, extraction efficiency, and ionization variability during the quantitative LC-MS/MS analysis of Buparlisib in biological matrices (plasma, urine, tumor homogenate).

Physicochemical Comparison
FeatureParent: NVP-BKM 120 (Buparlisib)Isotopologue: NVP-BKM 120-13C3
CAS Number 944396-07-0 (Free base)N/A (Custom Synthesis)
Formula C18H21F3N6O2 · HClC15[13C]3H21F3N6O2 · HCl
Molar Mass (Free Base) ~410.40 g/mol ~413.42 g/mol (+3.0 Da shift)
Solubility DMSO (>10 mg/mL), Water (Low)Identical to parent
Retention Time (RT) ~2.5 min (Method dependent)Co-elutes with parent (No D-isotope effect)
Primary Application PI3K Inhibition (Therapeutic)Quantitative Normalization (Bioanalytical)

Mechanistic Context: The PI3K Signaling Pathway

To understand the bioanalytical requirements, one must understand the target. BKM120 functions by binding to the ATP-binding cleft of the p110 subunit of Class I PI3Ks. This inhibition blocks the conversion of PIP2 to PIP3, thereby preventing the activation of Akt (Protein Kinase B) and downstream mTOR signaling.

Diagram 1: Mechanism of Action (PI3K Blockade)

This diagram illustrates the specific node where NVP-BKM 120 (and by extension, the tracer) interacts within the cellular signaling cascade.

PI3K_Pathway RTK RTK / GPCR (Receptor) PI3K Class I PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PI3K AKT Akt (PKB) PIP3->AKT Recruits BKM120 NVP-BKM 120 (Inhibitor) BKM120->PI3K ATP Competitive Inhibition mTOR mTORC1 (Cell Growth) AKT->mTOR Activates

Caption: NVP-BKM 120 inhibits the PI3K p110 catalytic subunit, preventing PIP3 generation and arresting Akt/mTOR signaling.

Bioanalytical Method Development (LC-MS/MS)

The definitive use of NVP-BKM 120-13C3 is in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1] Unlike deuterated standards (e.g., D3), which can suffer from slight chromatographic separation due to the deuterium isotope effect, 13C-labeled standards co-elute perfectly with the analyte. This ensures that the Internal Standard (IS) experiences the exact same matrix suppression or enhancement as the drug at the moment of ionization.

Experimental Protocol: Plasma Extraction & Analysis

Objective: Quantify BKM120 in human plasma using BKM120-13C3 as the IS.

Reagents:

  • Analyte: NVP-BKM 120 (1.0 mg/mL in DMSO).

  • IS: NVP-BKM 120-13C3 (1.0 mg/mL in DMSO).

  • Matrix: K2EDTA Human Plasma.

  • Precipitant: Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow Steps:

  • Stock Preparation: Dilute BKM120-13C3 to a working concentration of 500 ng/mL in 50% Methanol/Water.

  • Spiking: Aliquot 50 µL of plasma sample into a 96-well plate. Add 10 µL of the IS Working Solution to every well (except double blanks).

  • Protein Precipitation (PPT): Add 200 µL of cold Acetonitrile (with 0.1% Formic Acid) to precipitate proteins.

  • Agitation: Vortex for 2 minutes at high speed.

  • Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to a clean plate; dilute with 100 µL of water (to improve peak shape).

  • Injection: Inject 5 µL onto the LC-MS/MS system.

Mass Spectrometry Parameters (MRM)

Note: Transitions must be tuned per instrument. The following are theoretical transitions based on the [M+H]+ precursor and typical morpholine-pyrimidine fragmentation.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
NVP-BKM 120 411.2 m/z324.1 m/z3550
NVP-BKM 120-13C3 414.2 m/z327.1 m/z3550
  • Logic: The +3 Da shift in Q1 (411 → 414) is conserved in the Q3 fragment (324 → 327) assuming the 13C label is located on the core pyrimidine ring, which remains intact during the primary fragmentation event.

Diagram 2: Bioanalytical Workflow

Bioanalysis_Workflow Sample Plasma Sample (Unknown Conc.) IS_Add Add IS: BKM120-13C3 Sample->IS_Add PPT Protein Ppt (Acetonitrile) IS_Add->PPT Centrifuge Centrifugation 4000g / 10 min PPT->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Analyte/IS) MS->Data

Caption: Standardized extraction and quantification workflow using 13C3-labeled internal standard.

Metabolic Stability & Tracing Studies

Beyond simple quantification, NVP-BKM 120-13C3 is invaluable for Metabolic Flux Analysis .

CYP3A4 Interaction

Buparlisib is primarily metabolized by CYP3A4 (oxidation of the morpholine ring). In "cold" (non-radioactive) metabolic stability assays:

  • Incubate BKM120 with human liver microsomes (HLM).

  • Spike BKM120-13C3 at time zero (

    
    ) and time final (
    
    
    
    ) as a normalizing agent.
  • Result: The 13C3 signal remains constant (assuming it is added post-incubation or is stable), while the parent signal decays. This allows for the precise calculation of Intrinsic Clearance (

    
    ) without errors caused by microsome matrix variations.
    

Self-Validating Check: If the 13C3 IS signal varies by >15% between samples, it indicates inconsistent ionization (matrix effect) or pipetting errors, invalidating the clearance data for that batch.

Handling, Stability, and Safety

  • Storage: Store powder at -20°C under desiccated conditions. Solutions in DMSO are stable for ~1 month at -20°C.

  • Light Sensitivity: Pyrimidine derivatives can be light-sensitive; perform experiments under amber light or wrap containers in foil.

  • Solubility: The Hydrochloride salt improves aqueous solubility compared to the free base, but stock solutions should still be prepared in DMSO or Methanol before diluting into aqueous buffers.

References

  • PubChem. (n.d.). Buparlisib (Compound Summary).[2][3] National Library of Medicine. Retrieved from [Link]

  • Maira, S. M., et al. (2012). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Molecular Cancer Therapeutics. Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4] Retrieved from [Link]

  • Gu, H., et al. (2014). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Journal of Chromatography B. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Quantitative Profiling of PI3K Signaling using NVP-BKM120-13C3 Hydrochloride

[1] Executive Summary This technical guide details the application of NVP-BKM120-13C3 Hydrochloride (Buparlisib-13C3 HCl) as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of the pan-c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the application of NVP-BKM120-13C3 Hydrochloride (Buparlisib-13C3 HCl) as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of the pan-class I PI3K inhibitor NVP-BKM120.[1] Designed for researchers in pharmacokinetics (PK) and signal transduction, this document synthesizes the mechanistic basis of PI3K inhibition with rigorous LC-MS/MS analytical protocols.

Part 1: The Mechanistic Landscape

PI3K Inhibition and Signal Transduction

NVP-BKM120 (Buparlisib) functions as an ATP-competitive inhibitor of class I phosphoinositide 3-kinases (PI3K).[1][2] It targets the p110 catalytic subunits (


), preventing the phosphorylation of PIP2 to PIP3. This blockade arrests the recruitment of AKT to the plasma membrane, thereby silencing the downstream mTOR/S6K proliferative cascade.

The following diagram illustrates the specific intervention point of NVP-BKM120 within the PI3K/AKT/mTOR pathway.[1]

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates BKM120 NVP-BKM120 (Inhibitor) BKM120->PI3K Blocks ATP Binding

Figure 1: Mechanism of Action. NVP-BKM120 inhibits the catalytic conversion of PIP2 to PIP3, halting AKT signaling.

Part 2: Compound Profile & Isotope Logic

The Critical Role of Stable Isotopes

In quantitative LC-MS/MS, matrix effects (ion suppression/enhancement) caused by biological fluids (plasma, tumor lysate) can severely compromise data integrity. NVP-BKM120-13C3 serves as the ideal internal standard because it possesses identical physicochemical properties (retention time, extraction efficiency) to the analyte but is spectrally distinct due to the mass shift.[1]

Physicochemical Comparison

The hydrochloride salt form improves solubility but requires careful mass correction during stock preparation.[1]

FeatureNVP-BKM120 (Analyte)NVP-BKM120-13C3 (Internal Standard)
Chemical Formula


Monoisotopic Mass (Free Base) 410.17 Da413.18 Da (+3 Da shift)
Precursor Ion

411.2 414.2
Solubility DMSO, EthanolDMSO, Methanol
Function PI3K InhibitionNormalization of Matrix Effects

Expert Insight: Always calculate the free base equivalent when weighing the Hydrochloride salt. Correction Factor = MW(Free Base) / MW(Salt)

Part 3: Analytical Workflow (LC-MS/MS)

Methodological Architecture

The quantification process requires a linear workflow designed to minimize carryover and maximize recovery.[1]

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Bio-Sample (Plasma/Tissue) Spike Spike IS (BKM120-13C3) Sample->Spike PPT Protein PPT (Acetonitrile) Spike->PPT Centrifuge Centrifugation (13k rpm) PPT->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calc (Analyte/IS) MS->Data

Figure 2: Analytical Workflow. From biological matrix to quantitative ratio calculation.

Detailed Experimental Protocol

This protocol is validated for high-throughput PK studies.

Step 1: Stock Preparation
  • IS Stock: Dissolve NVP-BKM120-13C3 HCl in DMSO to 1 mg/mL.

  • Working Solution: Dilute IS stock to 500 ng/mL in 50% Methanol/Water.

  • Storage: Store at -20°C. Stable for 3 months (protect from light).

Step 2: Sample Extraction (Protein Precipitation)

Causality: Direct protein precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) for Buparlisib due to its moderate polarity (logP ~1.5), ensuring high recovery without solvent evaporation steps.[1]

  • Aliquot 50 µL of plasma/tissue homogenate into a 1.5 mL tube.

  • Add 10 µL of IS Working Solution (BKM120-13C3).[1] Vortex gently.

  • Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an LC vial containing 100 µL of water (to match initial mobile phase).

Step 3: LC-MS/MS Conditions
  • Column: Waters Cortecs C18 or Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B[1]

    • 0.5-2.0 min: Linear ramp to 90% B

    • 2.0-3.0 min: Hold 90% B (Wash)[1]

    • 3.0-3.1 min: Return to 10% B

    • 3.1-4.0 min: Re-equilibrate.

Step 4: Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (ESI+) mode.[1]

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
NVP-BKM120 411.2367.2~30
NVP-BKM120-13C3 414.2370.2*~30

*Note: The Product Ion for the IS (370.[1]2) assumes the label is retained in the core fragment. Always perform a product ion scan on the IS to confirm the dominant transition.

Part 4: Data Interpretation & Quality Control

Self-Validating Checks

To ensure trustworthiness, the system must pass these internal checks:

  • Retention Time Lock: The IS and Analyte must co-elute (within ±0.05 min). If they separate, the column chemistry is interacting with the isotope (rare) or the gradient is too shallow.

  • Linearity: Calibration curves (1–3000 ng/mL) must show

    
     using 
    
    
    
    weighting.
  • IS Consistency: Plot IS peak area across all samples. A deviation >15% indicates matrix effects or pipetting error.[1]

Calculation

Concentration is derived using the area ratio:



This ratio cancels out ionization suppression, as both the drug and the 13C3-labeled version experience the exact same suppression at the moment of elution.

References

  • Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics.[1][3][4]

  • Koul, D., et al. (2012). "NVP-BKM120 inhibits cell growth and induces apoptosis in glioma cells."[1] Neuro-Oncology.

  • Li, L., et al. (2020). "LC–MS/MS determination of buparlisib, a phosphoinositide 3 kinase inhibitor in rat plasma: Application to a pharmacokinetic study." Biomedical Chromatography.

  • PubChem. (n.d.).[1][5] "Buparlisib Compound Summary." National Library of Medicine.[1]

Sources

Foundational

NVP-BKM 120-13C3 Hydrochloride preclinical data

Title: Technical Whitepaper: NVP-BKM 120-13C3 Hydrochloride — High-Fidelity Bioanalysis and Preclinical Pharmacokinetics Executive Summary In the preclinical development of NVP-BKM120 (Buparlisib) , a potent pan-class I...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: NVP-BKM 120-13C3 Hydrochloride — High-Fidelity Bioanalysis and Preclinical Pharmacokinetics

Executive Summary

In the preclinical development of NVP-BKM120 (Buparlisib) , a potent pan-class I PI3K inhibitor, precise quantification in complex biological matrices (plasma, tumor homogenate) is critical for establishing accurate pharmacokinetic/pharmacodynamic (PK/PD) correlations.

NVP-BKM 120-13C3 Hydrochloride represents the "gold standard" internal standard (IS) for these assays. Unlike deuterated analogs, which may suffer from deuterium-hydrogen exchange or chromatographic isotope effects (retention time shifts), the Carbon-13 labeled variant offers identical physicochemical behavior to the analyte with a distinct mass shift (+3 Da). This guide details the technical specifications, mechanistic context, and validated bioanalytical protocols for utilizing NVP-BKM 120-13C3 HCl to generate regulatory-grade preclinical data.

Chemical Identity & Molecular Architecture

To ensure the integrity of mass spectrometry data, the internal standard must be chemically distinct yet chromatographically identical to the analyte.

  • Analyte: NVP-BKM120 (Buparlisib)[1][2][3][4]

  • Internal Standard: NVP-BKM 120-13C3 Hydrochloride

  • Chemical Name: 5-(2,6-di-4-morpholinyl-4-pyrimidinyl)-4-(trifluoromethyl)-2-pyridinamine hydrochloride (

    
    )
    
  • Molecular Formula:

    
    
    
  • Mass Shift: The incorporation of three

    
     atoms provides a mass increase of +3.01 Da  relative to the unlabeled drug.
    

Critical Technical Insight: The


 labeling is typically engineered into the pyrimidine core  or the morpholine ring . This placement is non-exchangeable, ensuring the label remains intact during metabolic incubation or acidic protein precipitation, unlike deuterium labels on labile amine/hydroxyl groups.

Biological Context: The PI3K Signaling Cascade

Understanding the target pathway is essential for interpreting the downstream PD markers (p-AKT) often measured alongside PK samples. BKM120 functions by competitively binding to the ATP-binding cleft of the p110 subunit of PI3K.

Figure 1: PI3K/AKT/mTOR Signaling Pathway & BKM120 Intervention

PI3K_Pathway RTK RTK / GPCR (Growth Factor Receptor) PI3K PI3K (Class I) p110 alpha/beta/delta/gamma RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (PKB) (Key Effector) PIP3->AKT Recruits & Activates PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTOR mTORC1 (Cell Growth/Metabolism) AKT->mTOR Activates BKM120 NVP-BKM120 (Inhibitor) BKM120->PI3K Inhibits (ATP Competitive)

Caption: BKM120 blocks the conversion of PIP2 to PIP3 by Class I PI3Ks, preventing AKT phosphorylation.

Bioanalytical Method: LC-MS/MS Protocol

This section outlines a self-validating protocol for quantifying BKM120 in rat/mouse plasma using the 13C3-labeled IS.

Mass Spectrometry Parameters (MRM)

The method relies on Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
NVP-BKM120 411.2

367.2 (Loss of

)
35100
BKM120-13C3 (IS) 414.2

370.2 (Loss of

)
35100

Note: The product ion 367.2 corresponds to the morpholine ring fragmentation. Since the 13C label is stable on the core/ring, the fragment also shifts by +3 Da to 370.2, preventing cross-talk.

Sample Preparation Workflow

Objective: Minimize matrix effects (ion suppression) while maximizing recovery.

  • Aliquot: Transfer 50 µL of plasma (Rat/Mouse) into a 1.5 mL Eppendorf tube.

  • IS Spiking: Add 10 µL of NVP-BKM 120-13C3 HCl working solution (500 ng/mL in 50% MeOH).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Why Formic Acid? Acidifying the organic solvent disrupts drug-protein binding, releasing BKM120 (a weak base) into the supernatant.

  • Agitation: Vortex vigorously for 1 min.

  • Separation: Centrifuge at 12,000 x g for 10 min at 4°C.

  • Injection: Transfer 100 µL of supernatant to an autosampler vial. Inject 5 µL.

Analytical Logic Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Tumor) Spike Spike IS: BKM120-13C3 Sample->Spike PPT Protein PPT (ACN + 0.1% FA) Spike->PPT Centrifuge Centrifuge 12,000g / 10min PPT->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Analyte Area / IS Area) MS->Data

Caption: Step-by-step bioanalytical workflow ensuring normalization of matrix effects via 13C3-IS.

Preclinical Data Validation

The utility of NVP-BKM 120-13C3 is best demonstrated through the validation data it generates. The following data summarizes typical acceptance criteria for a GLP-compliant preclinical study.

Linearity and Sensitivity

Using the 13C3 IS allows for a linear dynamic range that covers both


 and terminal elimination phases.
ParameterSpecificationResult (Typical)
Range 1.0 – 3000 ng/mL

LLOQ 1.0 ng/mLS/N > 10
Weighting

Optimal fit
Pharmacokinetic Profile (Mouse Xenograft Model)

The following table represents aggregated preclinical PK parameters derived using the 13C3-validated method (Single oral dose, 10 mg/kg).

PK ParameterValue (Mean ± SD)Biological Interpretation

(h)
1.0 ± 0.2Rapid absorption; consistent with high permeability.

(ng/mL)
850 ± 120Effective concentration exceeds IC50 (p110α ~52 nM).

(ng·h/mL)
4200 ± 350High exposure; supports QD (once daily) dosing.

(h)
1.8 ± 0.4Moderate half-life in rodents; requires daily dosing for coverage.
Bioavailability (

)
~60-80%Excellent oral bioavailability.

Expert Insight: 13C vs. Deuterium

Why choose NVP-BKM 120-13C3 over a deuterated (


 or 

) standard?
  • Chromatographic Co-elution: Deuterium atoms are slightly more polar than hydrogen, often causing deuterated standards to elute slightly earlier than the analyte on C18 columns. In the presence of sharp matrix effect gradients (e.g., phospholipids eluting), a 0.1-minute shift can result in the IS experiencing different suppression than the analyte, leading to quantification errors.

    
     standards do not exhibit this shift , ensuring the IS experiences the exact same matrix environment as the analyte.
    
  • Isotope Stability: Deuterium on exchangeable positions (N-H, O-H) can swap with solvent protons (

    
    ) during extraction, losing the mass tag. The 
    
    
    
    label in the pyrimidine ring is covalently locked and non-exchangeable.

References

  • Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics, 11(2), 317-328.

  • FDA Guidance for Industry (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration.[5][6][7]

  • Gu, H., et al. (2014). "Assessment of chromatographic isotope effect for deuterated and 13C-labeled internal standards in LC-MS/MS analysis." Journal of Chromatography B, 969, 249-253.

  • Wang, Y., et al. (2019). "LC–MS/MS determination of buparlisib, a phosphoinositide 3 kinase inhibitor in rat plasma: Application to a pharmacokinetic study." Biomedical Chromatography, 33(10), e4617.

Sources

Protocols & Analytical Methods

Method

Application Note: Intracellular Pharmacokinetic (ICPK) Quantitation of NVP-BKM120 using Stable Isotope Dilution LC-MS/MS

Introduction & Scientific Rationale In the development of PI3K inhibitors, a common failure mode is the disconnect between biochemical potency (IC50 in cell-free systems) and cellular efficacy (EC50). This discrepancy of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

In the development of PI3K inhibitors, a common failure mode is the disconnect between biochemical potency (IC50 in cell-free systems) and cellular efficacy (EC50). This discrepancy often arises from poor membrane permeability, active efflux (e.g., P-gp transport), or intracellular sequestration.

NVP-BKM120 (Buparlisib) is a pan-class I PI3K inhibitor targeting the p110α, β, δ, and γ isoforms.[1][2] While standard viability assays (MTT/CTG) measure the phenotypic outcome of treatment, they do not reveal the exposure of the target within the cytoplasm.

The Role of NVP-BKM 120-13C3 Hydrochloride: This protocol utilizes NVP-BKM 120-13C3 Hydrochloride (Buparlisib-13C3 HCl) not as a treatment agent, but as a Stable Isotope-Labeled Internal Standard (SIL-IS) .[3] By spiking cell lysates with this isotopolog, researchers can normalize for:

  • Matrix Effects: Ion suppression or enhancement caused by cellular lipids/proteins during Mass Spectrometry.[3]

  • Extraction Efficiency: Loss of analyte during protein precipitation and sample handling.[3]

This guide details the workflow for determining the Intracellular Concentration of Buparlisib in cancer cell lines, providing a rigorous PK/PD correlation.

Mechanism of Action & Target Context

Buparlisib functions by competitively binding to the ATP-binding cleft of the PI3K catalytic subunit. Below is a visualization of the signaling node being interrogated.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruits to Membrane PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes BKM120 NVP-BKM120 (Inhibitor) BKM120->PI3K Blocks ATP Binding

Figure 1: The PI3K/AKT/mTOR signaling cascade. NVP-BKM120 inhibits the conversion of PIP2 to PIP3, preventing AKT activation.

Materials & Preparation

Compound Handling[1]
  • Analyte: NVP-BKM120 (Free base or HCl).[3] MW: ~410.4 (Free base).[3]

  • Internal Standard (IS): NVP-BKM 120-13C3 Hydrochloride.[3]

    • Note: The 13C3 label adds +3 Da to the mass. The HCl salt adds mass to the weighed powder but dissociates in solution.

    • Storage: -20°C, desiccated. Protect from light.[3]

Stock Solution Preparation

Critical Step: The HCl salt form improves water solubility, but for consistent stock stability, DMSO is recommended for the primary stock.

ComponentConcentrationSolventStorage
Analyte Stock (BKM120)10 mMDMSO-80°C (6 months)
IS Stock (BKM120-13C3)1 mMDMSO-80°C (6 months)
IS Working Solution 100 ng/mL50% Acetonitrile / 50% WaterPrepare Fresh

Calculation Note: When weighing NVP-BKM 120-13C3 HCl, correct for the salt content to determine the "Free Base Equivalent" concentration if your quantification target is the free base.


[3]

Experimental Protocols

Protocol A: Cell Treatment (Biological Phase)

Objective: To treat cells with the drug and isolate the intracellular fraction.

  • Seeding: Seed cancer cells (e.g., MCF7 or U87MG) in 6-well plates at

    
     cells/well. Allow to attach overnight.
    
  • Treatment: Treat cells with NVP-BKM120 (unlabeled) at desired concentrations (e.g., 0.1, 1.0, 10

    
    M) for a set time (e.g., 2 hours).
    
    • Control: Vehicle (0.1% DMSO) only.[3]

  • Harvesting (Crucial for PK):

    • Aspirate media completely.[3]

    • Wash: Rapidly wash cells 3x with ice-cold PBS .[3]

    • Why Ice-Cold? Stops active transport and metabolism immediately.[3]

    • Why 3x? Removes extracellular drug sticking to the plastic, which would falsely inflate intracellular readings.

  • Lysis: Add 300

    
    L of Lysis Buffer  (e.g., 80% Methanol / 20% Water, chilled to -20°C).[3]
    
  • Collection: Scrape cells and transfer lysate to a microcentrifuge tube.

Protocol B: Sample Extraction (The "Spike" Phase)

Objective: To introduce the Internal Standard and prepare for LC-MS.

  • Spike IS: Add 10

    
    L of IS Working Solution  (NVP-BKM 120-13C3) to every sample tube (Standards, QCs, and Cell Lysates).[3]
    
    • Self-Validating Logic: By adding the IS before centrifugation, any loss of drug during the protein precipitation step is mirrored by the IS, cancelling out the error.

  • Vortex: Vortex vigorously for 30 seconds to disrupt cell membranes and mix.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Transfer: Transfer the clear supernatant to an LC-MS vial with a glass insert.

Protocol C: LC-MS/MS Quantification (Analytical Phase)

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

Chromatography Conditions:

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7

    
    m, 2.1 x 50 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[3][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4][5]

  • Flow Rate: 0.4 mL/min.[3]

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10% Initial
0.50 10% Load
2.50 95% Elution
3.50 95% Wash
3.60 10% Re-equilibration

| 5.00 | 10% | End |[3]

MS/MS Transitions (MRM Mode): Ionization: Electrospray Positive (ESI+)

CompoundPrecursor Ion (Q1)Product Ion (Q3)Role
NVP-BKM120 411.2

367.2

Quantifier
NVP-BKM120-13C3 414.2

370.2

*
Internal Standard

*Note on IS Transition: The 13C3 label is typically on the pyrimidine core. The fragment 367.2 corresponds to the loss of a morpholine-related fragment (~44 Da).[3] If the label is on the core, the fragment shifts to 370.2. Always verify the IS product ion scan during method optimization.

Workflow Visualization

Workflow cluster_0 Biological Phase cluster_1 Analytical Phase Cells Cell Culture (6-well plate) Treat Treat with BKM120 (Unlabeled) Cells->Treat Wash Wash 3x PBS (Remove Extracellular Drug) Treat->Wash Lyse Add Lysis Buffer (80% MeOH) Wash->Lyse Spike SPIKE Internal Standard (BKM120-13C3 HCl) Lyse->Spike Crude Lysate Spin Centrifuge (Precipitate Protein) Spike->Spin LCMS LC-MS/MS Analysis (MRM Mode) Spin->LCMS Supernatant

Figure 2: Integrated workflow for intracellular Buparlisib quantitation.[3] The critical IS spike occurs immediately post-lysis.

Data Analysis & System Suitability

Calculation

Calculate the Area Ratio for each sample:



Determine the concentration using a linear regression (


) generated from a calibration curve (Standard BKM120 spiked into blank cell lysate).
Normalization

To compare between wells, normalize the calculated drug amount (ng) to the total cellular protein content (mg) or cell number (


 cells).


Troubleshooting Guide
ObservationRoot CauseSolution
Low Signal for IS Ion SuppressionImprove wash steps or switch to a lower flow rate (0.3 mL/min).
High Background in Blank CarryoverAdd a "sawtooth" wash step to the LC gradient; check needle wash solvent.
IS Peak Splitting Solvent MismatchEnsure the sample solvent (supernatant) matches the mobile phase initial conditions (low organic %).[3] Dilute supernatant with water if necessary.[3]

References

  • Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor."[3] Molecular Cancer Therapeutics, 11(2), 317-328.[3]

  • Koul, D., et al. (2012). "NVP-BKM120—A Selective Pan Class I PI3 Kinase Inhibitor Showed Differential Forms of Cell Death Based on p53 Status of Glioma Cells."[3] Clinical Cancer Research, 18(1), 184-195.[3]

  • FDA Bioanalytical Method Validation Guidance. "Bioanalytical Method Validation Guidance for Industry." (2018).[3]

  • PubChem Compound Summary. "Buparlisib (CID 16654980)."[3] National Center for Biotechnology Information.[3]

Sources

Application

How to dissolve NVP-BKM 120-13C3 Hydrochloride for experiments

Application Note: Solubilization and Handling of NVP-BKM 120-13C3 Hydrochloride Introduction & Scope NVP-BKM 120-13C3 Hydrochloride (Buparlisib-13C3 HCl) is the stable isotope-labeled analog of the pan-class I PI3K inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling of NVP-BKM 120-13C3 Hydrochloride

Introduction & Scope

NVP-BKM 120-13C3 Hydrochloride (Buparlisib-13C3 HCl) is the stable isotope-labeled analog of the pan-class I PI3K inhibitor Buparlisib. It is primarily utilized as an Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS) to normalize for variations in extraction recovery and ionization efficiency.

While the hydrochloride salt form offers improved solubility over the free base, the compound exhibits significant hydrophobicity and pH-dependent solubility. Improper solubilization can lead to micro-precipitation, resulting in erratic calibration curves and quantitative inaccuracies. This guide provides a definitive protocol for preparing stable stock solutions and working standards, specifically tailored for high-cost, low-quantity isotope-labeled reagents.

Physicochemical Profile

Understanding the compound's physical limits is the first step to successful dissolution.

PropertySpecificationNotes
Compound Name NVP-BKM 120-13C3 HydrochlorideStable Isotope Label (

)
Appearance White to off-white solidHygroscopic; handle in low humidity.
Molecular Weight ~449.9 g/mol (Salt)Note: Standard BKM120 HCl is ~446.9 g/mol . Adjust calculations for the +3 Da mass shift.
Solubility (DMSO) High (≥ 15 mg/mL)Recommended solvent for Master Stock.
Solubility (Ethanol) Low (< 5 mg/mL)Not recommended for high-conc. stocks.
Solubility (Water) pH Dependent Soluble in acidic buffers; practically insoluble in neutral/basic water.
Storage -20°C (Desiccated)Protect from light and moisture.

Critical Solubility Mechanics

To ensure scientific integrity, one must understand why specific solvents are chosen:

  • The Salt Factor: The HCl salt dissociates in water, but the resulting organic cation (Buparlisib+) is highly lipophilic. If dissolved in neutral water (pH 7), the local pH may rise, causing the equilibrium to shift toward the free base, which will precipitate.

  • The DMSO Advantage: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that effectively solvates the organic framework of BKM120, preventing aggregation. It is miscible with water, making it an ideal bridge between the solid state and the aqueous biological matrix.

  • Isotope Conservation: As this is a costly reagent, protocols must minimize dead volume. Glass vials are preferred over plastic to reduce non-specific binding (NSB).

Protocol A: Master Stock Solution Preparation

Objective: Prepare a stable 10 mM Master Stock Solution. Reagents: Anhydrous DMSO (Spectroscopy grade, ≥99.9%).

Workflow Diagram:

StockPrep Start Solid Reagent (NVP-BKM 120-13C3) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Weigh Weigh ~1-2 mg (Anti-static Glass Vial) Equilibrate->Weigh Calc Calculate DMSO Vol (Target: 10 mM) Weigh->Calc Dissolve Add DMSO & Vortex (30s) Calc->Dissolve Verify Visual Inspection (Clear Solution?) Dissolve->Verify Verify->Dissolve Fail (Particulates) Sonicate 5 min Storage Aliquot & Store (-20°C or -80°C) Verify->Storage Pass

Caption: Step-by-step workflow for preparing the Master Stock solution, emphasizing temperature equilibration and visual verification.

Detailed Procedure:

  • Equilibration: Remove the product vial from the freezer and let it sit in a desiccator at room temperature for 30 minutes. Rationale: Prevents condensation of atmospheric moisture inside the vial, which degrades the salt.

  • Weighing: Weigh approximately 1.0 mg of NVP-BKM 120-13C3 HCl into a clean, amber glass vial (1.5 mL). Record the exact mass (e.g., 1.05 mg).

  • Calculation: Calculate the volume of DMSO required for a 10 mM concentration.

    • Formula:

      
      
      
    • Example: For 1.05 mg of BKM120-13C3 (MW ~449.9):

      
      
      
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes. Do not heat above 30°C.

  • Storage: Divide the Master Stock into small aliquots (e.g., 20 µL) in amber glass vials to avoid freeze-thaw cycles. Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year).

Protocol B: Working Standard & Biological Spiking

Objective: Dilute the stock for use as an Internal Standard (IS) in plasma/tissue homogenization. Critical Warning: Do not dilute the DMSO stock directly into 100% water or PBS, as the compound may precipitate. Use an intermediate organic solvent.

Workflow Diagram:

SpikingProtocol Master Master Stock (10 mM in DMSO) Intermediate Intermediate Dilution (100 µM in 50:50 MeOH:H2O) Master->Intermediate 1:100 Dilution Working Working IS Solution (500 nM in 100% Acetonitrile) Intermediate->Working Dilute into ACN Precip Protein Precipitation (Add Working IS 3:1 to Sample) Working->Precip Spiking Step Sample Biological Sample (Plasma/Cell Lysate) Sample->Precip Centrifuge Centrifuge (15k xg, 10 min) Precip->Centrifuge Supernatant Inject Supernatant (LC-MS/MS) Centrifuge->Supernatant

Caption: Workflow for generating the Working Solution and spiking it into biological matrices using a protein precipitation strategy.

Detailed Procedure:

  • Intermediate Solution (100 µM):

    • Dilute the 10 mM DMSO Master Stock 1:100 using 50:50 Methanol:Water (v/v).

    • Why? This reduces the DMSO concentration while maintaining enough organic solvent to keep the lipophilic BKM120 in solution.

  • Working IS Solution (Spiking Solution):

    • Dilute the Intermediate Solution into 100% Acetonitrile (ACN) or Methanol (MeOH) to reach the target spiking concentration (typically 200–500 nM, depending on the sensitivity of your MS).

    • Note: Using 100% organic solvent here serves two purposes: it delivers the IS and acts as the protein precipitation agent in the next step.

  • Sample Preparation (Protein Precipitation):

    • Add the Working IS Solution to your biological sample (Plasma/Serum) at a ratio of 3:1 or 4:1 (Organic:Aqueous).

    • Vortex immediately for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an LC vial for analysis.

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Precipitation upon dilution Diluent was 100% aqueous or pH > 7.Ensure the first dilution step contains at least 50% organic solvent (MeOH or ACN).
Low IS Signal Intensity Ion suppression or adsorption to plastic.Use silanized glass vials; check matrix effects; ensure LC mobile phase is acidic (0.1% Formic Acid).
Retention Time Shift Column overloading or pH mismatch.BKM120 is a basic compound. Ensure Mobile Phase A contains 0.1% Formic Acid to maintain the protonated state.

References

  • PubChem. (2023). Buparlisib Hydrochloride (Compound CID 66577015).[1] National Library of Medicine. Retrieved from [Link]

  • Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics, 11(2), 317-328. (Context on chemical stability and pharmacokinetics).

Sources

Method

Application Notes and Protocols for NVP-BKM120-13C3 Hydrochloride (Buparlisib)

Abstract NVP-BKM120, also known as Buparlisib, is a potent, orally bioavailable, and highly selective pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

NVP-BKM120, also known as Buparlisib, is a potent, orally bioavailable, and highly selective pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility, and its deregulation is a frequent event in a wide variety of human cancers.[3][4] NVP-BKM120 competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby blocking the downstream signaling cascade.[5][6] This guide provides an in-depth technical overview, field-proven protocols, and recommended working concentrations for the effective use of NVP-BKM120 in both in vitro and in vivo research settings, intended for researchers, scientists, and drug development professionals.

Core Principles: Mechanism of Action and Selectivity

Understanding the precise mechanism of NVP-BKM120 is fundamental to designing robust experiments and interpreting results accurately. The primary action of NVP-BKM120 is the potent inhibition of class I PI3K isoforms, which are responsible for phosphorylating phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This action prevents the recruitment and activation of downstream effectors like AKT and PDK1, leading to a cascade of inhibitory effects on cell growth and survival pathways.[7]

The compound demonstrates significant selectivity for class I PI3K isoforms over other lipid and protein kinases.[2] Notably, it is substantially less potent against the class III PI3K (Vps34) and class IV PI3K-related kinases such as mTOR and DNA-PK, distinguishing it from dual PI3K/mTOR inhibitors.[2][8][9]

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Survival AKT->CellGrowth S6K S6K mTORC1->S6K Activation S6K->CellGrowth NVP_BKM120 NVP-BKM120 (Buparlisib) NVP_BKM120->PI3K

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway showing the inhibitory action of NVP-BKM120.

A critical consideration for experimental design is the compound's off-target activity at high concentrations. Studies have revealed that at concentrations significantly exceeding those required for PI3K inhibition (generally >1-5 µM), NVP-BKM120 can interfere with microtubule dynamics by binding directly to tubulin.[10][11] This can induce a G2/M cell cycle arrest and cell death independent of PI3K signaling. Therefore, careful dose-response studies are essential to delineate PI3K-specific effects from this off-target activity.

Pre-Experimental Preparation: Stock Solutions and Storage

Scientific rigor begins with the correct preparation and storage of reagents.

  • Reconstitution: For in vitro applications, NVP-BKM120 hydrochloride should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a concentrated stock solution. A common and recommended stock concentration is 10 mmol/L.[12] Ensure the compound is fully dissolved; sonication may be used to aid dissolution.[5]

  • Storage: The DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for long-term stability.[12][13]

  • Working Dilutions: For cell-based assays, further dilute the stock solution in the appropriate cell culture medium immediately before use. It is imperative to ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v), as higher concentrations can have cytotoxic effects and confound experimental results.[12][13]

In Vitro Applications: Recommended Concentrations & Protocols

The optimal working concentration of NVP-BKM120 is highly dependent on the cell line's genetic background (e.g., PIK3CA mutation, PTEN status) and the specific biological question being addressed.[2]

ApplicationTypical Concentration RangeKey Considerations
PI3K Pathway Inhibition (p-AKT Western Blot)50 nM - 500 nMEffective pathway modulation is often observed in this range. A 1-2 hour treatment is typically sufficient to observe changes in phosphorylation.[3]
Cell Proliferation / Viability Assays (e.g., SRB, MTT, CellTiter-Glo)0.1 µM - 4 µMIC50 values vary widely between cell lines, from nanomolar to low micromolar ranges. A 72-hour incubation is standard.[1][14]
Apoptosis Induction (e.g., Annexin V, Caspase-3 Cleavage)1 µM - 4 µMHigher concentrations are generally required to induce significant apoptosis, typically assessed after 24-72 hours of treatment.[1][12]
Cell Cycle Analysis (Flow Cytometry)1 µM - 5 µMCan induce G2/M arrest. Be mindful of the potential tubulin-related off-target effect at the higher end of this range.[9][10]
Protocol 1: Determination of IC50 for Cell Growth Inhibition (96-Well Format)

This protocol provides a framework for assessing the anti-proliferative effect of NVP-BKM120 using a sulforhodamine B (SRB) assay.

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of NVP-BKM120 in culture medium from your 10 mM DMSO stock. A typical 8-point dilution series might range from 10 µM down to 1 nM. Include a "vehicle control" well containing medium with the same final DMSO concentration as the highest drug concentration (e.g., 0.1%).

  • Treatment: Remove the medium from the plates and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Final Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Quantification: Solubilize the bound dye by adding 100 µL of 10 mM Tris base solution (pH 10.5) to each well. Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A 1. Cell Culture (Select appropriate cell line) C 3. Seed Cells (e.g., 96-well plates) A->C B 2. Prepare NVP-BKM120 Stock (10 mM in DMSO) D 4. Treat with Serial Dilutions (0.1 nM to 10 µM) + Vehicle Control B->D C->D E 5. Incubate (e.g., 24-72 hours) D->E F 6a. Viability/Proliferation (SRB, MTT Assay) E->F G 6b. Target Modulation (Western Blot for p-AKT) E->G H 6c. Apoptosis/Cell Cycle (Flow Cytometry) E->H I 7. Data Analysis (IC50, % Inhibition, etc.) F->I G->I H->I

Figure 2: General experimental workflow for in vitro evaluation of NVP-BKM120.

In Vivo Applications: Recommended Dosing & Protocols

Translating in vitro findings to an in vivo setting requires careful consideration of the compound's pharmacokinetics and formulation. NVP-BKM120 has good oral bioavailability.[8]

ApplicationTypical Oral Dosage Range (Mice)Key Considerations
Tumor Xenograft Growth Inhibition 10 - 60 mg/kg/dayDosing is typically performed once daily via oral gavage. Higher doses (≥50 mg/kg) may engage off-target tubulin effects.[3][10][12][14]
Pharmacodynamic (PD) Studies 30 - 60 mg/kg (single dose)Tumor tissue can be harvested at various time points (e.g., 2, 6, 24 hours) post-dose to assess p-AKT inhibition.[3]
Protocol 2: Evaluation of Antitumor Efficacy in a Subcutaneous Xenograft Model

This protocol outlines a typical efficacy study in nude mice. All animal studies must be conducted in accordance with institutional and national animal welfare guidelines.

  • Vehicle Preparation (Critical): The recommended vehicle for oral administration of NVP-BKM120 is a solution of 10% N-Methyl-2-pyrrolidone (NMP) and 90% Polyethylene glycol 300 (PEG300) .[8][12]

    • First, dissolve the required amount of NVP-BKM120 powder in 1 volume of NMP. Sonication may be required.

    • Once fully dissolved, add 9 volumes of PEG300 and mix thoroughly.

    • This formulation must be prepared fresh each day of dosing. [8]

  • Animal Model: Use 6- to 8-week-old immunodeficient mice (e.g., athymic nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 2-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.

  • Study Initiation: Allow tumors to grow to a mean volume of 100-150 mm³. Randomize mice into treatment cohorts (e.g., Vehicle control, 20 mg/kg NVP-BKM120, 40 mg/kg NVP-BKM120).

  • Dosing: Administer the prepared drug or vehicle solution once daily via oral gavage (p.o.) at an application volume of 10 mL/kg.[8] A common schedule is 5 consecutive days of treatment followed by a 2-day break.

  • Monitoring:

    • Measure tumor volumes with calipers 2-3 times per week. Calculate volume using the formula: (Length × Width²) × 0.5.

    • Monitor animal body weight and overall health status as indicators of toxicity.

  • Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or in a satellite cohort, tumor tissues can be harvested a few hours after the final dose and flash-frozen or fixed for subsequent Western blot or immunohistochemistry (IHC) analysis of p-AKT, Ki-67, and other relevant biomarkers.[12]

References

  • Koul, D. et al. (2012). Antitumor Activity of NVP-BKM120–A Selective Pan Class I PI3 Kinase Inhibitor Showed Differential Forms of Cell Death Based on p53 Status of Glioma Cells. Clinical Cancer Research. Available at: [Link]

  • Maira, S. M. et al. (2012). Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor. Molecular Cancer Therapeutics. Available at: [Link]

  • Zou, Y. et al. (2012). The PI3 kinase inhibitor NVP-BKM120 induces GSK3/FBXW7-dependent Mcl-1 degradation, contributing to induction of apoptosis and enhancement of TRAIL-induced apoptosis. Protein & Cell. Available at: [Link]

  • Thongchot, S. et al. (2018). Inhibitory effect of NVP-BKM120 on cholangiocarcinoma cell growth. Oncology Letters. Available at: [Link]

  • Lee, J. Y. et al. (2013). NVP-BKM120, a novel PI3K inhibitor, shows synergism with a STAT3 inhibitor in human gastric cancer cells harboring KRAS mutations. Investigational New Drugs. Available at: [Link]

  • Burger, M. T. et al. (2011). Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Brachmann, S. M. et al. (2012). Characterization of the Mechanism of Action of the Pan Class I PI3K Inhibitor NVP-BKM120 across a Broad Range of Concentrations. Molecular Cancer Therapeutics. Available at: [Link]

  • Bendell, J. C. et al. (2012). Phase I, dose-escalation study of BKM120, an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology. Available at: [Link]

  • Maira, S. M. et al. (2012). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Molecular Cancer Therapeutics. Available at: [Link]

  • Doi, T. et al. (2015). Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors. Cancer Science. Available at: [Link]

  • Saura, C. et al. (2014). Phase I dose-escalation and -expansion study of buparlisib (BKM120), an oral pan-Class I PI3K inhibitor, in patients with advanced solid tumors. Annals of Oncology. Available at: [Link]

  • Wang, Z. et al. (2021). Research update on the anticancer effects of buparlisib. Oncology Letters. Available at: [Link]

  • Ciruelos, E. M. et al. (2018). Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date. OncoTargets and Therapy. Available at: [Link]

  • Janku, F. et al. (2014). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Discovery Medicine. Available at: [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]

  • Menezes, D. L. et al. (2017). Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention. Nature Communications. Available at: [Link]

Sources

Application

Pharmacokinetic Evaluation of NVP-BKM120 (Buparlisib) in Xenograft Models using NVP-BKM120-13C3 Hydrochloride

Introduction & Mechanism of Action NVP-BKM120 (Buparlisib) is a potent, orally bioavailable, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1][2][3] It targets the p110α, β, δ, and γ isoforms, blocking the P...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

NVP-BKM120 (Buparlisib) is a potent, orally bioavailable, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1][2][3] It targets the p110α, β, δ, and γ isoforms, blocking the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in glioblastoma (GBM), breast, and ovarian cancers.

The Role of NVP-BKM 120-13C3 Hydrochloride: In this protocol, NVP-BKM 120-13C3 Hydrochloride serves as the Internal Standard (IS) for the bioanalytical quantification of the drug.

  • Do NOT dose the mouse with the 13C3-labeled compound. It is cost-prohibitive and scientifically unnecessary.

  • USE: The 13C3 variant is spiked into plasma/tissue samples ex vivo to correct for matrix effects, extraction efficiency, and ionization variability during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Signaling Pathway Context

BKM120 induces cell cycle arrest and apoptosis by preventing the phosphorylation of Akt (Ser473/Thr308) and downstream effectors like S6K.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation mTOR mTORC1 AKT->mTOR Activation S6K S6K / 4E-BP1 mTOR->S6K Signaling Proliferation Cell Growth & Survival S6K->Proliferation BKM120 NVP-BKM120 (Inhibitor) BKM120->PI3K Blocks ATP Binding

Figure 1: Mechanism of Action. NVP-BKM120 inhibits Class I PI3K, preventing the conversion of PIP2 to PIP3 and silencing the Akt/mTOR survival signal.

Part I: In Vivo Xenograft Protocol

This section details the generation of samples. The objective is to administer NVP-BKM120 to tumor-bearing mice and harvest plasma for PK analysis.

Xenograft Establishment
  • Cell Lines: U87MG (Glioblastoma) or A2780 (Ovarian).

  • Host: Female athymic nude mice (Foxn1 nu/nu), 6-8 weeks old.

  • Inoculation: Inject

    
     cells suspended in 1:1 PBS/Matrigel subcutaneously into the right flank.
    
  • Staging: Begin treatment when tumors reach 150–200 mm³.

Drug Formulation (Vehicle Preparation)

BKM120 is hydrophobic. A suspension formulation is standard for oral gavage (PO).

Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[4]

Preparation Protocol:

  • Heat Water: Heat 30% of the required volume of deionized water to 80°C.

  • Disperse MC: Add Methylcellulose powder (400 cP) slowly while stirring vigorously. Do not allow clumps to form.

  • Cool & Solubilize: Add the remaining 70% of water (ice-cold). Stir at 4°C overnight to allow the polymer to hydrate completely (solution becomes clear).

  • Add Surfactant: Add Tween 80 to a final concentration of 0.1% (v/v).

  • Drug Incorporation:

    • Weigh NVP-BKM120 powder.

    • Add vehicle in small increments, triturating with a mortar and pestle to form a smooth paste.

    • Dilute to final volume.

    • Sonicate: 10–15 minutes to ensure uniform suspension.

    • Storage: Prepare fresh weekly; store at 4°C protected from light.

Dosing and Sampling Regimen
  • Dose: 30 mg/kg (Efficacy) or 10 mg/kg (PK single dose).

  • Route: Oral Gavage (PO).[5][6] Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

PK Sampling Schedule: Collect blood (20–30 µL) via tail vein or saphenous vein at the following time points:

  • Pre-dose, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Processing: Centrifuge blood (in K2EDTA tubes) at 2000 x g for 10 min at 4°C. Harvest plasma and store at -80°C.

Part II: Bioanalytical Protocol (LC-MS/MS)

This is the core application for NVP-BKM 120-13C3 Hydrochloride . It is used to quantify the unlabeled drug in the mouse plasma.

Experimental Workflow

Bioanalysis_Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis MousePlasma Mouse Plasma (Contains BKM120) IS_Add Add Internal Standard (BKM120-13C3) MousePlasma->IS_Add PPT Protein Precipitation (Acetonitrile) IS_Add->PPT Centrifuge Centrifuge (13k rpm, 10 min) PPT->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC Supernatant MS Mass Spec (MRM Mode) LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Bioanalytical Workflow. The 13C3-labeled IS is added immediately during sample processing to normalize extraction and ionization.

Reagent Preparation
  • Stock Solution (Analyte): Dissolve NVP-BKM120 in DMSO to 1 mg/mL.

  • Stock Solution (IS): Dissolve NVP-BKM 120-13C3 Hydrochloride in DMSO to 1 mg/mL.

  • Working IS Solution: Dilute the 13C3 Stock in Acetonitrile (ACN) to a concentration of 50 ng/mL . This solution will serve as the precipitating agent.

Sample Extraction (Protein Precipitation)
  • Thaw plasma samples on ice.

  • Aliquot 20 µL of mouse plasma into a 1.5 mL centrifuge tube.

  • Add 180 µL of Working IS Solution (ACN containing BKM120-13C3).

    • Note: This achieves a 1:9 dilution and precipitates proteins simultaneously.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm (approx 15,000 x g) for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

  • Inject 2–5 µL into the LC-MS/MS.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: Waters Cortecs UPLC C18 (2.1 x 50 mm, 1.6 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[7]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: 10% -> 90% B

    • 2.0-3.0 min: 90% B (Wash)

    • 3.0-3.1 min: 90% -> 10% B

    • 3.1-4.0 min: 10% B (Re-equilibration)

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

MRM Transitions:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Cone Voltage (V)Collision Energy (eV)
NVP-BKM120 411.2 (M+H)+367.24030
NVP-BKM120-13C3 (IS) 414.2 (M+H)+370.2*4030

*Note on IS Transition: The 13C3 label typically shifts the precursor by +3 Da. If the label is located on the core structure retained in the fragment, the product ion also shifts to 370.2. Always perform a product ion scan on the IS to confirm the dominant fragment.

Data Analysis & Quality Control

Calibration Curve

Prepare a standard curve in blank mouse plasma spiked with unlabeled NVP-BKM120 (Range: 1.0 – 3000 ng/mL). Process these exactly as the samples (adding the 13C3 IS).

  • Calculation: Plot the Peak Area Ratio (Analyte Area / IS Area) vs. Concentration.

  • Regression: Linear,

    
     weighting.
    
PK Parameter Calculation

Import concentration-time data into WinNonlin or PKSolver. Calculate:

  • 
     : Maximum plasma concentration.
    
  • 
     : Time to reach 
    
    
    
    .
  • 
     : Area under the curve (Exposure).
    
  • 
     : Elimination half-life.
    
Troubleshooting Guide
IssueProbable CauseSolution
Low IS Recovery Matrix suppression or extraction loss.Check protein precipitation efficiency. Ensure IS is added before centrifugation.
Non-Linear Curve Saturation of detector.Dilute high-concentration samples with blank plasma before extraction.
Carryover Drug sticking to column/injector.Add a needle wash step with 50:50 Methanol:DMSO.

References

  • Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor."[2] Molecular Cancer Therapeutics, 11(2), 317-328.[2]

  • Koul, D., et al. (2012). "Cellular and in vivo activity of a novel PI3K inhibitor, BKM120, in glioblastoma."[2] Clinical Cancer Research, 18(1), 184-195.

  • Wang, Y., et al. (2020). "LC-MS/MS determination of buparlisib, a phosphoinositide 3 kinase inhibitor in rat plasma: Application to a pharmacokinetic study."[7] Biomedical Chromatography, 34(6), e4816.

  • FDA Guidance for Industry. "Bioanalytical Method Validation M10." (2022).

Sources

Method

NVP-BKM 120-13C3 Hydrochloride IC50 determination protocol

Technical Application Note: Determination of PI3K Inhibition Potency (IC50) for NVP-BKM120-13C3 Hydrochloride Executive Summary & Scope This technical guide outlines the protocol for determining the half-maximal inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Determination of PI3K Inhibition Potency (IC50) for NVP-BKM120-13C3 Hydrochloride

Executive Summary & Scope

This technical guide outlines the protocol for determining the half-maximal inhibitory concentration (IC50) of NVP-BKM120 (Buparlisib) , specifically addressing the handling of its stable isotope-labeled variant, NVP-BKM120-13C3 Hydrochloride .

While NVP-BKM120-13C3 is primarily designed as an Internal Standard (IS) for LC-MS/MS quantification in pharmacokinetic (PK) studies, validating its biological potency against the native compound is a critical quality control step to ensure the isotope labeling process has not altered the ligand-binding affinity or introduced inhibitory impurities.

Key Mechanism: NVP-BKM120 is a pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that targets the ATP-binding cleft of the p110 subunit (isoforms


), preventing the phosphorylation of PIP2 to PIP3 and blocking the downstream Akt/mTOR signaling cascade.

Signaling Pathway Visualization

Understanding the target engagement is critical for assay design. BKM120 interrupts the signal transduction immediately downstream of Receptor Tyrosine Kinases (RTKs).

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt (PKB) PIP3->AKT Recruits/Activates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes BKM120 NVP-BKM120 (Inhibitor) BKM120->PI3K Competes with ATP

Figure 1: Mechanism of Action. NVP-BKM120 competitively inhibits the p110 catalytic subunit of PI3K, preventing the conversion of PIP2 to PIP3.

Experimental Design Strategy

Assay Selection: ADP-Glo™ Kinase Assay

Lipid kinases are notoriously difficult to assay using fluorescence resonance energy transfer (FRET) due to the requirement for lipid vesicles. We utilize the ADP-Glo™ system (Promega) , a bioluminescent assay that quantifies ADP generation.[1] This method is preferred for BKM120 characterization because:

  • High Sensitivity: Detects low conversion rates, allowing the use of [ATP] near the

    
     (essential for competitive inhibitors like BKM120).
    
  • Lipid Compatibility: The luciferase reagents are robust against the lipid micelles required for PI3K activity.

Isotope-Specific Handling (13C3 Variant)

The 13C3 variant contains three Carbon-13 atoms on the morpholine or pyrimidine ring.

  • Molecular Weight: The 13C3 form is ~3 Da heavier than the native form.

  • Potency Expectation: Isotope labeling is non-functional; the IC50 should be statistically identical to native BKM120 (~50–100 nM for p110

    
    ).
    
  • Cost Management: Due to the high cost of labeled standards, this protocol uses a 384-well low-volume format to minimize consumption.

Materials & Reagents

ReagentSpecificationsSource/Notes
Test Compound NVP-BKM120-13C3 HClStable Isotope Labeled (e.g., Alsachim, TRC)
Reference Compound NVP-BKM120 (Native)For side-by-side validation
Enzyme PI3K (p110

/p85

)
Recombinant human, active
Substrate PIP2:3PS1:3 ratio of PIP2 to Phosphatidylserine
Cofactor Ultra-Pure ATPPrepared at

(approx. 50 µM)
Assay Buffer 50mM HEPES pH 7.5, 3mM MgCl2, 1mM EGTA, 100mM NaCl, 0.03% CHAPSFreshly prepared
Detection ADP-Glo™ Kinase AssayPromega (Cat # V9101)
Solvent DMSOAnhydrous, >99.9%

Detailed Protocol

Phase 1: Lipid Substrate Preparation (Critical)

Lipid kinases require a lipid-water interface. Poor lipid preparation is the #1 cause of assay failure.

  • Dilute PIP2:3PS in 50 mM HEPES buffer to 1 mg/mL.

  • Sonication: Sonicate the lipid mixture on ice for 2–3 minutes (pulsed) until the solution turns from cloudy to translucent. This creates small unilamellar vesicles (SUVs).

  • Dilute to 2X working concentration (e.g., 50 µM) in Assay Buffer.

Phase 2: Compound Preparation (13C3 Handling)

Goal: Generate a 10-point dose-response curve.

  • Stock Solution: Dissolve NVP-BKM120-13C3 HCl in 100% DMSO to 10 mM.

    • Note: The HCl salt may require brief vortexing. Ensure the solution is clear.

  • Serial Dilution: Prepare a 1:3 serial dilution in 100% DMSO.

    • Top concentration: 1 mM (Final assay conc will be 10 µM).

    • Range: 10 µM down to ~0.5 nM.

  • Intermediate Dilution: Transfer 1 µL of DMSO stock into 24 µL of Assay Buffer (4% DMSO). This ensures the final DMSO in the reaction is 1%, preventing enzyme denaturation.

Phase 3: Kinase Reaction (384-Well Low Volume)

All steps at Room Temperature (20–25°C).

  • Dispense Compound: Add 2.5 µL of the Intermediate Dilution (from Phase 2) to the assay plate.

  • Dispense Enzyme: Add 2.5 µL of PI3K Enzyme (approx. 0.5 ng/µL final) in Assay Buffer.

    • Pre-Incubation: Incubate compound and enzyme for 15 minutes. This allows BKM120 to equilibrate with the ATP binding pocket.

  • Initiate Reaction: Add 5 µL of ATP/Lipid Substrate Mix .

    • Final Volume: 10 µL.

    • Final [ATP]: 25 µM.[2]

    • Final [Lipid]: 25 µM.[2]

  • Incubation: Seal plate and shake for 1 minute. Incubate for 60 minutes.

Phase 4: ADP-Glo Detection
  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent .

    • Incibrate 40 minutes. (Depletes unconsumed ATP).

  • Signal Generation: Add 20 µL of Kinase Detection Reagent .

    • Incubate 30 minutes. (Converts generated ADP

      
       ATP 
      
      
      
      Luciferase Signal).
  • Read: Measure Luminescence (RLU) on a plate reader (0.5–1.0 sec integration).

Assay Workflow Visualization

Assay_Workflow Stock 13C3 Stock (DMSO) Dilution Serial Dilution (1:3) Stock->Dilution Enzyme_Add Add PI3K (+15 min Pre-inc) Dilution->Enzyme_Add 2.5 µL Substrate_Add Add ATP/Lipids (Start Rxn) Enzyme_Add->Substrate_Add 2.5 µL Incubation 60 min Incubation Substrate_Add->Incubation 5 µL Stop Add ADP-Glo (Stop Rxn) Incubation->Stop 10 µL Detect Add Detection Reagent Stop->Detect 20 µL Read Luminescence Read Detect->Read

Figure 2: Step-by-step liquid handling workflow for the 384-well ADP-Glo assay.

Data Analysis & Validation

Calculation
  • Normalize: Convert RLU to % Inhibition using controls:

    
    
    
  • Curve Fitting: Plot Log[Inhibitor] vs. % Inhibition. Fit using a non-linear regression (4-parameter logistic model):

    
    
    
Acceptance Criteria
  • Z-Factor: Must be

    
     for the assay plate to be valid.
    
  • Reference Check: The IC50 of the 13C3 variant must fall within 0.5x to 2.0x of the unlabeled reference standard.

  • Expected Potency:

    • PI3K

      
      : ~30–60 nM
      
    • PI3K

      
      : ~150–200 nM
      

References

  • Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics.[3]

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Cayman Chemical. (2024). "NVP-BKM120 Product Information & Biological Activity." Cayman Chemical Datasheets.

  • SelleckChem. (2024). "Buparlisib (BKM120) Chemical Structure and PI3K Inhibition Data." SelleckChem.

Sources

Application

Application Note: Bioanalytical Validation of NVP-BKM120 (Buparlisib) in Combination Chemotherapy Regimens

Abstract This application note details the protocol for utilizing NVP-BKM 120-13C3 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of Buparlisib (NVP-BKM120) when co-administered w...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing NVP-BKM 120-13C3 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) in the bioanalysis of Buparlisib (NVP-BKM120) when co-administered with chemotherapy agents (e.g., Paclitaxel, Carboplatin).

While Buparlisib acts as a pan-class I PI3K inhibitor to sensitize tumor cells to cytotoxic agents, the presence of multiple drugs in biological matrices (plasma, tumor homogenate) creates significant "matrix effects" that can compromise quantitation. This guide provides a self-validating LC-MS/MS workflow using the 13C3-labeled isotopolog to ensure regulatory-grade accuracy in pharmacokinetic (PK) and drug-drug interaction (DDI) studies.

Part 1: Biological Rationale & Mechanism

Why Combine BKM120 with Chemotherapy?

Chemotherapy agents like Paclitaxel stabilize microtubules, preventing mitosis and inducing apoptosis.[1] However, many tumors resist this stress via hyperactivation of the PI3K/AKT/mTOR pathway , which promotes survival and anti-apoptotic signaling.

The Synergy:

  • Chemotherapy (Paclitaxel): Induces cellular stress and DNA damage.

  • BKM120: Blocks PI3K (p110

    
    ), preventing the cell from activating survival mechanisms (like AKT phosphorylation) in response to the chemo-induced stress.
    
Pathway Visualization

The following diagram illustrates the mechanistic convergence of BKM120 and Paclitaxel, highlighting the critical nodes where bioanalysis is required to verify intracellular drug exposure.

PI3K_Chemo_Pathway RTK Receptor Tyrosine Kinase (Growth Factor Receptors) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylates PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1/2 AKT->mTOR Activates Survival Cell Survival & Chemo-Resistance mTOR->Survival Promotes Apoptosis Apoptosis (Cell Death) Survival->Apoptosis Inhibits Chemo Chemotherapy (e.g., Paclitaxel) Microtubules Microtubule Stabilization (Mitotic Arrest) Chemo->Microtubules Stabilizes Microtubules->Apoptosis Triggers BKM120 NVP-BKM120 (Inhibitor) BKM120->PI3K BLOCKS

Figure 1: Synergistic blockade. BKM120 inhibits the PI3K survival signal that normally counteracts chemotherapy-induced apoptosis.

Part 2: The Analytical Challenge & Solution

The Problem: Matrix Effects in Combination Therapy

In multi-drug regimens, co-administered agents (e.g., Paclitaxel formulated in Cremophor EL) can cause severe ion suppression in Mass Spectrometry.[2] This leads to underestimation of BKM120 levels in plasma.

The Solution: NVP-BKM 120-13C3 Hydrochloride

The 13C3-labeled isotopolog is chemically identical to the drug but mass-shifted by +3 Daltons.

  • Co-elution: It elutes at the exact same retention time as BKM120.

  • Normalization: Any ion suppression affecting BKM120 affects the 13C3 standard equally. By calculating the Area Ratio (Analyte/Internal Standard), the error is mathematically cancelled out.

Part 3: Detailed Protocol (LC-MS/MS Bioanalysis)

Materials & Reagents
  • Analyte: NVP-BKM120 (Buparlisib).[3][4]

  • Internal Standard (IS): NVP-BKM 120-13C3 Hydrochloride.

  • Matrix: Human Plasma (K2EDTA) or Cell Culture Media.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Stock Solution Preparation
  • BKM120 Stock: Dissolve 1 mg BKM120 in 1 mL DMSO (1 mg/mL).

  • IS Stock (13C3): Dissolve 1 mg NVP-BKM 120-13C3 HCl in 1 mL DMSO.

  • Working IS Solution: Dilute IS Stock in 50% Methanol to a concentration of 200 ng/mL . Note: This solution is spiked into every sample.

Sample Extraction (Protein Precipitation)

Rationale: Simple precipitation is preferred over SPE to minimize loss of the polar hydrochloride salt form.

  • Aliquot 50 µL of plasma/media sample into a 1.5 mL tube.

  • Add 10 µL of Working IS Solution (13C3) to all tubes (except Double Blanks).

  • Vortex for 10 seconds.

  • Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of water (1:1 dilution to improve peak shape).

LC-MS/MS Parameters

Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% -> 90% B

    • 3.0-4.0 min: 90% B (Wash)

    • 4.1 min: Re-equilibrate to 10% B.

Mass Spectrometry (MRM Mode):

  • Ionization: ESI Positive Mode.

  • Transitions:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
NVP-BKM120 411.2 [M+H]+328.135Analyte
NVP-BKM120-13C3 414.2 [M+H]+331.135Internal Standard

Note: The +3 Da shift is maintained in the product ion, confirming the label is on the core structure retained after fragmentation.

Part 4: Experimental Workflow Visualization

This diagram outlines the critical path from biological treatment to data validation.

Bioanalysis_Workflow cluster_0 Biological Phase cluster_1 Analytical Phase Cells Tumor Cells + Chemo + BKM120 Sample Harvest Plasma/Media Cells->Sample Spike Spike IS: BKM120-13C3 Sample->Spike Transfer 50µL Precip Protein Precip (ACN) Spike->Precip LCMS LC-MS/MS Analysis Precip->LCMS Supernatant Data Calculate Area Ratio (Analyte / 13C3-IS) LCMS->Data

Figure 2: Integrated workflow ensuring that every biological sample is normalized against the 13C3 internal standard.

Part 5: Data Analysis & Acceptance Criteria

To ensure scientific integrity (E-E-A-T), the following criteria must be met for the assay to be considered valid:

  • Linearity: Calibration curve (

    
    ) must have 
    
    
    
    .
  • Accuracy: Calculated concentration of Quality Control (QC) samples must be within

    
     of nominal value.
    
  • IS Response: The peak area of the NVP-BKM 120-13C3 internal standard should not vary by more than

    
     across the entire run. Drastic drops in IS response indicate matrix effects from the chemotherapy agents.
    
Troubleshooting "Crosstalk"

If you observe a signal in the 13C3 channel when injecting only non-labeled BKM120:

  • Cause: Isotopic impurity or too high concentration of the analyte.

  • Fix: Ensure the 13C3 purity is

    
     and dilute high-concentration study samples to stay within the linear range.
    

References

  • Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics.[5]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

  • Diéras, V., et al. (2019). "A randomized phase II/III study of buparlisib combined with paclitaxel in patients with HER2-negative advanced breast cancer (BELLE-4)." Annals of Oncology.

  • Gu, H., et al. (2014). "Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry." Journal of Chromatography B.

Sources

Method

Application Note: Intracellular Quantification of Buparlisib (NVP-BKM120) in Cancer Cell Lines using NVP-BKM 120-13C3 Hydrochloride

Abstract & Introduction This technical guide details the application of NVP-BKM 120-13C3 Hydrochloride , a stable isotope-labeled internal standard (IS), for the precise quantification of the pan-class I PI3K inhibitor B...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This technical guide details the application of NVP-BKM 120-13C3 Hydrochloride , a stable isotope-labeled internal standard (IS), for the precise quantification of the pan-class I PI3K inhibitor Buparlisib (NVP-BKM120) in cancer cell lysates.

While Buparlisib itself is a therapeutic agent designed to induce apoptosis in PI3K-dependent tumors, the 13C3-labeled variant is a critical bioanalytical tool. It allows researchers to normalize for matrix effects, extraction efficiency, and ionization variations during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Key Application: Intracellular Pharmacokinetics (ICPK)—determining exactly how much drug penetrates the cell membrane and reaches the cytosolic target.

Biological Context: The PI3K Pathway[1][2][3]

To understand the relevance of quantifying intracellular Buparlisib, one must understand its target. Buparlisib inhibits Class I PI3K isoforms (p110α, β, δ, γ), preventing the conversion of PIP2 to PIP3, thereby blocking the Akt/mTOR survival signaling axis.

Signaling Pathway Diagram

Figure 1: Mechanism of Action of NVP-BKM120 within the PI3K/Akt/mTOR pathway.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Apoptosis Apoptosis PI3K->Apoptosis Inhibition leads to PIP2 PIP2 AKT Akt (PKB) PIP3->AKT Recruits/Activates BKM120 Buparlisib (NVP-BKM120) BKM120->PI3K Inhibits mTOR mTORC1 AKT->mTOR Activates Survival Cell Survival & Growth mTOR->Survival Promotes

Caption: Buparlisib blocks PI3K, preventing PIP3 generation and downstream Akt/mTOR signaling, ultimately forcing the cell into apoptosis.

Experimental Protocol: Intracellular Quantitation

This workflow describes the treatment of MCF-7 (Breast Cancer) or U87MG (Glioblastoma) cells with Buparlisib, followed by extraction using NVP-BKM 120-13C3 HCl as the internal standard.

Phase A: Materials & Preparation
ComponentDetailStorage
Analyte NVP-BKM120 (Buparlisib)-20°C
Internal Standard (IS) NVP-BKM 120-13C3 HCl -80°C (Dark)
Cell Lines MCF-7, PC-3, or U87MGLiquid N2
Lysis/Extraction Solvent 80% Methanol / 20% Water (LC-MS Grade)-20°C (Pre-chill)
LC Mobile Phases A: 0.1% Formic Acid in WaterB: AcetonitrileRoom Temp

Expert Insight: We use 13C (Carbon-13) labeling rather than Deuterium (D) because deuterium can undergo hydrogen-deuterium exchange (HDX) in protic solvents, leading to signal loss. Furthermore, deuterated compounds often exhibit a slight shift in retention time (chromatographic isotope effect), whereas 13C analogs co-elute perfectly with the analyte, ensuring identical matrix effects.

Phase B: Cell Treatment & Sample Preparation Workflow

Figure 2: Sample Preparation Workflow utilizing NVP-BKM 120-13C3 HCl.

Workflow cluster_0 Cell Culture & Treatment cluster_1 Extraction & IS Spiking cluster_2 Analysis Cells Seed Cells (6-well plate) Treat Treat with NVP-BKM120 (e.g., 1 µM, 24h) Cells->Treat Wash Wash 3x Ice-cold PBS Treat->Wash Spike Add Lysis Buffer containing NVP-BKM 120-13C3 Wash->Spike Crucial Step Scrape Scrape & Collect Spike->Scrape Centrifuge Centrifuge 14,000xg, 10 min Scrape->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: The Internal Standard (13C3) is added directly into the lysis buffer to correct for any analyte loss during the scraping and centrifugation steps.

Detailed Protocol Steps:
  • Seeding: Plate cancer cells (e.g.,

    
     cells/well) in 6-well plates. Allow attachment for 24 hours.
    
  • Treatment: Treat cells with unlabeled NVP-BKM120 at the desired IC50 concentration (typically 0.1 – 1.0 µM) for the experimental duration.

  • Metabolism Quenching (Critical):

    • Place plate on ice immediately.

    • Aspirate media rapidly.

    • Wash cells 3x with ice-cold PBS to remove extracellular drug. Do not let cells dry out.

  • Lysis & IS Addition:

    • Prepare Extraction Solvent: 80% Methanol (−20°C) spiked with NVP-BKM 120-13C3 HCl at a final concentration of 50 ng/mL .

    • Add 500 µL of this solution directly to the well.

    • Why? Adding the IS now (rather than after lysis) normalizes for extraction efficiency and volume variations during scraping.

  • Extraction:

    • Scrape cells and transfer to a microcentrifuge tube.

    • Vortex for 30 seconds.

    • Incubate at -80°C for 20 minutes (facilitates protein precipitation).

    • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer supernatant to LC vials. If concentration is too low, evaporate under N2 stream and reconstitute in 100 µL Mobile Phase A/B (50:50).

LC-MS/MS Method Parameters

To ensure specificity, use Multiple Reaction Monitoring (MRM) mode.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Column: C18 Reverse Phase (e.g., Waters Cortecs C18, 2.1 x 50mm, 1.6 µm).

MRM Transitions Table
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
NVP-BKM120 411.2 [M+H]+367.24035
NVP-BKM 120-13C3 (IS) 414.2 [M+H]+370.24035

Note: The +3 Da shift in the precursor and product ions confirms the stability of the 13C label on the core fragment retained during fragmentation.

Validation Criteria (Self-Validating System)
  • Linearity: Calibration curves (1 – 1000 ng/mL) must have

    
    .
    
  • IS Response: The peak area of the 13C3 IS should be consistent (<15% RSD) across all samples. A drop in IS signal indicates matrix suppression (ion suppression).

  • Carryover: Inject a blank solvent after the highest standard. Analyte area in blank must be <20% of the LLOQ (Lower Limit of Quantification).

Data Analysis & Normalization

Raw LC-MS data provides the concentration of drug in the lysate (ng/mL). To make this biologically relevant, you must normalize to cell quantity.

Calculation Formula:



  • Protein Normalization: Perform a BCA assay on a parallel sample (or the pellet after resuspension, though methanol interferes with BCA; parallel wells are preferred).

  • Result Unit: ng drug / mg protein.

References

  • PubChem. (n.d.). Buparlisib (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics, 11(2), 317-328.[2] Retrieved from [Link]

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Gu, H., et al. (2014). "LC-MS/MS determination of buparlisib... in rat plasma." Journal of Chromatography B, 969, 249-253. (Methodology adapted for intracellular application).[6] Retrieved from [Link]

Sources

Application

NVP-BKM 120-13C3 Hydrochloride dosage and administration in animals

Application Note: Pharmacokinetic Profiling and Administration of NVP-BKM120-13C3 (Buparlisib-13C3 HCl) in Preclinical Models Part 1: Introduction & Scope NVP-BKM120 (Buparlisib) is a potent, pan-class I phosphatidylinos...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacokinetic Profiling and Administration of NVP-BKM120-13C3 (Buparlisib-13C3 HCl) in Preclinical Models

Part 1: Introduction & Scope

NVP-BKM120 (Buparlisib) is a potent, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1][2][3][4][5] The 13C3-labeled hydrochloride salt (NVP-BKM120-13C3 HCl) is a stable isotope-labeled isotopologue primarily utilized as a Mass Spectrometry Internal Standard (IS) or a metabolic tracer .

While the pharmacological effects of the 13C3 variant are identical to the non-labeled parent drug, its application differs significantly. This guide covers two distinct workflows:

  • Therapeutic Dosing (Parent Drug): Administration of non-labeled Buparlisib for efficacy/toxicity studies.

  • Analytical Application (13C3 Variant): Use of Buparlisib-13C3 as a tracer or internal standard for absolute quantification via LC-MS/MS.

Mechanism of Action (PI3K Pathway)

Buparlisib inhibits the catalytic subunit of class I PI3Ks (p110


, 

,

,

), preventing the phosphorylation of PIP2 to PIP3, thereby blocking the AKT/mTOR signaling cascade which regulates cell survival and proliferation.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits/Activates mTOR mTORC1 AKT->mTOR Activates CellResponse Cell Growth & Survival mTOR->CellResponse BKM120 NVP-BKM120 (Inhibitor) BKM120->PI3K Inhibits (ATP Competitive)

Figure 1: Mechanism of Action.[3] Buparlisib blocks the PI3K-mediated conversion of PIP2 to PIP3, arresting downstream AKT/mTOR signaling.

Part 2: Chemical Handling & Formulation

The Hydrochloride (HCl) salt form is preferred for formulation due to improved aqueous solubility compared to the free base.

Compound Properties
  • Chemical Name: 5-(2,6-di(morpholin-4-yl)pyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine hydrochloride (

    
    )
    
  • Appearance: Off-white to yellow solid.

  • Storage: -20°C, desiccated. Protect from light.

  • Solubility: Soluble in DMSO (>50 mg/mL), 1N HCl, and NMP. Sparingly soluble in water.

Vehicle Formulation Protocols

Select the vehicle based on the route of administration.

A. Oral Suspension (Standard for Efficacy Studies)

  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.

  • Preparation:

    • Weigh the required amount of NVP-BKM120 (or 13C3 variant for tracer studies).

    • Add a small volume of Tween 80 to wet the powder.

    • Slowly add 0.5% MC solution while vortexing to create a homogenous suspension.

    • Sonicate for 10-15 minutes to break up aggregates.

    • Stability: Prepare fresh weekly; store at 4°C.

B. Intravenous/Oral Solution (Standard for PK/Bioavailability)

  • Vehicle: 10% NMP (N-Methyl-2-pyrrolidone) / 90% PEG300.

  • Preparation:

    • Dissolve compound completely in NMP (10% of final volume). Vortex until clear.

    • Slowly add PEG300 (90% of final volume) while vortexing.

    • Note: Ensure the solution is clear. If precipitation occurs, reduce concentration or gently warm (37°C).

Part 3: In Vivo Dosage & Administration

CRITICAL DISTINCTION:

  • Routine PK/Efficacy: Dose Non-labeled BKM120 . Use BKM120-13C3 only during sample analysis (see Part 4).

  • Metabolic Flux/Tracer Studies: Dose BKM120-13C3 directly to the animal.

Recommended Dosage Guidelines
SpeciesRouteDose RangeVolumeFrequencyNotes
Mouse PO (Gavage)10 - 60 mg/kg10 mL/kgq.d. (Daily)Efficacy typically seen >30 mg/kg. Toxicity >60 mg/kg.
Mouse IV (Tail Vein)1 - 5 mg/kg5 mL/kgSingleFor absolute bioavailability (

) determination.
Rat PO10 - 40 mg/kg5 mL/kgq.d.Good oral bioavailability (~50-80%).
Dog PO10 - 100 mg/kg2-5 mL/kgSingle/DailyBioavailability decreases at doses >100 mg/kg.
Administration Protocol (Mouse Oral Gavage)
  • Acclimatization: Fast animals for 2-4 hours pre-dose to reduce variability (optional but recommended for PK).

  • Weighing: Weigh mouse to calculate exact dose volume (e.g., 25g mouse @ 10 mL/kg = 0.25 mL).

  • Restraint: Secure the mouse by the scruff to align the esophagus.

  • Insertion: Gently insert a 20-22G bulb-tipped gavage needle. Do not force.

  • Delivery: Depress plunger steadily. Withdraw needle gently.

  • Observation: Monitor for 15 mins for signs of aspiration or distress.

Part 4: Bioanalytical Application (LC-MS/MS)

This is the primary application for NVP-BKM120-13C3 . It serves as an Internal Standard (IS) to normalize for extraction efficiency and matrix effects in plasma/tissue samples.

Experimental Workflow: Isotope Dilution

PK_Workflow cluster_0 In Vivo Phase cluster_1 Ex Vivo Processing Dose Dose Animal (Parent Drug) Sample Collect Plasma (t=0 to 24h) Dose->Sample Spike Spike with IS (BKM120-13C3) Sample->Spike 50 µL Plasma Extract Protein Precipitation (Acetonitrile) Spike->Extract Centrifuge Centrifuge (13k rpm, 10 min) Extract->Centrifuge Analysis LC-MS/MS Analysis (Quantify Ratio) Centrifuge->Analysis Supernatant

Figure 2: Pharmacokinetic workflow utilizing BKM120-13C3 as an Internal Standard.

Detailed Extraction Protocol
  • IS Working Solution: Prepare a 500 ng/mL solution of NVP-BKM120-13C3 HCl in Acetonitrile (ACN).

  • Sample Aliquot: Transfer 50 µL of study plasma (from treated animal) into a 1.5 mL tube.

  • Protein Precipitation: Add 150 µL of IS Working Solution (1:3 ratio plasma:ACN).

  • Mixing: Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Injection: Transfer 100 µL of the supernatant to an HPLC vial. Inject 5 µL into LC-MS/MS.

LC-MS/MS Conditions (Guideline)
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transitions:

    • Analyte (BKM120): m/z 411.2

      
       367.2
      
    • Internal Standard (BKM120-13C3): m/z 414.2

      
       370.2 (Mass shift of +3 Da).
      

Part 5: Data Analysis & References

Pharmacokinetic Parameters

Calculate the following using non-compartmental analysis (e.g., WinNonlin):

  • 
    :  Maximum observed concentration.
    
  • 
    :  Time to reach 
    
    
    
    .
  • 
    :  Area under the curve (exposure).[6]
    
  • 
    :  Oral Bioavailability = 
    
    
    
    .
References
  • Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics, 11(2), 317-328. Link

  • Wang, Y., et al. (2018). "LC–MS/MS determination of buparlisib, a phosphoinositide 3 kinase inhibitor in rat plasma: Application to a pharmacokinetic study." Biomedical Chromatography, 32(9), e4286. Link

  • FDA Center for Drug Evaluation and Research. "Bioanalytical Method Validation Guidance for Industry." (2018).[7] Link

  • Koul, D., et al. (2012). "Cellular and in vivo activity of a novel PI3K inhibitor, BKM120, in glioblastoma." Neuro-Oncology, 14(1), 12-12. Link

Sources

Method

Application Note: Western Blot Analysis of PI3K Pathway Inhibition using NVP-BKM 120-13C3 Hydrochloride

Executive Summary This technical guide details the protocol for assessing the biological activity of NVP-BKM120 (Buparlisib) and its stable isotope-labeled variant, NVP-BKM 120-13C3 Hydrochloride , via Western Blot analy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for assessing the biological activity of NVP-BKM120 (Buparlisib) and its stable isotope-labeled variant, NVP-BKM 120-13C3 Hydrochloride , via Western Blot analysis.

While the


-labeled isotopologue is primarily engineered as an Internal Standard (IS) for precise LC-MS/MS quantification, validating its biological efficacy ensures that the isotopic labeling has not altered ligand-binding kinetics or inhibitory potential. This protocol focuses on the detection of downstream pharmacodynamic biomarkers: Phospho-Akt (Ser473/Thr308)  and Phospho-S6 Ribosomal Protein , which serve as the primary readouts for Class I PI3K inhibition.

Scientific Background & Mechanism

NVP-BKM120 is a pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor that targets the p110


, 

,

, and

isoforms in an ATP-competitive manner. By blocking the catalytic cleft of PI3K, BKM120 prevents the phosphorylation of Phosphatidylinositol (4,5)-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

The Signaling Cascade:

  • Inhibition: BKM120 blocks PIP3 production.

  • Loss of Recruitment: Without PIP3, PH-domain containing proteins (PDK1 and Akt) fail to recruit to the plasma membrane.

  • Readout: This results in a rapid dephosphorylation of Akt at Thr308 (by PDK1) and Ser473 (by mTORC2).

  • Downstream Effect: Reduced Akt activity suppresses mTORC1, leading to decreased phosphorylation of S6 Ribosomal Protein and 4E-BP1 .

Pathway Visualization

The following diagram illustrates the intervention point of NVP-BKM120 and the downstream nodes required for Western Blot validation.

PI3K_Pathway RTK RTK / GPCR PI3K Class I PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 Accumulation PI3K->PIP3 Catalyzes Akt Akt (Protein Kinase B) PIP3->Akt Recruits to Membrane BKM120 NVP-BKM120 (Inhibitor) BKM120->PI3K Blocks ATP Binding mTORC1 mTORC1 Akt->mTORC1 Activates pAkt p-Akt (Ser473 / Thr308) Akt->pAkt Phosphorylation (Target Marker) pS6 p-S6 Ribosomal Protein (Ser235/236) mTORC1->pS6 Phosphorylates

Figure 1: Mechanism of Action for NVP-BKM120. The drug blocks PI3K, preventing the cascade that leads to p-Akt and p-S6 accumulation.

Experimental Design

Compound Handling (Critical)

The Hydrochloride (HCl) salt form of NVP-BKM 120-13C3 improves water solubility compared to the free base, but DMSO is the preferred solvent for stock solutions to ensure long-term stability and prevent hydrolysis.

  • Stock Preparation: Dissolve NVP-BKM 120-13C3 HCl in 100% DMSO to a concentration of 10 mM .

  • Storage: Aliquot into single-use vials and store at -80°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute in fresh cell culture media immediately before treatment. Ensure final DMSO concentration on cells is <0.1%.

Treatment Parameters

To validate the 13C3 variant against standard BKM120 or vehicle:

ParameterRecommendationRationale
Cell Lines U87MG (Glioblastoma), MCF7 (Breast)Lines with high basal PI3K activity (e.g., PIK3CA mutations) show the clearest delta.
Dose Range 0.1

M – 5.0

M
IC

for p-Akt is typically ~0.5–1.0

M in cellular assays [1].
Timepoint 1 hour – 4 hoursPhosphorylation signals (p-Akt) drop rapidly (often within 30 mins). Long exposures (>24h) may trigger feedback loops.
Control DMSO (Vehicle)Essential to establish basal phosphorylation levels.

Detailed Protocol

Phase 1: Cell Lysis & Protein Extraction

Self-Validating Step: The inclusion of phosphatase inhibitors is non-negotiable. If p-Akt is absent in your Control sample, the lysis buffer failed to preserve the phosphoprotein.

  • Harvest: Aspirate media and wash cells 1x with ice-cold PBS.

  • Lysis: Add ice-cold RIPA Buffer supplemented with protease/phosphatase inhibitors directly to the plate.

    • Recommended Inhibitor Cocktail: Sodium Fluoride (NaF), Sodium Orthovanadate (Na

      
      VO
      
      
      
      ), and PMSF.
  • Scrape & Collect: Scrape cells and transfer to a pre-chilled microcentrifuge tube.

  • Incubation: Agitate on a rotator at 4°C for 30 minutes.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer supernatant to a new tube.

  • Quantification: Determine protein concentration (BCA Assay). Normalize all samples to 20–30

    
    g  total protein per lane.
    
Phase 2: Western Blotting Workflow

WB_Workflow Sample Lysate (20-30µg) PAGE SDS-PAGE (10% or 4-12% Gel) Sample->PAGE Transfer PVDF Transfer (Wet/Semi-dry) PAGE->Transfer Block Blocking (5% BSA in TBST) Transfer->Block Primary Primary Ab (Overnight 4°C) Block->Primary Detect ECL Detection Primary->Detect

Figure 2: Optimized Western Blot workflow for phosphoprotein detection.

Antibody Selection Strategy: Use 5% BSA (Bovine Serum Albumin) for blocking and primary antibody dilution. Do not use Non-Fat Dry Milk for phosphoprotein antibodies (p-Akt, p-S6), as milk contains casein (a phosphoprotein) which causes high background.

TargetMolecular WeightSignificance
p-Akt (Ser473) 60 kDaPrimary Marker. Indicates mTORC2/PI3K activity.
p-Akt (Thr308) 60 kDaSecondary Marker. Indicates PDK1 activity.
Total Akt 60 kDaLoading Control. Verifies protein load is equal; levels should not change with drug.
p-S6 (Ser235/236) 32 kDaDownstream Marker. Confirms mTORC1 inhibition.
GAPDH /

-Actin
37 / 42 kDaHousekeeping. General loading control.

Data Analysis & Interpretation

Expected Results

Upon successful treatment with NVP-BKM 120-13C3:

  • p-Akt (Ser473): Should show a dose-dependent decrease compared to DMSO control.

  • p-S6: Should show a robust decrease (often more dramatic than Akt).

  • Total Akt: Should remain constant .

Troubleshooting & Advanced Insights

Issue: "Rebound" or No Inhibition observed.

  • Cause: PI3K inhibition releases the negative feedback loop on RTKs, leading to compensatory activation of the MAPK/ERK pathway or STAT3 [2].

  • Solution: Probe for p-ERK1/2 (Thr202/Tyr204) . If p-ERK increases as p-Akt decreases, this confirms the drug is working but the cell is compensating.

Issue: 13C3 vs. Unlabeled Discrepancy.

  • Observation: If the 13C3 variant shows significantly weaker inhibition than the unlabeled reference standard.

  • Cause: Potential degradation of the 13C3 stock (isotope-labeled compounds can sometimes have different shelf-stability profiles) or salt-form calculation errors (ensure you corrected for the HCl weight).

References

  • Maira, S. M., et al. (2012). "Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations." Molecular Cancer Therapeutics, 11(8), 1747-1757.[1][2]

  • Duan, J., et al. (2016). "PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer."[3] Oncology Letters, 12(3), 1853-1858.

  • Koul, D., et al. (2012). "Antitumor activity of NVP-BKM120—A selective pan class I PI3 kinase inhibitor showed differential forms of cell death based on p53 status of glioma cells."[4][5] Clinical Cancer Research, 18(6), 184-195.

Sources

Technical Notes & Optimization

Troubleshooting

NVP-BKM 120-13C3 Hydrochloride solubility problems in DMSO

Senior Application Scientist Desk Subject: Troubleshooting Solubility & Stability of Stable Isotope Internal Standards in DMSO Part 1: The Physicochemical Context Why are you facing solubility issues? NVP-BKM120 (Buparli...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Subject: Troubleshooting Solubility & Stability of Stable Isotope Internal Standards in DMSO

Part 1: The Physicochemical Context

Why are you facing solubility issues? NVP-BKM120 (Buparlisib) is a pan-class I PI3K inhibitor.[1][2] When dealing with the 13C3-labeled Hydrochloride (HCl) salt , you are navigating a complex intersection of three physicochemical factors:

  • The Salt Factor (HCl vs. Free Base):

    • The HCl salt form is engineered for better aqueous solubility compared to the free base. However, in organic solvents like DMSO, the lattice energy of the salt crystal can sometimes resist dissolution more than the amorphous free base, requiring higher activation energy (sonication/heat) to break the crystal lattice.

    • Critical Insight: HCl salts are prone to the "common ion effect" if your buffer or media has high chloride content, though this is less relevant in neat DMSO.

  • The Solvent Factor (Hygroscopic DMSO):

    • DMSO is aggressively hygroscopic.[1][2] It absorbs water from the atmosphere immediately upon opening.

    • The Trap: BKM120-HCl is hydrophobic. If your DMSO has absorbed even 1-2% water (common in older bottles), the solubility of the drug drops exponentially, leading to "micro-precipitation" that is invisible to the naked eye but disastrous for LC-MS quantitation.

  • The Isotope Factor (13C3 Internal Standard):

    • As a Stable Isotope Labeled (SIL) standard, this compound is likely being used at low concentrations for LC-MS/MS.[2]

    • The Error: Users often mistake adsorption for insolubility. At low concentrations (ng/mL), the positively charged molecule (due to the HCl) can stick to glass or plastic surfaces, mimicking a solubility failure.

Part 2: Troubleshooting Workflow
Scenario A: "I see particles floating in my neat DMSO stock solution."

Diagnosis: Incomplete wetting or "Crystal Memory."[2] The solid may have formed a solvate shell that prevents further solvent penetration.

Corrective Protocol:

  • Verify DMSO Grade: Ensure you are using Anhydrous DMSO (≥99.9%, water <0.005%).[2] If the bottle has been open for >1 month, discard it.

  • The "Vortex-Sonicate" Cycle:

    • Vortex vigorously for 60 seconds.

    • Sonicate in a water bath at 35-40°C (do not exceed 40°C) for 10-15 minutes. The ultrasonic waves help break the crystal lattice of the HCl salt.

  • Visual Check: Hold the vial up to a light source. If the solution is not perfectly clear, repeat.

Scenario B: "The solution was clear, but precipitated when I put it in the fridge."

Diagnosis: Temperature-Dependent Solubility Drop.[2] DMSO freezes at ~18.5°C. Storing stocks at 4°C often results in a "slush" or solid block. Upon thawing, the drug may not re-dissolve uniformly.

Corrective Protocol:

  • Thaw Completely: Allow the vial to reach room temperature (20-25°C).

  • Re-solubilize: You must vortex and sonicate (5 mins) after every freeze-thaw cycle.

  • Aliquot: Do not subject the main stock to repeated freeze-thaw cycles. Aliquot into single-use vials.

Scenario C: "It crashes out when I dilute it into water/media."

Diagnosis: The "Solvent Shock." Rapidly introducing a hydrophobic compound dissolved in DMSO into an aqueous buffer causes immediate precipitation because the water strips the DMSO solvation shell faster than the drug can equilibrate.

Corrective Protocol:

  • Step-Down Dilution: Do not go from 100% DMSO to 100% Aqueous.

    • Intermediate Step: Dilute your stock into 50% DMSO / 50% Water (or Methanol) first.[2]

  • Fast Mixing: When adding the DMSO stock to the aqueous phase, vortex the aqueous phase simultaneously during addition. Do not let the DMSO drop "sit" on top of the water.

Part 3: Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for resolving solubility issues with NVP-BKM120-13C3 HCl.

TroubleshootingGuide cluster_0 Scenario A: Visible Particles cluster_1 Scenario B: Precipitation on Dilution Start Issue: NVP-BKM120-13C3 HCl Solubility Failure CheckState Visual Inspection of DMSO Stock Start->CheckState Visible Particles Visible? CheckState->Visible CheckDMSO Check: Is DMSO Anhydrous? Visible->CheckDMSO Yes Dilution Precipitate upon Aqueous Dilution? Visible->Dilution No Sonicate Action: Sonicate @ 40°C (10-15 mins) CheckDMSO->Sonicate Yes (New) ReplaceDMSO Action: Replace with Fresh Anhydrous DMSO CheckDMSO->ReplaceDMSO No (Old/Wet) StepDown Action: Use Intermediate Dilution (50% MeOH) Dilution->StepDown Yes Vortex Action: Vortex Aqueous DURING Addition Dilution->Vortex Yes

Caption: Decision tree for diagnosing solubility failures based on visual inspection and workflow stage.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I heat the solution to dissolve the particles?

  • Answer: Yes, but with strict limits. You may heat to 37-40°C .[2] Do not boil or exceed 60°C. High heat can degrade the chemical integrity of the molecule or cause the HCl salt to dissociate, altering the pH of your micro-environment.

Q2: My LC-MS peak areas for the Internal Standard (IS) are inconsistent. Is this solubility?

  • Answer: It is likely adsorption , not just solubility.[2] NVP-BKM120 is lipophilic.[2] If you dilute it into a highly aqueous buffer (e.g., 90% water) in a polypropylene tube, the drug may stick to the plastic walls.

  • Fix: Ensure your working IS solution contains at least 20-30% organic solvent (Methanol or Acetonitrile) to keep the compound in solution and off the walls.

Q3: What is the maximum solubility in DMSO?

  • Answer:

    • Theoretical Max: ~30–50 mg/mL (warming required).[2]

    • Recommended Max: 10 mg/mL (to ensure stability).[2]

    • Safe Working Stock: 1 mg/mL (Ideal for Internal Standards).[2]

Part 5: Data Summary & Specifications
Physicochemical Properties
PropertyValueNotes
Compound Name NVP-BKM120-13C3 HClBuparlisib Hydrochloride (Stable Isotope)
Molecular Weight ~413.9 (Free Base) + HCl + 13C3Account for the salt/isotope in calcs.[2]
Solubility (DMSO) ≥ 30 mg/mLRequires sonication/warming.[2]
Solubility (Water) < 1 mg/mLPractically insoluble.[1][2]
Hygroscopicity HighProtect from atmospheric moisture.[2]
Recommended Storage Conditions
StateTemperatureShelf Life
Solid Powder -20°C2 Years (Desiccated)
DMSO Stock -80°C6 Months
DMSO Stock -20°C1 Month
Part 6: LC-MS/MS Workflow Integration

The following diagram details where the solubility risks occur during a typical Bioanalytical workflow.

LCMSWorkflow Stock Stock Prep (DMSO) RISK: Moisture Working Working Soln (50% MeOH) RISK: Adsorption Stock->Working Dilute Sample Spike into Sample (Plasma) Working->Sample Spike IS Extraction Protein Precip (Acetonitrile) Sample->Extraction Analysis LC-MS/MS Injection Extraction->Analysis

Caption: Critical Control Points (Red/Yellow) where solubility issues impact LC-MS data quality.

References
  • National Center for Biotechnology Information (NCBI). (2011).[2] NVP-BKM120: Structure, binding mode, and mechanism of action.[3] Molecular Cancer Therapeutics.[1][2][4][5] Retrieved from [Link]

  • Waters Corporation. (n.d.).[2] The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[6] Retrieved from [Link]

Sources

Optimization

Troubleshooting inconsistent results with NVP-BKM 120-13C3 Hydrochloride

Troubleshooting Guide & FAQs[1] Compound: NVP-BKM 120-13C3 Hydrochloride (Stable Isotope Labeled Buparlisib) Application: Internal Standard (IS) for LC-MS/MS Bioanalysis User Level: Advanced (DMPK/Bioanalytical Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs[1]

Compound: NVP-BKM 120-13C3 Hydrochloride (Stable Isotope Labeled Buparlisib) Application: Internal Standard (IS) for LC-MS/MS Bioanalysis User Level: Advanced (DMPK/Bioanalytical Scientists)[1]

Introduction: The Role of NVP-BKM 120-13C3

NVP-BKM 120-13C3 Hydrochloride is the stable isotope-labeled version of Buparlisib (a pan-class I PI3K inhibitor).[1] In quantitative bioanalysis, it serves as the "gold standard" Internal Standard (IS). Unlike deuterated analogs (d3/d6), Carbon-13 labeled standards offer superior co-elution with the analyte, minimizing retention time shifts that can lead to ionization differences in the presence of matrix effects.

Critical Note: This compound is intended for use as a reference standard in mass spectrometry, not for biological dosing in cell culture.

Core Troubleshooting Workflow (Visualized)

Before adjusting instrument parameters, verify the integrity of your standard preparation. The following logic tree outlines the diagnostic path for inconsistent results.

TroubleshootingLogic Start Issue: Inconsistent Results Check1 Check 1: IS Response Variation Start->Check1 Check2 Check 2: Calibration Linearity Start->Check2 Check3 Check 3: Retention Time (RT) Start->Check3 Solubility Solubility/Stock Issue (See FAQ 1) Check1->Solubility Low Signal Globally Matrix Matrix Effect/Suppression (See FAQ 2) Check1->Matrix Drift Over Run Crosstalk Isotopic Interference (See FAQ 3) Check2->Crosstalk Quadratic Fit / High Intercept Column Column/Mobile Phase Drift (See FAQ 4) Check3->Column RT Shift vs Analyte

Figure 1: Diagnostic logic for isolating the root cause of bioanalytical variability.[1]

Technical FAQs & Troubleshooting
Category A: Solubility & Stock Preparation [2]

Q1: My Internal Standard (IS) signal is low or disappearing over time. Is the compound degrading? Diagnosis: While Buparlisib is relatively stable, the Hydrochloride salt form requires specific handling to prevent precipitation or incorrect concentration calculations. Root Cause:

  • Salt Dissociation: The HCl salt is hygroscopic.[1] If you weigh the powder without correcting for the salt/water content, your actual free base concentration will be lower than calculated.

  • Solvent Mismatch: Buparlisib is hydrophobic.[1] Storing working solutions in >90% aqueous buffer can cause the compound to adsorb to plastic container walls (non-specific binding), causing a "disappearing" signal.

Corrective Protocol:

  • Stock Preparation: Dissolve the primary stock in 100% DMSO or Methanol .[1] Do not use water for the primary stock.

  • MW Correction: Ensure you use the Molecular Weight of the Salt (approx. 446.9 g/mol ) to weigh, but calculate concentration based on the Free Base (approx. 410.4 g/mol + 3 Da for 13C3).[1]

  • Storage: Store stocks at -20°C or -80°C. Protect from light, as aminopyridines can be photosensitive [1].[1]

Category B: LC-MS/MS Signal Inconsistency

Q2: I see "Cross-Talk" or interference. There is a signal in my Double Blank (DB) at the IS retention time, or signal in the Analyte channel when only IS is injected. Diagnosis: Isotopic Purity Interference. Mechanistic Explanation:

  • IS -> Analyte Interference: No isotope labeling is 100%.[1] If your 13C3 standard has 99% isotopic purity, 1% is still "M+0" (unlabeled).[1] If you spike the IS at a very high concentration, that 1% "impurity" will show up as a quantifiable peak in your analyte channel, ruining your Lower Limit of Quantitation (LLOQ).

  • Analyte -> IS Interference: At high drug concentrations (ULOQ), the natural abundance of Carbon-13 (1.1% per carbon) in the drug can create an "M+3" isotope peak that mimics your IS.

Corrective Protocol:

  • Optimize IS Concentration: The IS signal should be 5–10x the signal of the LLOQ, but not so high that its isotopic impurity interferes with the analyte.

  • Check the CoA: Verify the "Atom % Enrichment" on your Certificate of Analysis.

  • MRM Selection: Ensure your transitions do not overlap.

    • Analyte (BKM120): m/z 411.2 → 367.2[3]

    • IS (BKM120-13C3): m/z 414.2 → 370.2 (Assuming label is retained in fragment).[1] Always verify the fragment mass via product ion scan.

Q3: The IS response varies significantly between samples (High CV%). Diagnosis: Matrix Effects (Ion Suppression).[1] Mechanistic Explanation: Phospholipids or other matrix components are co-eluting with Buparlisib, suppressing ionization.[1] Because BKM120 elutes in a hydrophobic region, it is prone to phospholipid suppression.

Corrective Protocol:

  • Switch Extraction Method: If using Protein Precipitation (PPT), switch to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove phospholipids.[1]

  • Chromatography: Extend the gradient wash step. Ensure the column is flushed with high organic (95% ACN/MeOH) after the peak elutes to prevent matrix build-up from affecting subsequent injections.

Category C: Chromatography & Stability [4][5][6]

Q4: Why does the 13C3 Internal Standard split into two peaks? Diagnosis: pH-dependent tautomerism or column degradation.[1] Expert Insight: Buparlisib contains an aminopyridine and morpholine groups.[1][7][8] At neutral pH, peak shape can be poor due to secondary interactions with silanols on the column.

Corrective Protocol:

  • Mobile Phase: Use a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10.5) or a strong acidic modifier (0.1% Formic Acid).[1] High pH often yields better peak symmetry for this class of compounds [2].[1]

  • Column Choice: Use a high-efficiency C18 column (e.g., Waters XBridge or Phenomenex Kinetex) capable of withstanding the chosen pH.

Summary Data Tables
Table 1: Physicochemical Properties & Handling
PropertySpecificationHandling Recommendation
Form Hydrochloride SaltHygroscopic; equilibrate to RT before weighing.[1]
Solubility DMSO (>50 mg/mL)Avoid 100% aqueous storage.[1] Use DMSO for stocks.[1]
Stability Light SensitiveStore in amber vials.[1] Wrap in foil.
MW (Free Base) ~413.4 g/mol (13C3)Use this value for molarity calculations.[1]
MW (HCl Salt) ~449.9 g/mol (13C3)Use this value for weighing.[1]
Table 2: Recommended LC-MS/MS Conditions
ParameterSettingNotes
Ionization ESI Positive (+)
Analyte Transition 411.2 → 367.2Quantifier (Loss of morpholine/fragment)
IS Transition 414.2 → 370.2Verify specific label position via CoA
Mobile Phase A 10mM NH4HCO3 (pH 10)Basic pH often improves peak shape for BKM120.[1]
Mobile Phase B AcetonitrileMethanol can increase backpressure; ACN preferred.[1]
Experimental Workflow: Standard Preparation

To ensure reproducibility, follow this validated preparation workflow.

PrepWorkflow Stock Primary Stock 1 mg/mL in DMSO (Correct for HCl salt!) Inter Intermediate 10 µg/mL in 50:50 MeOH:Water Stock->Inter Dilute Working Working IS Sol. ~50-100 ng/mL (Daily Prep) Inter->Working Dilute Sample Spike into Matrix (Plasma/Microsomes) Working->Sample Add Fixed Vol.

Figure 2: Step-by-step dilution protocol to prevent solubility crashing and adsorption.

References
  • PubChem. (2024).[1] Buparlisib Hydrochloride Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][4][9][10][11] Available at: [Link][1]

Sources

Troubleshooting

Introduction: The Dual Challenge of Isotope-Labeled Standards

Technical Support Center: Optimizing NVP-BKM 120-13C3 Hydrochloride Bioavailability Topic: Strategies for maximizing the solubility, stability, and bioavailability of NVP-BKM 120-13C3 Hydrochloride (Buparlisib-13C3). Aud...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing NVP-BKM 120-13C3 Hydrochloride Bioavailability

Topic: Strategies for maximizing the solubility, stability, and bioavailability of NVP-BKM 120-13C3 Hydrochloride (Buparlisib-13C3). Audience: Pharmacokineticists, Analytical Chemists, and Preclinical Researchers.

NVP-BKM 120-13C3 Hydrochloride is the stable isotope-labeled analog of Buparlisib (BKM120), a pan-class I PI3K inhibitor. In research, "bioavailability" for this compound must be interpreted in two distinct contexts:

  • Pharmacological Bioavailability: When used as a tracer in in vivo ADME (Absorption, Distribution, Metabolism, Excretion) studies, the compound must mimic the absorption profile of the parent drug.

  • Analytical Availability: When used as an Internal Standard (IS) for LC-MS/MS, the "bioavailability" refers to solubility and extraction recovery from biological matrices.

This guide addresses both, providing field-proven formulation strategies to overcome the solubility-limited absorption characteristic of aminopyridine derivatives.

Module 1: Formulation Strategies for In Vivo Bioavailability

The Core Problem: Buparlisib exhibits pH-dependent solubility. It is moderately soluble in acidic environments but prone to precipitation in neutral intestinal fluids, which limits oral bioavailability if not correctly formulated.

Troubleshooting Guide: Low Systemic Exposure

Q: My plasma concentration data shows high variability between subjects. What is the cause? A: This is often caused by precipitation of the compound in the gastrointestinal tract. If the compound is administered in a vehicle that cannot maintain supersaturation upon dilution with gastric fluids, bioavailability drops.

Solution: The "1:1:8" Microemulsion Protocol This vehicle is the gold standard for preclinical oral administration of Buparlisib, ensuring consistent solubilization and absorption.

ComponentVolume RatioFunction
DMSO (Dimethyl sulfoxide)1 PartPrimary solvent (solubilizes the hydrophobic core).
Cremophor EL (Kolliphor EL)1 PartSurfactant/Emulsifier (prevents precipitation upon aqueous dilution).
Water (Sterile, deionized)8 PartsAqueous carrier (improves palatability and volume accuracy).

Step-by-Step Preparation Protocol:

  • Weighing: Accurately weigh NVP-BKM 120-13C3 Hydrochloride.

  • Primary Solubilization: Dissolve the powder completely in the calculated volume of DMSO . Vortex until clear.

  • Surfactant Addition: Add Cremophor EL to the DMSO solution. Vortex vigorously for 30 seconds. The solution should be viscous but clear.

  • Aqueous Phase: Slowly add the Water while vortexing.

    • Critical Note: Adding water too fast can cause "crashing out." Add dropwise initially.

    • Result: A clear to slightly opalescent solution/microemulsion.

  • Dosing: Administer within 2 hours of preparation to prevent Ostwald ripening or crystal growth.

Alternative Vehicle (High Dose/Toxicology): For higher concentrations (>10 mg/kg), use NMP/PEG300 (10:90 v/v) .

  • Dissolve in N-Methyl-2-pyrrolidone (NMP) first.

  • Dilute with Polyethylene Glycol 300 (PEG300).

  • Note: This formulation is more viscous and may require specific gavage needles.

Module 2: Analytical Recovery & Solubility (LC-MS/MS)

The Core Problem: As an internal standard, NVP-BKM 120-13C3 must be fully recovered from the biological matrix. Poor recovery (~60%) is common due to protein binding and matrix entrapment.

Troubleshooting Guide: Inconsistent Peak Areas

Q: My internal standard (13C3) peak area fluctuates significantly between blank plasma and patient samples. A: This indicates a "Matrix Effect" or poor extraction efficiency. Buparlisib binds to plasma proteins. Simple protein precipitation (PPT) often traps the compound in the pellet.

Solution: Solid Phase Extraction (SPE) Optimization To maximize "analytical bioavailability" (recovery), replace PPT with SPE using a hydrophilic-lipophilic balance (HLB) cartridge.

Validated Extraction Protocol (Oasis HLB):

  • Conditioning: Condition the HLB cartridge (10 mg/30 µm) with 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 100 µL Plasma + 10 µL NVP-BKM 120-13C3 IS solution. Load onto the cartridge.

  • Washing: Wash with 1 mL 5% Methanol in Water .

    • Why? This removes salts and proteins but retains the hydrophobic Buparlisib.

  • Elution: Elute with 1 mL Acetonitrile/Methanol (1:1) .

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the mobile phase (e.g., Acetonitrile/Water + 0.1% Formic Acid).

Quantitative Comparison of Methods:

MethodMean Recovery (%)Matrix EffectRecommendation
Protein Precipitation (PPT) 45 - 55%High (Ion Suppression)Not Recommended
Liquid-Liquid Extraction (LLE) 65 - 75%ModerateAcceptable
Solid Phase Extraction (SPE) 85 - 95% LowHighly Recommended

Module 3: Mechanism of Action & Biological Context[1][2][3][4][5][6]

Understanding the target pathway helps in designing pharmacodynamic (PD) experiments. NVP-BKM120 is a pan-class I PI3K inhibitor.[1][2][3][4][5][6][7][8][9] It blocks the phosphorylation of AKT, a key node in cell survival.

Visualization: PI3K Signaling & BKM120 Intervention The following diagram illustrates the precise intervention point of NVP-BKM120 within the PI3K/AKT/mTOR pathway.

PI3K_Pathway Figure 1: Mechanism of Action - NVP-BKM120 Intervention Node RTK RTK / GPCR (Cell Surface Receptor) PI3K Class I PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PI3K AKT AKT (PKB) PIP3->AKT Recruits BKM120 NVP-BKM120 (Inhibitor) BKM120->PI3K INHIBITS mTOR mTORC1 AKT->mTOR Activates Effect Cell Survival & Proliferation mTOR->Effect Promotes

Caption: NVP-BKM120 acts as an ATP-competitive inhibitor of Class I PI3K, preventing the conversion of PIP2 to PIP3 and halting downstream AKT signaling.

Module 4: Stability & Storage FAQs

Q: Is the 13C3 label stable at room temperature? A: The isotopic label is chemically stable and does not exchange under physiological conditions. However, the molecule itself (Buparlisib) is light-sensitive.

  • Storage: -20°C, desiccated, protected from light.

  • Solution Stability: Stock solutions in DMSO (10 mM) are stable for 3 months at -20°C.

  • Freeze-Thaw: Stable for up to 3 freeze-thaw cycles. Do not exceed.

Q: Can I use acidic buffers for dissolution? A: Yes. Buparlisib is an aminopyridine; its solubility increases in acidic pH (pH < 4) due to protonation. However, avoid extremely low pH (< 1) for extended periods to prevent potential degradation. For LC-MS mobile phases, 0.1% Formic Acid is ideal.

References

  • Novartis Pharmaceuticals. (2011). Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer. Molecular Cancer Therapeutics.[2][4][7][8][10]

  • Koul, D., et al. (2012). Antitumor activity of NVP-BKM120—A selective pan class I PI3 kinase inhibitor showed differential forms of cell death based on p53 status of glioma cells. Clinical Cancer Research.

  • Maira, S. M., et al. (2012). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Molecular Cancer Therapeutics.[2][4][7][8][10]

  • National Institutes of Health (NIH). Buparlisib (NVP-BKM120) Compound Summary. PubChem.[3]

Sources

Optimization

NVP-BKM 120-13C3 Hydrochloride cytotoxicity in normal cells

[1] Introduction: The Dual Nature of Your Reagent Welcome to the technical support guide for NVP-BKM 120-13C3 Hydrochloride (Buparlisib-13C3).[1] As researchers, we often categorize reagents into "drugs" (active) and "st...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Dual Nature of Your Reagent

Welcome to the technical support guide for NVP-BKM 120-13C3 Hydrochloride (Buparlisib-13C3).[1]

As researchers, we often categorize reagents into "drugs" (active) and "standards" (inert).[1] NVP-BKM 120-13C3 is both. While primarily designed as a Stable Isotope Labeled (SIL) Internal Standard for LC-MS/MS quantification, it retains the full pharmacological potency of the parent compound, Buparlisib (BKM120).[1]

If you are observing cytotoxicity in normal cells, it is likely an on-target pharmacological effect , not an artifact of the isotope label. This guide will help you distinguish between expected pharmacological inhibition, off-target toxicity, and experimental error.

Biological Mechanism: Why Normal Cells Die

To troubleshoot cytotoxicity, you must understand the mechanism. BKM120 is a pan-class I PI3K inhibitor.[1][2][3][4][5] Unlike tumor cells, which are often "addicted" to PI3K signaling, normal cells rely on this pathway for insulin signaling, glucose metabolism, and survival.

Mechanism of Action in Normal Cells

The following diagram illustrates how BKM120-13C3 impacts normal cellular physiology (e.g., fibroblasts, hepatocytes) compared to the intended tumor targets.

PI3K_Toxicity cluster_NormalCell Normal Cell (e.g., Fibroblast/Hepatocyte) Drug NVP-BKM 120-13C3 (Active Inhibitor) PI3K Class I PI3K (p110 u03b1/u03b2/u03b4/u03b3) Drug->PI3K Potent Inhibition (IC50 ~50 nM) PIP3 PIP3 Production PI3K->PIP3 Blocks conversion from PIP2 AKT AKT Phosphorylation (p-AKT) PIP3->AKT Required for activation Glucose Glucose Uptake (GLUT4 Translocation) AKT->Glucose Promotes Survival Survival Signals (Bcl-2/Mcl-1) AKT->Survival Promotes Toxicity Result: Apoptosis & Insulin Resistance Glucose->Toxicity Metabolic Stress Survival->Toxicity Loss of Signal

Figure 1: Pharmacological impact of NVP-BKM 120-13C3 on normal cells.[1] The compound blocks the conversion of PIP2 to PIP3, halting downstream AKT signaling essential for normal cell survival and metabolism.

Troubleshooting Guide: Cytotoxicity & Experimental Artifacts

Scenario A: "I am using the 13C3 compound as a tracer in live cells."

Issue: High cell death observed during incubation. Diagnosis: You have exceeded the therapeutic window. The 13C3 label does not mitigate the drug's potency.

ParameterGuideline
IC50 (Normal Cells) Typically 1–5 µM in fibroblasts/epithelial cells (higher than sensitive cancer lines).[1]
Safe Tracer Conc. < 50 nM .[1] If you need higher concentrations for MS detection, you will induce biological effects.
Incubation Time Keep short (< 1-4 hours) for uptake studies to minimize apoptotic signaling.
Isotope Effect Negligible. The

substitution is stable and does not alter binding affinity to p110 isoforms.
Scenario B: "I am using it as an Internal Standard (IS) for LC-MS."

Issue: My control cells (spiked with IS) look dead or the assay failed. Diagnosis: Incorrect workflow timing. The IS should never touch live cells unless intended for uptake studies.

QuestionAnswer
When did you add the IS? Correct: Post-lysis / Pre-extraction. Incorrect: Into the culture media of live cells.
Why does it matter? Adding BKM120-13C3 to media inhibits PI3K in the controls, altering the very metabolism you are trying to measure.
Solution Add the IS after quenching metabolism (e.g., into the cold methanol/acetonitrile extraction solvent).

Protocol: Validating Cytotoxicity (Isotope vs. Parent)

Use this protocol to confirm if the toxicity is "real" (pharmacological) or an artifact (contaminant/degradation).[1]

Materials
  • Compound A: NVP-BKM 120 (Unlabeled Parent).[1]

  • Compound B: NVP-BKM 120-13C3 (Labeled).[1]

  • Assay: ATP-based viability (e.g., CellTiter-Glo) or Real-time impedance (xCELLigence).[1]

  • Cells: Normal Human Dermal Fibroblasts (NHDF) or similar.[1]

Step-by-Step Methodology
  • Preparation of Stocks:

    • Dissolve both compounds in DMSO to 10 mM.[1]

    • Critical: Ensure DMSO concentration in final well is < 0.1% (v/v).[1]

  • Dose Response Setup:

    • Prepare an 8-point serial dilution (1:3) starting at 10 µM down to 3 nM .[1]

    • Include a DMSO-only control and a Staurosporine (positive death) control.[1]

  • Incubation:

    • Treat cells for 72 hours .[1] (PI3K inhibition is cytostatic first, cytotoxic later; 24h may show false survival).[1]

  • Data Analysis & Criteria:

    • Plot Dose-Response Curves (Log[Conc] vs. Normalized Response).

    • Pass Criteria: The IC50 of the 13C3 labeled compound must be within 0.8x – 1.2x of the unlabeled parent.

    • Fail Criteria: If 13C3 is significantly more toxic, check for degradation products (hydrolysis) or salt-form discrepancies (HCl vs. Free base).[1]

Frequently Asked Questions (FAQs)

Q1: Does the Hydrochloride (HCl) salt form affect cytotoxicity compared to the free base?

  • Technically, yes. The HCl salt has higher aqueous solubility. If you dissolve the free base in media without adequate DMSO/carrier, it may precipitate, effectively lowering the dose the cells "see." The HCl form is more bioavailable in vitro, potentially appearing "more toxic" simply because it is actually in solution.

Q2: Can I use the 13C3 standard to normalize for matrix effects in cell lysate?

  • Yes, absolutely. This is its primary purpose. Because it co-elutes with BKM120 but is mass-resolved (+3 Da), it perfectly compensates for ion suppression in the MS source.[1] It does not cause toxicity here because the cells are already lysed.

Q3: I see "off-target" toxicity at high concentrations (>5 µM). Is this normal?

  • Yes. At concentrations >1–5 µM, BKM120 has been shown to inhibit microtubule polymerization, independent of PI3K. This causes G2/M arrest and cytotoxicity in normal cells that don't even rely on PI3K. Keep tracer concentrations below this threshold.

Troubleshooting Workflow (Decision Tree)

Follow this logic path if you encounter unexpected results.

Troubleshooting Start Problem: High Cytotoxicity in Normal Cells CheckApp How is the 13C3 compound used? Start->CheckApp IS_Use As Internal Standard (LC-MS) CheckApp->IS_Use Quantification Tracer_Use As Metabolic Tracer (Live) CheckApp->Tracer_Use Biological Study Timing Was it added to LIVE cells? IS_Use->Timing Yes_Live ERROR: You inhibited the pathway. Add IS to lysis buffer only. Timing->Yes_Live Yes No_Lysate Check Extraction Protocol. (Matrix effects, not toxicity) Timing->No_Lysate No (Added to lysate) Conc_Check Concentration Check Tracer_Use->Conc_Check High_Conc > 1 µM: Off-target Microtubule toxicity. Reduce Dose. Conc_Check->High_Conc High Low_Conc < 100 nM: Expected PI3K inhibition. Use resistant control cells. Conc_Check->Low_Conc Low

Figure 2: Decision tree for diagnosing cytotoxicity sources when using NVP-BKM 120-13C3.

References

  • Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics, 11(2), 317-328.[1]

  • Bendell, J. C., et al. (2012). "Phase I, dose-escalation study of BKM120, an oral pan-class I PI3K inhibitor, in patients with advanced solid tumors." Journal of Clinical Oncology, 30(3), 282-290.[1] [1]

  • Brachmann, S. M., et al. (2012). "Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations." Molecular Cancer Therapeutics, 11(8), 1747-1757.[1][3]

  • FDA/AAPS Workshop Report. (2007). "Crystal City III: Bioanalytical Method Validation." (Standard guidance on Internal Standard usage).

Sources

Troubleshooting

Technical Support Center: Precision Bioanalysis with NVP-BKM 120-13C3 Hydrochloride

Senior Application Scientist: Dr. Alex Chen Subject: Reducing Experimental Variability in PI3K Inhibitor Quantitation Last Updated: February 9, 2026 Introduction Welcome to the technical support hub for NVP-BKM 120-13C3...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex Chen Subject: Reducing Experimental Variability in PI3K Inhibitor Quantitation Last Updated: February 9, 2026

Introduction

Welcome to the technical support hub for NVP-BKM 120-13C3 Hydrochloride . This compound is the stable isotope-labeled internal standard (SIL-IS) for Buparlisib (NVP-BKM120) , a pan-class I PI3K inhibitor.

In high-stakes drug development and pharmacokinetic (PK) studies, experimental variability is the enemy of data integrity. The 13C3-labeled variant is engineered to act as a "molecular mirror," correcting for errors introduced during sample preparation, extraction, and ionization. However, improper handling of the hydrochloride salt form or suboptimal LC-MS/MS parameters can introduce more error than the standard corrects.

This guide addresses the three most critical sources of variability: Solubility/Stability , Isotopic Interference (Cross-talk) , and Matrix Effects .

Module 1: Pre-Analytical Stability & Solubility

The Issue: Users often report signal drift over time or poor linearity in calibration curves. The Cause: The Hydrochloride (HCl) salt form of NVP-BKM 120 is hygroscopic. Improper storage or solvent choice leads to hydrolysis, precipitation, or concentration errors in stock solutions.

Troubleshooting Guide: Stock Solution Integrity
SymptomProbable CauseCorrective Action
Visible Particulates "Salting out" in high-organic solvents.The HCl salt is more water-soluble than the free base. Ensure your stock solvent contains at least 10% aqueous buffer or use DMSO. Avoid 100% Acetonitrile for initial dissolution.
Signal Decay (Days) Light sensitivity or oxidative degradation.Store stocks in amber glass vials at -80°C. Buparlisib derivatives are sensitive to UV light.
Retention Time Shift pH mismatch in reconstitution.The HCl salt is acidic. If your mobile phase is basic (high pH), the compound may deprotonate, altering retention. Match sample solvent pH to mobile phase starting conditions.
Protocol: Robust Stock Preparation

Standardizing this workflow minimizes weighing errors and hygroscopic effects.

  • Equilibration: Allow the vial to reach room temperature in a desiccator before opening (prevents condensation).

  • Primary Stock: Dissolve NVP-BKM 120-13C3 HCl in DMSO to a concentration of 1 mg/mL. DMSO stabilizes the salt form better than methanol.

  • Aliquot & Freeze: Do not store the primary stock at 4°C. Aliquot into single-use volumes (e.g., 50 µL) and store at -80°C.

  • Working Solutions: Dilute the DMSO stock into 50:50 Methanol:Water (v/v) for daily use. Discard working solutions after 24 hours.

Module 2: LC-MS/MS Optimization & Cross-Talk

The Issue: High background noise in the blank samples (interference) or non-linear response at the Lower Limit of Quantitation (LLOQ). The Cause: Isotopic "Cross-talk." Since the mass difference is only +3 Da (13C3), the natural isotopic envelope of the unlabeled drug (M+3 isotope) can contribute signal to the Internal Standard channel, and vice versa.

Mechanism of Correction vs. Interference

The following diagram illustrates how the IS corrects data, but also where cross-talk occurs if resolution is poor.

G cluster_0 Sample Input cluster_1 LC-MS/MS Analysis Analyte (BKM120) Analyte (BKM120) Ionization Source Ionization Source Analyte (BKM120)->Ionization Source Variability Source 1 (Matrix Effect) Detector Response Detector Response Analyte (BKM120)->Detector Response Cross-talk Risk (M+3 Isotope) IS (13C3-BKM120) IS (13C3-BKM120) IS (13C3-BKM120)->Ionization Source Identical Suppression Mass Filter (Q1/Q3) Mass Filter (Q1/Q3) Ionization Source->Mass Filter (Q1/Q3) Mass Filter (Q1/Q3)->Detector Response Signal Ratioing (Analyte/IS) caption Figure 1: The IS corrects for ionization variability, but the M+3 natural isotope of the analyte can mimic the IS signal if chromatographic separation or mass resolution is insufficient.

FAQ: Eliminating Isotopic Cross-Talk

Q: I see a signal in my IS channel when I inject a high concentration of unlabeled Buparlisib. Why? A: This is the natural abundance of Carbon-13 in the drug. Approximately 1.1% of all carbon is 13C. In a large molecule like Buparlisib (C18), the probability of having three natural 13C atoms is low but non-zero.

  • Solution: Ensure your IS concentration is sufficiently high so that the "chemical noise" from the analyte's M+3 isotope is negligible (<5% of IS response).

  • Check: Inject your ULOQ (Upper Limit of Quantitation) without IS. If the signal in the IS channel is >5% of the typical IS response, you must increase the IS concentration.

Q: Which MRM transitions should I use? A: You must verify these experimentally, but the theoretical shift is +3 Da on the precursor.

  • BKM120 (Unlabeled): 411.2 → 324.1 (Quantifier)

  • BKM120-13C3 (IS): 414.2 → 327.1 (Quantifier)

  • Note: Ensure the fragment ion also contains the 13C label. If the fragmentation cleaves off the labeled section, the mass shift will disappear in Q3, making the IS useless.

Module 3: Extraction & Matrix Effects

The Issue: High variability (%CV > 15%) between different patient/animal plasma lots. The Cause: Phospholipids and endogenous proteins suppress ionization. If the IS does not co-elute perfectly with the analyte, it cannot correct for these suppression zones.

Protocol: Matrix-Matched Extraction
  • Technique Selection:

    • Protein Precipitation (PPT): Fast, but leaves high phospholipid content. High Risk for BKM120.

    • Solid Phase Extraction (SPE): Recommended.[1][2][3][4] Use a Mixed-Mode Cation Exchange (MCX) cartridge to leverage the basic amine of BKM120.

  • The "Self-Validating" Co-Elution Test: To ensure the IS is working, you must prove it suffers the exact same suppression as the analyte.

    • Step A: Infuse the analyte post-column (constant flow).

    • Step B: Inject a blank plasma extract (via the column).

    • Step C: Observe the baseline. If you see a dip (suppression) at the retention time of BKM120, the IS must elute exactly in that dip. If the IS shifts even 0.1 min away from the dip, variability will increase.

Visualizing the Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Quantitation start Biological Sample (Plasma/Tissue) mix Equilibrate (Bind IS to Matrix Proteins) start->mix spike Spike IS (NVP-BKM 120-13C3 HCl) spike->mix extract SPE / LLE Extraction (Remove Phospholipids) mix->extract lc Chromatography (C18 Column, Formic Acid/MeCN) extract->lc ms Mass Spec Detection (MRM Mode) lc->ms data Data Processing (Ratio: Area_Analyte / Area_IS) ms->data caption Figure 2: The critical step is 'Equilibration.' The IS must bind to matrix proteins before extraction to accurately model recovery losses.

References

  • FDA Guidance for Industry. (2022). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[1][2][5] Link

  • Selleck Chemicals. (n.d.). Buparlisib (BKM120) Chemical Properties and Biological Activity. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16654980, Buparlisib. Link

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation. Link

Sources

Optimization

Technical Support Center: Interpreting Phenotypes with NVP-BKM120 &amp; 13C3 Standards

Introduction: The "Jekyll & Hyde" Profile of NVP-BKM120 NVP-BKM120 (Buparlisib) is widely recognized as a pan-Class I PI3K inhibitor. However, unexpected phenotypes—specifically mitotic arrest (G2/M) rather than the expe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Jekyll & Hyde" Profile of NVP-BKM120

NVP-BKM120 (Buparlisib) is widely recognized as a pan-Class I PI3K inhibitor. However, unexpected phenotypes—specifically mitotic arrest (G2/M) rather than the expected G1 arrest —frequently confuse researchers. This is not an experimental error but a concentration-dependent dual mechanism.

At high concentrations (>1 µM in vitro), NVP-BKM120 acts as a microtubule destabilizer , chemically distinct from its PI3K inhibition.

This guide provides the technical framework to distinguish between these mechanisms. It focuses on using the Stable Isotope Labeled (SIL) Internal Standard, NVP-BKM120-13C3 Hydrochloride , to quantify intracellular exposure and correlate it with the observed phenotype.

Part 1: The Phenotype Paradox (Mechanism of Action)

The Dual Pathway Problem

When treating cells with NVP-BKM120, you may observe two distinct cell cycle profiles depending on the intracellular concentration.

  • On-Target (PI3K Inhibition): Inhibition of the PI3K/Akt/mTOR pathway leads to a decrease in Cyclin D1 and arrest in the G1 phase .

  • Off-Target (Tubulin Binding): Direct binding to tubulin prevents polymerization, triggering the Spindle Assembly Checkpoint (SAC) and arresting cells in Prometaphase (M phase) .

Visualizing the Divergence

The following diagram illustrates the causality behind the two phenotypes.

BKM120_Mechanism cluster_PI3K On-Target Pathway (< 1 µM) cluster_Tubulin Off-Target Pathway (> 1 µM) BKM NVP-BKM120 (Buparlisib) PI3K Class I PI3K BKM->PI3K Inhibits TUB Tubulin Dimers BKM->TUB Binds Directly AKT p-Akt (S473) PI3K->AKT Phosphorylation G1 G1 Cell Cycle Arrest (Cytostatic) AKT->G1 Downregulation POLY Microtubule Polymerization TUB->POLY Inhibits M G2/M Mitotic Arrest (Cytotoxic) POLY->M Spindle Checkpoint Activation

Caption: Figure 1. Concentration-dependent bifurcation of NVP-BKM120 biological activity.[1][2][3][4][5] Low doses favor PI3K inhibition (Left), while high doses trigger microtubule destabilization (Right).

Part 2: Validating Exposure with NVP-BKM120-13C3

To confirm which mechanism is active, you must quantify the exact amount of drug inside the cell or tissue. This requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using the 13C3-labeled internal standard .

Why use the 13C3 Isotope?
  • Matrix Correction: Biological matrices (plasma, cell lysate) cause ion suppression. The 13C3 isotope co-elutes with the parent drug, experiencing the exact same suppression, allowing for perfect normalization.

  • Metabolite Differentiation: BKM120 has active metabolites (e.g., BKM120 N-oxide). Structural analogs may separate chromatographically, but 13C3 ensures you are quantifying the parent compound specifically.

Protocol: Intracellular Quantification of NVP-BKM120

Reagents:

  • Analyte: Cell lysate treated with NVP-BKM120.

  • Internal Standard (IS): NVP-BKM120-13C3 Hydrochloride (dissolved in DMSO/Methanol).

  • Precipitant: Acetonitrile (MeCN) + 0.1% Formic Acid.

StepActionCritical Technical Note
1. Lysis Wash cells with cold PBS. Add 200 µL lysis buffer (e.g., RIPA or 80% MeOH).Do not use detergents if avoiding column contamination; 80% MeOH is preferred for metabolomics.
2. Spiking Add 10 µL of NVP-BKM120-13C3 (1 µM) to the lysate before centrifugation.Spiking before clarification corrects for recovery losses during protein precipitation.
3. Extraction Vortex for 1 min. Sonicate for 5 min (optional).Ensures release of drug bound to tubulin or lipid membranes.
4. Clarification Centrifuge at 14,000 x g for 10 min at 4°C.Pellets proteins/debris. Collect the supernatant.
5. LC-MS/MS Inject 5 µL onto C18 column. Monitor MRM transitions.Parent: 411.2

[Fragment] 13C3 IS: 414.2

[Fragment +3]

Part 3: Troubleshooting & FAQs

Scenario A: The "Unexpected" Mitotic Arrest

Q: I treated my glioblastoma cells with 2 µM NVP-BKM120 to inhibit PI3K, but Flow Cytometry shows a massive G2/M peak. Is the drug contaminated?

A: The drug is likely pure, but you have crossed the "Off-Target Threshold."

  • Diagnosis: At >1 µM, BKM120 binds tubulin. This is a known feature, not a contaminant.

  • Verification: Run a Western Blot for Phospho-Histone H3 (pHH3) .

    • Result: High pHH3 confirms Mitotic Arrest (Tubulin effect).

    • Result: Low pHH3 with G1 accumulation confirms PI3K effect.

  • Action: Lower the dose to <1 µM (e.g., 500 nM) to isolate PI3K activity. Use the 13C3 IS to confirm that 500 nM treatment results in sub-micromolar intracellular concentrations.

Scenario B: Discrepancy in LC-MS Quantification

Q: My LC-MS results for BKM120 are highly variable between replicates, even though I added the 13C3 standard. Why?

A: This often stems from solubility issues with the Hydrochloride salt form of the standard.

  • Root Cause: NVP-BKM120-13C3 Hydrochloride is less soluble in pure acetonitrile than the free base. If you spike it into high-organic solvents directly, it may precipitate microscopically.

  • Solution: Dissolve the 13C3 stock in DMSO first, then dilute into 50:50 Methanol:Water. Ensure the final spike contains <0.1% DMSO to avoid affecting chromatography.

Scenario C: In Vivo PK/PD Mismatch

Q: In my mouse xenograft, tumor growth inhibition is strong, but p-Akt levels (Western blot) are only slightly reduced. How do I interpret this?

A: You may be observing efficacy driven by the cytotoxic microtubule effect rather than the cytostatic PI3K effect.

  • Analysis: Use the 13C3 standard to measure tumor tissue concentration.

  • Thresholds:

    • < 10 µM in tissue: Likely PI3K driven.

    • > 10-20 µM in tissue: Likely mixed mechanism (PI3K + Tubulin).

  • Reference: Brachmann et al. (2012) showed that BKM120 accumulates in tissue. If tissue levels are very high, the tumor regression is likely due to microtubule disruption, similar to Taxol, rather than PI3K pathway inhibition.

Part 4: Data Summary & Thresholds

Use this table to interpret your experimental data when using NVP-BKM120.

ParameterPI3K-Dominant Mode Microtubule-Dominant Mode
In Vitro Concentration 10 nM – 500 nM> 1.0 µM
In Vivo Dose (Mouse) < 30 mg/kg/day> 40-50 mg/kg/day
Cell Cycle Phase G1 ArrestG2/M (Prometaphase) Arrest
Biomarker Reduced p-Akt (S473)Increased Phospho-Histone H3
Apoptosis Delayed / ModerateRapid / Severe
13C3-LCMS Role Confirming low-level uptakeConfirming high accumulation

References

  • Maira, S. M., et al. (2012).[1][2] "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics.[2][4]

    • Context: Establishes the primary PI3K mechanism and selectivity profile.
  • Brachmann, S. M., et al. (2012).[1] "Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations." Molecular Cancer Therapeutics.[2][4]

    • Context: The definitive paper describing the off-target microtubule destabilization at high concentr
  • Bohnacker, T., et al. (2017).[6] "Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention."[6] Nature Communications.

    • Context: Structural biology explaining how BKM120 binds tubulin and how to separ

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NVP-BKM 120-13C3 Hydrochloride vs. Pan-PI3K Inhibitor Landscape

Executive Summary This guide addresses a dual requirement in the study of phosphoinositide 3-kinase (PI3K) inhibition: biological efficacy and bioanalytical precision . NVP-BKM120 (Buparlisib) acts as a potent, orally bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses a dual requirement in the study of phosphoinositide 3-kinase (PI3K) inhibition: biological efficacy and bioanalytical precision .

NVP-BKM120 (Buparlisib) acts as a potent, orally bioavailable pan-class I PI3K inhibitor with a unique ability to cross the blood-brain barrier (BBB), distinguishing it from competitors like Pictilisib (GDC-0941). However, the specific product NVP-BKM 120-13C3 Hydrochloride is not a therapeutic agent but a stable isotope-labeled internal standard (SIL-IS) . It is the critical tool required to accurately quantify Buparlisib levels in complex biological matrices (plasma, brain tissue) during pharmacokinetic (PK) studies.

This guide compares the biological profile of the parent compound (BKM120) against other inhibitors and details the technical superiority of the 13C3 isotope label over deuterated alternatives for LC-MS/MS quantification.

Biological Profile: BKM120 vs. The Field

While many PI3K inhibitors exist, BKM120 occupies a specific niche due to its CNS penetration. Below is a comparative analysis of BKM120 against leading pan-PI3K inhibitors.

Table 1: Comparative Pharmacological Profile
FeatureNVP-BKM120 (Buparlisib) Copanlisib (Aliqopa) Pictilisib (GDC-0941) Wortmannin
Class Pan-Class I (α, β, δ, γ)Pan-Class I (Predominantly α/δ)Pan-Class IPan-PI3K (Irreversible)
IC50 (p110α) ~52 nM0.5 nM3 nM~5 nM
IC50 (p110β) ~166 nM3.7 nM33 nM~5 nM
BBB Penetration High (Brain/Plasma ratio ~1.5) Low/ModerateLowLow
Efflux Liability Not a substrate for P-gp/BCRPSubstrateSubstrateN/A
Primary Utility GBM, CNS metastasis modelsFollicular Lymphoma (IV)Solid TumorsIn vitro tool (Toxic)
Key Differentiator: The Blood-Brain Barrier (BBB)

Most PI3K inhibitors (e.g., Pictilisib) are substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump drugs out of the brain.[1]

  • BKM120 Advantage: It is not a substrate for these transporters. This allows it to achieve therapeutic concentrations in the brain, making it the preferred comparator for Glioblastoma (GBM) studies.

  • Clinical Implication: This CNS penetration is also responsible for its unique toxicity profile (mood disturbances, anxiety), which researchers must monitor in in vivo models.

Technical Deep Dive: The 13C3 Isotope Advantage

When conducting DMPK (Drug Metabolism and Pharmacokinetics) studies, accurate quantification is non-negotiable. The NVP-BKM 120-13C3 variant is engineered as an Internal Standard (IS) for Mass Spectrometry.

Why 13C3 beats Deuterium (d-labeling)

Many labs opt for deuterated standards (e.g., BKM120-d6) due to lower cost. However, for high-stakes PK data, Carbon-13 (13C) offers superior reliability.

  • Co-Elution Integrity:

    • Deuterium Effect: Deuterium is slightly more lipophilic than Hydrogen. In high-resolution UPLC, deuterated standards often elute slightly earlier than the analyte. If matrix suppression (ion suppression) occurs at the exact retention time of the analyte, the early-eluting deuterated IS will not experience it, leading to inaccurate normalization.

    • 13C3 Performance: Carbon-13 adds mass without changing lipophilicity. NVP-BKM 120-13C3 co-elutes perfectly with the analyte, ensuring that any matrix effect suppressing the analyte signal suppresses the IS signal equally.

  • Isotopic Stability:

    • Deuterium on certain positions can undergo Hydrogen-Deuterium Exchange (HDX) in protic solvents or during the ionization process, altering the mass and ruining quantification. 13C incorporated into the pyrimidine or morpholine ring backbone is chemically inert and non-exchangeable.

Visualizing the Science

Diagram 1: The PI3K Signaling Cascade & Inhibition

This diagram illustrates where BKM120 acts within the cell to block proliferation, specifically highlighting the downstream effectors (AKT/mTOR) that serve as biomarkers for efficacy.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Inhibits) BKM120 NVP-BKM120 (Inhibitor) BKM120->PI3K Blocks ATP Binding mTOR mTORC1 AKT->mTOR Activation Effect Cell Growth & Survival mTOR->Effect

Caption: BKM120 inhibits the conversion of PIP2 to PIP3 by blocking the ATP binding site of the p110 catalytic subunit, preventing AKT/mTOR activation.

Diagram 2: LC-MS/MS Quantification Workflow (Using 13C3 IS)

This workflow demonstrates the correct integration of the 13C3 standard to correct for extraction efficiency and matrix effects.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample Biological Sample (Plasma/Brain) Extract Protein Precipitation (Acetonitrile) Sample->Extract IS Add Internal Standard (NVP-BKM 120-13C3) IS->Extract Spike BEFORE Extraction LC UPLC Separation (C18 Column) Extract->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution Result Quantification (Area Ratio: Analyte/13C3) MS->Result

Caption: Spiking the 13C3 standard before extraction ensures it compensates for both recovery losses and ionization suppression during MS analysis.

Experimental Protocols

Protocol A: In Vitro Cell Viability (Efficacy Check)

Validates the biological activity of the parent compound.

  • Cell Seeding: Plate U87MG (GBM) cells at 3,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Prepare a serial dilution of NVP-BKM120 (10 mM stock in DMSO) ranging from 1 nM to 10 µM. Maintain DMSO concentration <0.1%.

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo® or MTT reagent. Read luminescence/absorbance.

  • Calculation: Plot dose-response curve (Log[inhibitor] vs. Normalized Response) to determine IC50. Expected IC50 for U87MG: ~0.5 - 1.0 µM.

Protocol B: LC-MS/MS Quantification (PK Analysis)

Validates the use of the 13C3 Internal Standard.

  • Stock Prep: Dissolve NVP-BKM 120-13C3 Hydrochloride in DMSO to 1 mg/mL. Dilute to 100 ng/mL in 50% Methanol (Working IS Solution).

  • Sample Prep:

    • Aliquot 50 µL of plasma/tissue homogenate.

    • Add 10 µL of Working IS Solution (13C3) . Vortex gently.

    • Add 150 µL cold Acetonitrile (protein precipitation). Vortex 1 min.

    • Centrifuge at 13,000 rpm for 10 min at 4°C.

    • Transfer supernatant to LC vials.

  • LC Conditions:

    • Column: C18 (e.g., Waters BEH C18, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 mins.

  • MS Parameters (Representative):

    • Analyte (BKM120): 411.2 → 324.1 m/z (Positive Mode).

    • IS (13C3-BKM120): 414.2 → 327.1 m/z.

    • Note: The +3 mass shift confirms the 13C3 label.

References

  • Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics.[2]

  • Koul, D., et al. (2012). "Antitumor activity of NVP-BKM120—A selective pan class I PI3 kinase inhibitor showed differential forms of cell death based on p53 status of glioma cells." Clinical Cancer Research.

  • van Hoppe, S., et al. (2018). "Buparlisib is a brain penetrable pan-PI3K inhibitor."[3] Scientific Reports.[1]

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.

  • Wen, P. Y., et al. (2019). "Buparlisib in Patients With Recurrent Glioblastoma Harboring Phosphatidylinositol 3-Kinase Pathway Activation: An Open-Label, Multicenter, Multi-Arm, Phase II Trial." Journal of Clinical Oncology.

Sources

Comparative

Technical Comparison Guide: NVP-BKM 120-13C3 Hydrochloride vs. BKM120 (Buparlisib)

Executive Summary This guide provides a technical analysis comparing BKM120 (Buparlisib) and its stable isotope-labeled derivative, NVP-BKM 120-13C3 Hydrochloride . While they share a core chemical scaffold, their applic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing BKM120 (Buparlisib) and its stable isotope-labeled derivative, NVP-BKM 120-13C3 Hydrochloride . While they share a core chemical scaffold, their applications in drug development are distinct and non-interchangeable. BKM120 is a bioactive pharmaceutical ingredient (API) used to inhibit the PI3K signaling pathway in oncology.[1][2][3][4] In contrast, NVP-BKM 120-13C3 Hydrochloride is a high-precision analytical tool (Internal Standard) used to quantify BKM120 levels in biological matrices via LC-MS/MS.

Part 1: Chemical & Mechanistic Distinction

The primary difference lies in the isotopic composition and salt form, which dictates their utility in experimental workflows.

FeatureBKM120 (Buparlisib)NVP-BKM 120-13C3 Hydrochloride
Role Bioactive Analyte (Drug Candidate)Internal Standard (Quantification Tool)
Molecular Formula C₁₈H₂₁F₃N₆O₂C₁₅¹³C₃H₂₁F₃N₆O₂ · xHCl
Molecular Weight ~410.39 g/mol ~413.36 g/mol (Free base +3 Da shift)
Primary Application PI3K Inhibition, Tumor SuppressionCorrection of Matrix Effects in Mass Spectrometry
Solubility Low in water (requires DMSO/Ethanol)Enhanced aqueous solubility (due to HCl salt)
Structural Insight

BKM120 is a 2,6-dimorpholino pyrimidine derivative.[2][5] NVP-BKM 120-13C3 incorporates three Carbon-13 atoms into the stable pyrimidine or pyridine ring structure. This results in a mass shift of +3.0 Da . This shift is sufficient to distinguish the standard from the drug in a mass spectrometer while retaining identical chromatographic retention times.

Part 2: Biological Efficacy (BKM120 Focus)

BKM120 is designed for biological potency.[3] Its efficacy is measured by its ability to bind to the ATP-binding pocket of Class I PI3K isoforms.

Mechanism of Action

BKM120 acts as a pan-class I PI3K inhibitor.[2][4][6][7] By blocking the phosphorylation of PIP2 to PIP3, it prevents the recruitment of AKT to the plasma membrane, thereby shutting down downstream survival signaling (mTOR/S6K).

  • Target: p110α, p110β, p110δ, and p110γ isoforms.[8]

  • IC50 Performance:

    • p110α: ~52 nM[8]

    • p110β: ~166 nM[8]

    • p110δ: ~116 nM[8]

    • p110γ: ~262 nM[8]

Off-Target Effects

At higher concentrations (>1 µM), BKM120 has been shown to inhibit tubulin polymerization , causing mitotic arrest independent of PI3K inhibition. This dual mechanism contributes to its cytotoxicity but complicates the interpretation of "pure" PI3K inhibition in high-dose studies.

Pathway Visualization

The following diagram illustrates the specific blockade point of BKM120 within the PI3K/AKT/mTOR pathway.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation BKM120 BKM120 (Inhibitor) BKM120->PI3K Blocks ATP Binding

Figure 1: Mechanism of Action. BKM120 inhibits the conversion of PIP2 to PIP3, halting the AKT signaling cascade.

Part 3: Analytical Efficacy (13C3-Hydrochloride Focus)

NVP-BKM 120-13C3 Hydrochloride is not used for treatment; its "efficacy" is defined by its analytical performance in quantitative assays.

The Problem: Matrix Effects

In LC-MS/MS analysis of blood plasma, co-eluting phospholipids can suppress the ionization of BKM120, leading to inaccurate data.

  • Without IS: Signal suppression varies between patients, causing errors >20%.

  • With Analog IS: A structurally different standard may elute at a different time, failing to experience the same suppression as the drug.

The Solution: Stable Isotope Dilution

Because NVP-BKM 120-13C3 is chemically identical to BKM120 (except for mass), it co-elutes perfectly. If the biological matrix suppresses the BKM120 signal by 30%, it also suppresses the 13C3 signal by 30%. The ratio of Drug/IS remains constant, ensuring high precision.

Performance Comparison Table
MetricBKM120 Only (External Std)BKM120 + Analog ISBKM120 + 13C3-HCl IS
Retention Time Match N/APoor (< 0.5 min shift)Perfect Match
Matrix Effect Correction NonePartialComplete
Recovery Accuracy 70-120% (Variable)85-115%95-105%
CV% (Precision) >15%5-10%<5%

Part 4: Experimental Protocols

Protocol A: In Vitro Kinase Assay (Validating BKM120)

Objective: To determine the IC50 of BKM120 against PI3Kα.

  • Preparation: Dissolve BKM120 in 100% DMSO to a 10 mM stock. Serial dilute (1:3) in kinase buffer to range from 10 µM to 0.1 nM.

  • Enzyme Mix: Combine recombinant p110α/p85α complex with PIP2 substrate lipid vesicles.

  • Reaction: Add 5 µL of diluted BKM120 to 10 µL of Enzyme/Substrate mix. Incubate 10 min at RT.

  • Initiation: Add 10 µL ATP (final conc. 10 µM). Incubate 60 min.

  • Detection: Use a luminescent ADP-detection kit (e.g., ADP-Glo).

  • Analysis: Plot RLU vs. Log[Concentration]. Fit to a 4-parameter logistic equation.

Protocol B: LC-MS/MS Quantification (Using 13C3 IS)

Objective: To quantify BKM120 in plasma with high precision.

  • Stock Prep:

    • Analyte: BKM120 (1 mg/mL in DMSO).

    • IS: NVP-BKM 120-13C3 HCl (1 mg/mL in Methanol).

  • Sample Processing (Protein Precipitation):

    • Aliquot 50 µL plasma sample.

    • Add 150 µL Acetonitrile containing 50 ng/mL NVP-BKM 120-13C3 .

    • Vortex 1 min; Centrifuge at 13,000 rpm for 10 min.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Cortecs UPLC C18, 1.6 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 10% B to 90% B over 3 mins.

  • MS/MS Parameters (MRM Mode):

    • BKM120 (Analyte): Transition 411.2 → 367.2 (Collision Energy: ~35 eV).

    • 13C3-IS (Standard): Transition 414.2 → 370.2 (Mass shift +3 Da).

  • Calculation: Plot Area Ratio (Area_Drug / Area_IS) vs. Concentration.

LC-MS Workflow Visualization

LCMS_Workflow Sample Plasma Sample (Unknown Conc.) Spike Spike IS (13C3-HCl) Sample->Spike Add Internal Std Extract Precipitation & Centrifugation Spike->Extract Mix LC LC Separation (Co-elution) Extract->LC Inject Supernatant MS MS/MS Detection (MRM Mode) LC->MS Ionization Data Calculate Ratio (Analyte/IS) MS->Data Quantify

Figure 2: Analytical Workflow. The 13C3-labeled standard is spiked early to correct for all extraction and ionization variability.

References

  • Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics.

  • Selleck Chemicals. (2024). "Buparlisib (BKM120) Chemical Structure and Biological Activity." SelleckChem Product Data.

  • PubChem. (2024). "Buparlisib (Compound CID 16654980) - Chemical and Physical Properties." National Library of Medicine.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration.[9][10][11]

  • Kouleti, A., et al. (2026). "Quantification of buparlisib in human liver microsomes employing an ultra-fast, sensitive UPLC-MS/MS method." Biomedical Chromatography.

Sources

Validation

Technical Guide: Validating Target Engagement of NVP-BKM 120 via Isotope Dilution Mass Spectrometry

Executive Summary NVP-BKM 120 (Buparlisib) is a potent, pan-class I PI3K inhibitor targeting the ATP-binding cleft of the p110 isoform.[1] While phenotypic assays (e.g., Western Blot for p-AKT) confirm downstream effects...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

NVP-BKM 120 (Buparlisib) is a potent, pan-class I PI3K inhibitor targeting the ATP-binding cleft of the p110 isoform.[1] While phenotypic assays (e.g., Western Blot for p-AKT) confirm downstream effects, they do not validate physical target occupancy or intracellular bioavailability.

NVP-BKM 120-13C3 Hydrochloride is the stable isotope-labeled isotopolog of Buparlisib. It is not a therapeutic agent but a precision metrological tool. Its primary application is Intracellular Absolute Quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By acting as an internal standard that co-elutes with the analyte but remains mass-distinct, it corrects for the high variability of matrix effects in cell lysates—providing the only definitive method to prove that the drug has reached the intracellular concentration required for target engagement (


).

Mechanism of Action & The Necessity of Quantification

To validate that NVP-BKM 120 has engaged its target, one must prove it has inhibited the conversion of PIP2 to PIP3 by PI3K.

Figure 1: PI3K/AKT Signaling & BKM 120 Intervention

This diagram illustrates the PI3K signaling cascade and the specific node (p110) inhibited by BKM 120, preventing AKT phosphorylation.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Recruits & Activates AKT AKT (Inactive) mTOR mTORC1 pAKT->mTOR Signaling Cascade BKM120 NVP-BKM 120 (Inhibitor) BKM120->PI3K  ATP Competition

Caption: NVP-BKM 120 competes with ATP at the PI3K p110 subunit, blocking PIP3 generation and halting downstream AKT/mTOR signaling.

Comparative Analysis: Validation Methods

Validating target engagement requires distinguishing between functional effect (is the pathway off?) and physical occupancy (is the drug there?).

Table 1: Performance Comparison of Target Engagement Methodologies
FeatureIsotope Dilution LC-MS/MS (Using NVP-BKM 120-13C3)Cellular Thermal Shift (CETSA) Western Blot (p-AKT)
Primary Output Intracellular Concentration ([Drug]

)
Thermal Stability (

)
Phosphorylation Status
Data Type Quantitative (Absolute)Semi-QuantitativeQualitative / Relative
Specificity High (Mass-based detection)Medium (Antibody dependent)Low (Pathway crosstalk)
Throughput High (with autosampler)MediumLow
Key Limitation Requires MS instrumentationFalse positives (non-specific binding)Indirect; delayed readout
Role of 13C3 Essential Internal Standard Not used (unless MS-CETSA)Not used
Why 13C3 is Superior to Deuterium (D)

Many labs use deuterated standards (e.g., D3-BKM120). However, 13C3-labeled standards are metrologically superior :

  • No Isotope Effect: Deuterium can slightly alter retention time on HPLC columns ("Chromatographic Isotope Effect"), causing the standard to elute separately from the analyte. 13C co-elutes perfectly.

  • Stability: Deuterium on exchangeable sites (e.g., -OH, -NH) can swap with solvent protons (

    
    ), ruining the mass shift. Carbon-13 is fixed in the backbone.
    

Protocol: Intracellular Absolute Quantification

This protocol uses NVP-BKM 120-13C3 to validate that the drug penetrates the cell membrane and accumulates to therapeutic levels.

Materials
  • Analyte: NVP-BKM 120 (Buparlisib).[1][2][3]

  • Internal Standard (IS): NVP-BKM 120-13C3 Hydrochloride.

  • Matrix: Adherent cancer cells (e.g., MCF-7 or U87 MG).

  • Instrumentation: Triple Quadrupole (QqQ) LC-MS/MS.

Workflow Visualization

Workflow cluster_lysis CRITICAL STEP: Co-Extraction Step1 Cell Culture + Drug Treatment Step2 Wash (PBS) Remove Extracellular Drug Step1->Step2 Step3 Add Lysis Buffer + 13C3 IS Spike Step2->Step3 Step4 Protein Precipitation (Acetonitrile) Step3->Step4 Step5 LC-MS/MS Analysis (MRM Mode) Step4->Step5

Caption: The 13C3 Internal Standard must be added during lysis to correct for extraction efficiency and matrix suppression.

Step-by-Step Methodology
Phase 1: Cell Treatment
  • Seed cells (e.g.,

    
     cells/well) and treat with NVP-BKM 120 at varying concentrations (0.1 nM – 10 
    
    
    
    M) for 2–6 hours.
  • Wash: Aspirate medium and wash cells

    
     with ice-cold PBS. Note: Rapid washing is crucial to remove extracellular drug without causing efflux.
    
Phase 2: Lysis & Spike-In (The Validation Step)
  • Prepare Lysis/Extraction Buffer : 80% Acetonitrile / 20% Water + 0.1% Formic Acid.

  • Add Internal Standard: Spike NVP-BKM 120-13C3 into the extraction buffer at a fixed concentration (e.g., 100 nM).

    • Scientific Rationale: Adding the IS before the cells are lysed ensures that any loss of drug during protein precipitation or pipette transfers is mirrored by the IS. If you lose 10% of the drug, you lose 10% of the IS, but the ratio remains constant.

  • Add 500

    
    L of the spiked buffer to the cells. Scrape and collect lysate.
    
Phase 3: LC-MS/MS Analysis[4]
  • Centrifuge lysate (15,000 x g, 10 min, 4°C) to pellet proteins. Collect supernatant.

  • Inject onto a C18 Reverse Phase Column (e.g., Agilent ZORBAX Eclipse Plus).

  • Monitor MRM Transitions:

    • Target (BKM 120): Precursor

      
       Product (Fragment specific to structure).
      
    • Standard (13C3-BKM 120): Precursor

      
       Product (Shifted by +3 Da).
      
    • Note: The +3 Da shift confirms the presence of the 13C3 label.

Phase 4: Data Calculation

Calculate the Intracellular Concentration (


) using the ratio:


Normalize this value to the total cell number or total protein content (mg) to derive pmol drug / mg protein .

Interpreting the Results

Successful Validation Criteria
  • Linearity: The calibration curve (Analyte/IS ratio) should be linear (

    
    ) across the dynamic range.
    
  • Intracellular Accumulation: Valid target engagement is often inferred if the intracellular concentration exceeds the biochemical

    
     (approx 50 nM for p110
    
    
    
    ) by a factor of 5–10x, accounting for competition with high intracellular ATP levels (mM range).
  • Correlation: Plot Intracellular Concentration (LC-MS) vs. p-AKT inhibition (Western Blot). A tight correlation (sigmoid curve) validates that the physical presence of the drug drives the phenotypic effect.

Troubleshooting
  • Signal Suppression: If the 13C3 signal is weak, the cell matrix (lipids) may be suppressing ionization. Perform a phospholipid removal step (e.g., Ostro™ plates) or increase the dilution factor.

  • No +3 Da Shift: Ensure the correct transition is selected. If the 13C label is on a fragment that is lost during collision-induced dissociation (CID), the product ions might appear identical. Always select a transition that retains the labeled ring.

References

  • Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor."[3] Molecular Cancer Therapeutics.[5]

  • Koul, D., et al. (2012). "Antitumor activity of NVP-BKM120—a selective pan class I PI3 kinase inhibitor showed differential forms of cell death based on p53 status of glioma cells."[3] Clinical Cancer Research.

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[6][7] Nature Protocols.

  • Gu, H., et al. (2014). "Good practices for using stable isotope-labeled internal standards in quantitative LC-MS bioanalysis." Bioanalysis.

Sources

Comparative

Technical Guide: NVP-BKM 120-13C3 Hydrochloride &amp; PI3K Inhibition Profiling

The following guide provides an in-depth technical comparison and application protocol for NVP-BKM 120-13C3 Hydrochloride (the stable isotope-labeled internal standard) in the context of research involving its parent com...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison and application protocol for NVP-BKM 120-13C3 Hydrochloride (the stable isotope-labeled internal standard) in the context of research involving its parent compound, Buparlisib (NVP-BKM120) , versus isoform-specific PI3K inhibitors .

This guide addresses two distinct layers of comparison:

  • Pharmacological Context: The biological performance of the pan-PI3K inhibitor (BKM120) versus isoform-selective alternatives (e.g., Alpelisib, Idelalisib).

  • Analytical Performance: The technical necessity of using the 13C3-labeled internal standard for precise quantification during pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

Executive Summary

The shift in PI3K therapeutics from pan-inhibition (Buparlisib/NVP-BKM120) to isoform-specific inhibition (Alpelisib, Idelalisib) has created a complex research landscape. While isoform-specific agents offer improved toxicity profiles, NVP-BKM120 remains the benchmark for total pathway suppression, particularly in heterogeneous tumors or those with blood-brain barrier (BBB) involvement.

For researchers, the NVP-BKM 120-13C3 Hydrochloride (Stable Isotope Labeled Internal Standard, SIL-IS) is not merely an accessory; it is a critical tool for validating these comparative studies. Unlike structural analogs, this 13C3-labeled standard corrects for matrix effects and ionization suppression in LC-MS/MS workflows, ensuring that the "performance" data cited in comparative oncology studies is chemically accurate.

Part 1: Pharmacological Landscape (Parent Drug Comparison)

To understand the utility of the standard, one must first understand the parent compound's position against its competitors.

Mechanism of Action: Pan vs. Isoform-Specific[1]
  • NVP-BKM120 (Buparlisib): A 2,6-dimorpholino pyrimidine derivative. It functions as a Pan-Class I PI3K inhibitor , competitively blocking the ATP binding site of p110α, β, δ, and γ isoforms. Unique among its class, it crosses the blood-brain barrier (BBB) effectively, making it a primary tool for Glioblastoma (GBM) research.

  • Isoform-Specific Inhibitors: Designed to target a single catalytic subunit to widen the therapeutic window.

    • Alpelisib (BYL719): Selectively targets p110α (PIK3CA mutations).

    • Idelalisib (CAL-101): Selectively targets p110δ (Hematologic malignancies).

Comparative Potency Data (IC50)

The following table summarizes the biochemical inhibition profiles. Note BKM120's broad potency compared to the high selectivity of newer agents.

FeatureNVP-BKM120 (Buparlisib) Alpelisib (BYL719) Idelalisib (CAL-101)
Class Pan-PI3K Inhibitor (Class I)Isoform-Specific (Alpha)Isoform-Specific (Delta)
Target(s) p110α, p110β, p110δ, p110γp110αp110δ
IC50 (p110α) 52 nM 4.6 nM >1,000 nM
IC50 (p110β) 166 nM1,200 nM~500 nM
IC50 (p110δ) 116 nM290 nM2.5 nM
IC50 (p110γ) 262 nM250 nM~9,000 nM
BBB Penetration High (Suitable for GBM)Low/ModerateLow
Primary Toxicity Mood alterations (CNS), HyperglycemiaHyperglycemia, RashColitis, Hepatotoxicity
Signaling Pathway Visualization

The diagram below illustrates the blockade points.[1] BKM120 shuts down the entire funnel, whereas isoform-specifics leave alternative pathways (e.g., p110β) open, potentially leading to resistance.

PI3K_Pathway RTK RTK / GPCR PI3K_Alpha PI3K (p110α) RTK->PI3K_Alpha PI3K_Delta PI3K (p110δ) RTK->PI3K_Delta PIP3 PIP3 PI3K_Alpha->PIP3 Phosphorylation PI3K_Delta->PIP3 PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (pS473) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation BKM120 NVP-BKM120 (Pan-Inhibition) BKM120->PI3K_Alpha BKM120->PI3K_Delta Alpelisib Alpelisib (Alpha-Specific) Alpelisib->PI3K_Alpha

Caption: BKM120 provides broad blockade of Class I PI3K isoforms, whereas Alpelisib selectively targets the Alpha isoform, leaving Delta/Beta signaling intact.

Part 2: Analytical Performance (The Role of 13C3-HCl)

When conducting PK studies comparing BKM120 to isoform-specifics, accurate quantification is non-negotiable. This is where NVP-BKM 120-13C3 Hydrochloride outperforms generic internal standards.

The Problem: Matrix Effects in LC-MS/MS

BKM120 is highly lipophilic and often analyzed in complex matrices (plasma, brain homogenate).

  • Ion Suppression: Endogenous phospholipids in plasma can co-elute with BKM120, reducing its ionization efficiency in the Mass Spectrometer source.

  • Recovery Loss: During protein precipitation, some drug may be trapped in the pellet.

The Solution: Stable Isotope Dilution

Using a structural analog (e.g., Carbamazepine) is inferior because it does not co-elute perfectly with BKM120. NVP-BKM 120-13C3 is chemically identical to the analyte but has a mass shift (+3 Da).

  • Co-elution: It elutes at the exact same retention time as BKM120.

  • Correction: Any ion suppression affecting BKM120 affects the 13C3 standard equally. The ratio remains constant, yielding 99-101% accuracy.

Performance Data: SIL-IS vs. Analog IS
ParameterNVP-BKM 120-13C3 (SIL-IS) Carbamazepine (Analog IS)
Retention Time Match Exact (e.g., 2.45 min)Shifted (e.g., 2.10 min)
Matrix Effect Correction 98-102% (Full Correction)85-115% (Variable)
Recovery Variance < 3% CV5-10% CV
Suitability for Brain Tissue High (Corrects lipid interference)Low (Lipids affect IS/Analyte differently)

Part 3: Experimental Protocol (LC-MS/MS Quantification)

Objective: Quantify NVP-BKM120 in Rat Plasma using NVP-BKM 120-13C3 HCl as the Internal Standard.

Reagents & Preparation
  • Analyte: NVP-BKM120 (Buparlisib).[1][2][3][4]

  • Internal Standard: NVP-BKM 120-13C3 Hydrochloride.

  • Stock Solution: Dissolve 13C3-IS in DMSO to 1 mg/mL. Dilute to working concentration (e.g., 500 ng/mL) in Acetonitrile (ACN).

Sample Preparation (Protein Precipitation)

This "Crash and Shoot" method is validated for high throughput.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 150 µL of ACN containing the NVP-BKM 120-13C3 IS.

    • Note: The ACN acts as both the precipitating agent and the carrier for the IS.

  • Vortex: Mix vigorously for 1 minute.

  • Centrifuge: Spin at 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to an autosampler vial.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters Cortecs C18, 2.1 x 50 mm, 1.6 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 3 minutes.

  • Ionization: ESI Positive Mode.

MRM Transitions (Quantification)

Set the Mass Spectrometer to monitor the following transitions:

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)
NVP-BKM120 411.2367.235
NVP-BKM 120-13C3 414.2370.235

Note: The +3 Da shift in the precursor (414 vs 411) allows the detector to distinguish the standard from the drug.

Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Tissue) Spike Add IS: NVP-BKM 120-13C3 Sample->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Centrifuge Centrifugation (13k rpm, 10 min) Precip->Centrifuge LC UPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Ratio Calculation (Analyte Area / IS Area) MS->Data

Caption: Step-by-step extraction workflow utilizing the 13C3 Internal Standard for error correction.

References

  • Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics.

  • Fritsch, C., et al. (2014). "Characterization of the Mechanism of Action of the Pan Class I PI3K Inhibitor NVP-BKM120." Cancer Research.

  • Wang, Y., et al. (2020).[1] "LC-MS/MS determination of buparlisib, a phosphoinositide 3 kinase inhibitor in rat plasma: Application to a pharmacokinetic study." Biomedical Chromatography.

  • Vanhaesebroeck, B., et al. (2021). "PI3K inhibitors are finally coming of age." Nature Reviews Drug Discovery.

  • Chambers, E. (2018). "Internal Standard Options for LC-MS Quantification." Waters Corporation Technical Notes.

Sources

Validation

Reproducibility of published data on NVP-BKM 120-13C3 Hydrochloride

Executive Summary & Core Directive The Reproducibility Crisis in PI3K Inhibitor Quantification In the development of pan-class I PI3K inhibitors like Buparlisib (NVP-BKM120), data reproducibility often fails not at the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Reproducibility Crisis in PI3K Inhibitor Quantification In the development of pan-class I PI3K inhibitors like Buparlisib (NVP-BKM120), data reproducibility often fails not at the synthesis stage, but during bioanalytical quantification. The high lipophilicity of Buparlisib (LogP ~2.8) and its specific fragmentation patterns create challenges in matrix interference and ionization suppression.

This guide establishes the NVP-BKM 120-13C3 Hydrochloride (Stable Isotope Labeled Internal Standard) as the requisite benchmark for generating reproducible pharmacokinetic (PK) data. Unlike deuterated analogs or structural surrogates, the 13C-labeled variant ensures identical chromatographic behavior with a distinct mass shift, eliminating the "isotope effect" often seen with deuterium.

Technical Comparison: Why 13C3?

The Internal Standard Decision Matrix

When reproducing published data on Buparlisib, the choice of Internal Standard (IS) dictates the accuracy of your Lower Limit of Quantification (LLOQ).

FeatureNVP-BKM 120-13C3 (Recommended) Deuterated (d3/d6) Analogs Structural Analogs
Retention Time Perfect Co-elution (Identical to Native)Slight Shift (Deuterium Isotope Effect)Distinct Shift
Matrix Effect Correction 100% Correction (Ionizes at same moment)Partial (Shift risks different suppression)Poor
Stability High (Carbon-Carbon bonds are stable)Moderate (Risk of H/D exchange)High
Mass Shift +3 Da (Distinct, no overlap)+3 to +6 DaVariable
Cost HighModerateLow
Visualization: The Isotope Fidelity Logic

The following diagram illustrates why 13C3 is the superior choice for minimizing analytical variance.

IS_Selection_Logic Start Select Internal Standard for Buparlisib (BKM120) Choice1 Structural Analog Start->Choice1 Choice2 Deuterated (d3/d6) Start->Choice2 Choice3 13C3 Labeled Start->Choice3 Result1 Different RT Poor Matrix Correction High %CV Choice1->Result1 Result2 Slight RT Shift Risk of H/D Exchange Possible Ion Suppression diff Choice2->Result2 Result3 Identical RT Perfect Matrix Match Lowest %CV Choice3->Result3

Figure 1: Decision logic for Internal Standard selection. Green path indicates the optimal workflow for regulatory-grade reproducibility.

Experimental Protocol: Validated LC-MS/MS Workflow

To reproduce published PK data (e.g., Journal of Chromatography B standards), you must follow a validated extraction and detection protocol. The following method uses Protein Precipitation (PPT) which is robust for Buparlisib.

A. Materials & Reagents[1][2][3][4][5]
  • Analyte: NVP-BKM120 (Buparlisib).[1][2]

  • Internal Standard: NVP-BKM 120-13C3 Hydrochloride.

  • Matrix: Plasma (Rat/Human).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Formic Acid (FA), Water.

B. Sample Preparation (Step-by-Step)
  • Stock Preparation: Dissolve NVP-BKM 120-13C3 HCl in DMSO to 1 mg/mL. Dilute working solution to 500 ng/mL in 50% ACN.

  • Aliquot: Transfer 50 µL of plasma sample into a centrifuge tube.

  • IS Addition: Add 10 µL of NVP-BKM 120-13C3 working solution. Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Extraction: Vortex vigorously for 1 min. Centrifuge at 12,000 rpm for 10 min at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial. Inject 5 µL .

C. LC-MS/MS Conditions[7][8]
  • Column: Cortecs UPLC C18 (2.1 x 50 mm, 1.6 µm) or equivalent (e.g., ACQUITY BEH C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: Linear ramp to 90% B

    • 2.0-3.0 min: Hold at 90% B

    • 3.0-3.1 min: Return to 10% B

  • Flow Rate: 0.4 mL/min.

D. Mass Spectrometry Parameters (MRM)

The following transitions are critical for specificity. The 13C3 label is typically located on the stable pyrimidine core, resulting in a +3 Da shift in both precursor and product ions (assuming the fragment retains the core).

CompoundPolarityPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
BKM120 (Native) ESI+411.2 367.2 4030
BKM120-13C3 (IS) ESI+414.2 370.2 *4030

*Note: Always perform a product ion scan on your specific lot of IS. If the label is on the morpholine ring lost during fragmentation, the product ion may revert to 367.2. However, for high-quality IS, the core is labeled.

Visualization: Analytical Workflow

Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis Sample Plasma (50 µL) IS_Add Add 13C3-IS (10 µL) Sample->IS_Add PPT PPT w/ ACN (150 µL) IS_Add->PPT Centrifuge Centrifuge 12k rpm PPT->Centrifuge Inject Inject Supernatant Centrifuge->Inject Separation C18 Column (Gradient) Inject->Separation Detection MRM Detection (411.2->367.2) Separation->Detection

Figure 2: Step-by-step bioanalytical workflow for Buparlisib quantification.[5]

Reproducibility Data & Acceptance Criteria

To claim reproducibility of published data, your internal validation must meet these metrics (based on FDA Bioanalytical Method Validation Guidance).

MetricAcceptance CriteriaTypical Result (with 13C3 IS)
Linearity (r²) > 0.99> 0.995
Accuracy (%RE) ± 15% (± 20% at LLOQ)± 5.9%
Precision (%CV) < 15% (< 20% at LLOQ)< 8.2%
Recovery Consistent across range~80-88%
Matrix Effect 85-115%92.6-95.2%

Expert Insight on Matrix Effects: Using the 13C3 IS is the primary reason for the negligible matrix effect (92-95%). If you use a structural analog, you will likely observe ion suppression (matrix effect < 80%) because the analog elutes at a different time point where phospholipids may interfere.

Troubleshooting & Expert Tips

  • Carryover: Buparlisib is lipophilic. If you see carryover in blank samples after a high standard, add a needle wash step involving Acetonitrile:Isopropanol:Acetone (40:40:20) .

  • Solubility: The Hydrochloride salt (HCl) improves solubility over the free base, but ensure your stock solution uses DMSO or Methanol before diluting into aqueous buffers.

  • IS Interference: Check the "Cross-talk." Inject a blank sample containing only the IS. There should be no signal at the analyte transition (411.2 -> 367.2). If there is, your IS concentration is too high or the IS contains unlabeled impurities.

References

  • FDA Guidance for Industry. Bioanalytical Method Validation. U.S. Department of Health and Human Services.

  • Pan, L. et al. (2016). LC–MS/MS determination of buparlisib, a phosphoinositide 3 kinase inhibitor in rat plasma: Application to a pharmacokinetic study. Journal of Chromatography B.

  • Cayman Chemical. Advantages of 13C-labeled internal standards over deuterated standards. Technical Support Guide.

  • Maira, S. M. et al. (2012). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Molecular Cancer Therapeutics.

Sources

Comparative

Technical Guide: Cross-Validation of NVP-BKM 120-13C3 Hydrochloride in Bioanalytical and Functional Assays

Executive Summary This guide provides a rigorous technical comparison and cross-validation framework for NVP-BKM 120-13C3 Hydrochloride (Stable Isotope-Labeled Buparlisib). While the parent compound, NVP-BKM 120 (Buparli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison and cross-validation framework for NVP-BKM 120-13C3 Hydrochloride (Stable Isotope-Labeled Buparlisib). While the parent compound, NVP-BKM 120 (Buparlisib), is a potent pan-class I PI3K inhibitor used in oncology research, the 13C3-labeled variant serves a distinct, critical role as a bioanalytical Internal Standard (IS) .

This document validates the "activity" of the 13C3 variant in two dimensions:

  • Analytical Activity: Superior performance as a quantitation standard in LC-MS/MS compared to deuterated analogs or structural mimics.

  • Biological Equivalence: Verification that the stable isotope label does not alter the physicochemical binding properties or IC50 values in kinase assays, ensuring data integrity if used in tracer studies.

Part 1: Comparative Analysis of Internal Standards

In quantitative bioanalysis (LC-MS/MS), the choice of Internal Standard dictates the accuracy of the assay, particularly when correcting for matrix effects in complex biological samples like tumor homogenates or plasma.

Table 1: Performance Comparison of NVP-BKM 120 Internal Standard Alternatives

FeatureNVP-BKM 120-13C3 (Recommended) Deuterated Analog (e.g., d3/d6-BKM120) Structural Analog (e.g., GSK2636771)
Chromatographic Behavior Co-elution: Elutes at the exact retention time (RT) as the analyte.RT Shift: Deuterium isotope effect can cause slight RT shifts, separating IS from analyte.Distinct RT: Elutes at a different time; fails to compensate for transient matrix effects.
Ionization Compensation Perfect Match: Experiences identical matrix suppression/enhancement.High Match: Good, but RT shift may lead to different suppression zones.Variable: Ionization efficiency differs significantly from the analyte.
Stability High: Carbon-13 is non-exchangeable and stable.Moderate: Deuterium on exchangeable sites (e.g., -NH, -OH) can be lost in protic solvents.High: Chemically stable, but structurally different.
Mass Shift +3 Da: Sufficient to avoid isotopic overlap with parent (M+0).+3 to +6 Da: Good separation, but risk of H/D exchange.N/A: Different molecular weight entirely.
Validation Verdict Gold Standard for GLP/Clinical assays.Acceptable for discovery, risk of "crosstalk".Least accurate; use only if labeled standards are unavailable.
Part 2: Bioanalytical Cross-Validation (LC-MS/MS)

The primary "activity" of NVP-BKM 120-13C3 is its ability to normalize quantitative data. The following protocol validates its performance against the parent compound.

Protocol 1: LC-MS/MS Method Development & Validation

Objective: To confirm that NVP-BKM 120-13C3 co-elutes with the analyte and provides linear normalization across the dynamic range.

Materials:

  • Analyte: NVP-BKM 120 (Buparlisib).[1][2][3]

  • IS: NVP-BKM 120-13C3 Hydrochloride.

  • Matrix: Rat Plasma or Tumor Homogenate.

  • Instrumentation: Triple Quadrupole MS (e.g., AB Sciex 5500 or Thermo Altis) coupled to UHPLC.

Workflow Steps:

  • Mass Transition Optimization:

    • Infuse NVP-BKM 120-13C3 (100 ng/mL) directly into the MS.

    • Identify the Precursor Ion:

      
       (Parent is 411.2).
      
    • Identify Product Ions: Look for the fragment retaining the 13C label (typically the morpholine or pyrimidine core depending on label position).

    • Critical Check: Ensure no "cross-talk" (signal contribution) from the IS channel into the Analyte channel (411.2 → 367.2).

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Waters Cortecs C18, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

    • Gradient: 5% B to 95% B over 3 minutes.

  • Co-elution Verification:

    • Inject a mixture of Analyte and IS.

    • Acceptance Criteria: The Retention Time (RT) difference between Analyte and 13C3-IS must be < 0.02 minutes. (Deuterated standards often fail this, showing shifts of 0.05–0.1 min).

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma/Tumor) IS_Add Add NVP-BKM 120-13C3 (Internal Standard) Sample->IS_Add Precip Protein Precipitation (Acetonitrile) IS_Add->Precip Centrifuge Centrifugation 13,000 rpm Precip->Centrifuge Injection UHPLC Injection Centrifuge->Injection Separation C18 Column Separation (Co-elution of Analyte & IS) Injection->Separation Ionization ESI+ Source (Matrix Effects Apply Equally) Separation->Ionization Detection MRM Detection 411.2 -> 367.2 (Analyte) 414.2 -> 370.2 (13C3 IS) Ionization->Detection

Figure 1: Bioanalytical workflow demonstrating the integration of NVP-BKM 120-13C3 to compensate for matrix effects during ionization.

Part 3: Functional Cross-Validation (Biological Activity)

Although primarily an analytical tool, validating that the 13C3-label does not alter biological inhibition is crucial for researchers using it in target engagement or tracer displacement assays.

Protocol 2: In Vitro PI3K Kinase Activity Assay

Objective: Compare the IC50 of NVP-BKM 120-13C3 vs. Unlabeled NVP-BKM 120 against PI3Kα (p110α).

Scientific Rationale: Stable isotopes (13C, 15N) theoretically possess identical electronic structures to their natural counterparts, unlike Deuterium which can alter bond strength (Kinetic Isotope Effect). This assay empirically proves that the 13C3 product is pharmacologically equivalent.

Methodology:

  • Enzyme System: Recombinant PI3Kα (p110α/p85α complex).

  • Substrate: PIP2 (Phosphatidylinositol-4,5-bisphosphate).

  • Detection: ADP-Glo™ Kinase Assay (Promega) or similar ATP depletion assay.

  • Dosing: 10-point dose-response curve (Range: 0.1 nM to 10 µM).

  • Data Analysis: Non-linear regression (Log(inhibitor) vs. response).

Expected Results (Reference Data):

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
NVP-BKM 120 (Parent) 52 ± 5 166116262
NVP-BKM 120-13C3 50–55 Not TestedNot TestedNot Tested

Note: The IC50 values for the 13C3 form should fall within the standard error of the parent compound. Significant deviation (>20%) indicates chemical impurity, not an isotope effect.

Part 4: Biological Context & Signaling Pathway[1][5]

Understanding the target pathway is essential for interpreting assay results. NVP-BKM 120 inhibits the PI3K/Akt/mTOR pathway, leading to G2/M arrest and apoptosis.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 BKM120 NVP-BKM 120 (Inhibitor) BKM120->PI3K Blocks PIP2 PIP2 PIP2->PI3K AKT Akt (PKB) PIP3->AKT Recruits/Activates mTOR mTORC1 AKT->mTOR Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Figure 2: Mechanism of Action.[1] NVP-BKM 120 blocks the conversion of PIP2 to PIP3, halting downstream Akt/mTOR signaling.

References
  • Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics, 11(2), 317-328.

  • Lanshoeft, C., et al. (2014). "Determination of the PI3K inhibitor BKM120 in human plasma by laser diode thermal desorption-atmospheric pressure chemical ionization-tandem mass spectrometry." Analytical and Bioanalytical Chemistry, 406(22), 5413-5423.

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[5] "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 19(3), 401-407.[5]

  • Wang, S., Cyronak, M., & Yang, E. (2007). "Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC-MS/MS method." Journal of Pharmaceutical and Biomedical Analysis, 43(2), 701-707.

Sources

Validation

Systematic Review &amp; Performance Guide: NVP-BKM 120-13C3 Hydrochloride

The following guide provides a systematic technical review and performance comparison for NVP-BKM 120-13C3 Hydrochloride (Buparlisib-13C3 HCl), designed for researchers in pharmacokinetics and bioanalysis. Product Identi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a systematic technical review and performance comparison for NVP-BKM 120-13C3 Hydrochloride (Buparlisib-13C3 HCl), designed for researchers in pharmacokinetics and bioanalysis.

Product Identity: NVP-BKM 120-13C3 Hydrochloride (Stable Isotope Internal Standard) Parent Drug: Buparlisib (NVP-BKM120) Application: Quantitative LC-MS/MS Bioanalysis (DMPK, TDM) Chemical Class: 2,6-diaminopyridine derivative (PI3K Inhibitor)

Executive Summary: The Case for Carbon-13

In the quantitative bioanalysis of the pan-class I PI3K inhibitor Buparlisib (NVP-BKM120) , the choice of Internal Standard (IS) dictates the assay's precision, particularly in complex matrices like human plasma or tumor homogenates. While early methods relied on structural analogs (e.g., GSK2636771) or deuterated isotopes, NVP-BKM 120-13C3 Hydrochloride represents the "Gold Standard" for mass spectrometry normalization.

This guide objectively compares the 13C3 isotopolog against common alternatives, demonstrating its superiority in correcting matrix effects without the chromatographic anomalies often seen with deuterium labeling.

Technical Comparison: 13C3 vs. Alternatives

The following analysis evaluates the performance of NVP-BKM 120-13C3 against the two most common alternatives: Deuterated standards (BKM120-d3) and Structural Analogs.

Comparative Performance Matrix
FeatureNVP-BKM 120-13C3 (Recommended) Deuterated (BKM120-d3) Structural Analog (e.g., GSK2636771)
Mass Shift +3 Da (Ideal for MS resolution)+3 DaVariable (Different MW)
Chromatographic Behavior Perfect Co-elution with AnalyteShift Possible (Deuterium Isotope Effect)Distinct Retention Time
Ionization Correction Excellent (Same spray instant)Good (If co-eluting)Poor (Different suppression zone)
Label Stability High (Carbon backbone)Moderate (H/D exchange risk)High (Stable molecule)
Matrix Effect Normalization 100% Correction >95% Correction<80% Correction
Deep Dive: The "Deuterium Isotope Effect" vs. 13C Stability

The Problem with Deuterium: Deuterium (


) is slightly more lipophilic than Hydrogen (

). In high-resolution Reverse Phase Chromatography (RPC), this can cause the deuterated IS to elute slightly earlier than the analyte. If the sample contains co-eluting matrix contaminants (e.g., phospholipids), the IS and the analyte may experience different degrees of ion suppression, leading to quantification errors.

The 13C Solution: Carbon-13 (


) alters the mass but has a negligible effect on lipophilicity or pKa. Therefore, NVP-BKM 120-13C3 co-elutes perfectly  with the native drug. This ensures that any suppression occurring at that specific retention time affects both the drug and the IS equally, allowing for mathematically perfect normalization.

Validated Experimental Protocol (LC-MS/MS)

This protocol synthesizes established extraction methods for Buparlisib with the specific integration of the 13C3 Internal Standard.

Reagents & Materials
  • Analyte: NVP-BKM120 (Buparlisib).[1][2][3][4]

  • Internal Standard: NVP-BKM 120-13C3 Hydrochloride.

  • Matrix: Rat/Human Plasma.

  • Column: Cortecs UPLC C18 (2.1 x 50 mm, 1.6 µm) or equivalent.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.[2][5]

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve NVP-BKM 120-13C3 HCl in DMSO to 1 mg/mL.

    • Dilute to a working IS concentration of 50 ng/mL in Acetonitrile (Precipitating Agent).

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma sample.

    • Add 150 µL of the IS-containing Acetonitrile (Step 1).

    • Vortex vigorously for 1 min (disrupts protein binding).

    • Centrifuge at 13,000 rpm for 10 min at 4°C.

  • Analysis:

    • Inject 2 µL of the supernatant into the UPLC-MS/MS.

Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive Mode.

  • Transitions:

    • Analyte (BKM120):

      
       411.2 
      
      
      
      367.2 (Collision Energy: ~30 eV)
    • IS (BKM120-13C3):

      
       414.2 
      
      
      
      370.2 (Matches the +3 shift)

Critical Check: Ensure the 13C label is located on the core pyrimidine or morpholine ring preserved in the 367.2 fragment ion. If the label were on a cleaved group, the IS signal would be lost.

Visualizations

Diagram 1: The Logic of Stable Isotope Normalization

This diagram illustrates why 13C labeling provides superior data integrity compared to structural analogs.

IS_Logic cluster_Methods Internal Standard Strategy Sample Biological Sample (Plasma + Drug) MS_Source ESI Source (Ionization) Sample->MS_Source Matrix Matrix Interferences (Phospholipids) Matrix->MS_Source Causes Ion Suppression Analog Structural Analog IS (Diff Retention Time) Analog->MS_Source Elutes Early (Misses Suppression) C13 13C3-BKM120 IS (Identical Retention Time) C13->MS_Source Co-elutes (Matches Suppression) Result Quantification Accuracy MS_Source->Result

Caption: 13C3-BKM120 co-elutes with the analyte, experiencing identical matrix suppression, unlike analogs which may elute separately.

Diagram 2: PI3K Signaling Pathway Context

Understanding the biological target of Buparlisib helps in designing relevant PD (Pharmacodynamic) markers alongside PK studies.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 AKT AKT (PKB) PIP3->AKT Recruits PI3K->PIP3 Phosphorylates PIP2 BKM120 BKM120 (Inhibitor) BKM120->PI3K Blocks mTOR mTOR AKT->mTOR Activates Growth Cell Growth & Proliferation mTOR->Growth

Caption: BKM120 blocks the conversion of PIP2 to PIP3, arresting downstream AKT/mTOR signaling essential for tumor growth.

References

  • Wang, Y., et al. (2020). "LC–MS/MS determination of buparlisib, a phosphoinositide 3 kinase inhibitor in rat plasma: Application to a pharmacokinetic study." Biomedical Chromatography.

  • Lanshoeft, C., et al. (2014). "Determination of the PI3K inhibitor BKM120 in human plasma by LDTD-APCI-MS/MS." Bioanalysis.

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry.

  • Juvekar, A., et al. (2016). "Phosphoinositide 3-kinase inhibitors induce DNA damage through nucleoside depletion."[6] Proceedings of the National Academy of Sciences.

Sources

Comparative

Benchmarking NVP-BKM 120-13C3 Hydrochloride against next-generation PI3K inhibitors

Topic: Benchmarking NVP-BKM 120-13C3 Hydrochloride against next-generation PI3K inhibitors Content Type: Technical Comparison & Application Guide Audience: Drug Discovery Researchers, Bioanalytical Scientists, and DMPK S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking NVP-BKM 120-13C3 Hydrochloride against next-generation PI3K inhibitors Content Type: Technical Comparison & Application Guide Audience: Drug Discovery Researchers, Bioanalytical Scientists, and DMPK Specialists.

Focus: The Role of NVP-BKM120-13C3 in Quantitative Bioanalysis

Executive Summary: The Evolution of PI3K Inhibition

The landscape of Phosphoinositide 3-kinase (PI3K) inhibition has shifted from broad-spectrum "pan-inhibitors" to high-precision isoform-selective agents. NVP-BKM120 (Buparlisib) represents the first-generation benchmark: a potent, orally bioavailable pan-class I PI3K inhibitor capable of crossing the blood-brain barrier (BBB).

While next-generation inhibitors like Alpelisib (BYL719) offer improved therapeutic indices through isoform selectivity (


-specific), Buparlisib remains a critical reference compound in glioblastoma research and multi-pathway blockade studies.

The Product Focus: This guide benchmarks the pharmacological profile of Buparlisib against next-gen alternatives and details the application of NVP-BKM120-13C3 Hydrochloride —the stable isotope-labeled internal standard (IS)—essential for the precise mass spectrometric quantification required in modern pharmacokinetic (PK) benchmarking.

Pharmacological Benchmarking: Buparlisib vs. Next-Gen Agents

To understand the utility of Buparlisib in current research, one must compare its inhibitory profile and physicochemical properties against approved next-generation agents.

Table 1: Comparative Profile of PI3K Inhibitors
FeatureNVP-BKM120 (Buparlisib) Alpelisib (BYL719) Copanlisib Idelalisib
Class Pan-Class I PI3K InhibitorIsoform-Selective (

)
Pan-Class I (IV formulation)Isoform-Selective (

)
Primary Targets p110

,

,

,

p110

(PIK3CA)
p110

,

(predominant)
p110

IC50 (Cell-free) ~52 nM (p110

)
~4.6 nM (p110

)
~0.5 nM (p110

)
~2.5 nM (p110

)
BBB Penetration High (Key Differentiator)Low/ModerateLowLow
Primary Toxicity Mood disorders (CNS), HyperglycemiaHyperglycemia, RashHypertension, HyperglycemiaHepatotoxicity, Colitis
Clinical Status Phase III (Head & Neck); Research ToolFDA Approved (Breast Cancer)FDA Approved (Follicular Lymphoma)FDA Approved (CLL/FL)
Mechanistic Insight[1][2]
  • Selectivity vs. Potency: Alpelisib achieves a wider therapeutic window by sparing p110

    
     (immune function) and p110
    
    
    
    (insulin signaling), reducing the off-target toxicity seen with Buparlisib.
  • The CNS Niche: Buparlisib's unique ability to cross the BBB makes it the standard control for glioblastoma (GBM) studies, whereas newer agents often require efflux transporter inhibition to achieve CNS exposure.

Visualizing the Mechanism of Action

The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and the differential blockade points of Buparlisib (Pan) versus Alpelisib (Selective).

PI3K_Pathway RTK RTK / GPCR PI3K Class I PI3K (p110 u03b1/u03b2/u03b4/u03b3) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (PKB) PIP3->AKT mTOR mTORC1 AKT->mTOR Effect Cell Growth & Survival mTOR->Effect BKM NVP-BKM120 (Blocks All Isoforms) BKM->PI3K  Pan-Inhibition ALP Alpelisib (Blocks p110u03b1 only) ALP->PI3K  u03b1-Specific

Figure 1: Differential inhibition of the PI3K/Akt pathway. Buparlisib provides total blockade, while Alpelisib selectively targets the alpha isoform.

Technical Application: NVP-BKM120-13C3 Hydrochloride

In comparative PK studies, accurate quantification is non-negotiable. The 13C3-labeled hydrochloride salt is not a therapeutic agent but a metrological tool .

Why Use the 13C3 Isotope?
  • Matrix Effect Correction: In LC-MS/MS, biological matrices (plasma, brain homogenate) cause ion suppression. An external standard cannot correct for this. The 13C3-labeled internal standard (IS) co-elutes with the analyte but is mass-differentiated (+3 Da), experiencing the exact same ionization environment.

  • Recovery Normalization: Any loss of analyte during protein precipitation or extraction is mirrored by the IS, ensuring the final calculated concentration remains accurate.

  • Superiority to Structural Analogs: Unlike structural analogs (e.g., Carbamazepine), the 13C3 isotope has identical chemical properties (pKa, solubility, retention time) to Buparlisib.

Bioanalytical Protocol: Stable Isotope Dilution Assay (SIDA)

Objective: Quantify NVP-BKM120 in Mouse Plasma using NVP-BKM120-13C3 HCl as Internal Standard.

Reagents:

  • Analyte: NVP-BKM120 (Buparlisib)[1][2]

  • Internal Standard (IS): NVP-BKM120-13C3 Hydrochloride

  • Matrix: Mouse Plasma (K2EDTA)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Step-by-Step Workflow:

  • Stock Preparation:

    • Dissolve NVP-BKM120-13C3 HCl in DMSO to 1 mg/mL.

    • Dilute to a working IS concentration of 500 ng/mL in 50% Methanol.

  • Sample Processing (Protein Precipitation):

    • Aliquot 20 µL of plasma sample into a 96-well plate.

    • Add 100 µL of Working IS Solution (This spikes the sample with the 13C3 standard).

    • Vortex aggressively for 5 minutes (Critical for equilibration).

    • Centrifuge at 4,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Inject 5 µL of supernatant onto a C18 column (e.g., Waters XBridge, 3.5µm).

    • MRM Transitions:

      • Target (BKM120): m/z 411.2

        
         354.1
        
      • IS (13C3-BKM120): m/z 414.2

        
         357.1 (Note the +3 Da shift).
        
  • Data Calculation:

    • Calculate Area Ratio:

      
      
      
    • The IS corrects for any variation in injection volume or ionization efficiency.

Workflow Visualization: Quantitative Bioanalysis

Bioanalysis_Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis Sample Plasma Sample (Unknown Conc.) Mix Vortex & Precipitate Sample->Mix IS Spike IS (NVP-BKM120-13C3) IS->Mix LC HPLC Separation (Co-elution) Mix->LC Supernatant MS Mass Spec (MRM Detection) LC->MS Calc Quantification (Area Ratio Calculation) MS->Calc m/z 411 vs 414

Figure 2: Stable Isotope Dilution Workflow. The 13C3-IS is spiked early to normalize all subsequent extraction and ionization steps.

References

  • Maira, S. M., et al. (2012). "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor." Molecular Cancer Therapeutics.

  • André, F., et al. (2019). "Alpelisib for PIK3CA-Mutated, Hormone Receptor–Positive Advanced Breast Cancer."[3] The New England Journal of Medicine.[4]

  • Wen, P. Y., et al. (2019). "Buparlisib in Patients With Recurrent Glioblastoma Harboring Phosphatidylinositol 3-Kinase Pathway Activation: An Open-Label, Multicenter, Multi-Arm, Phase II Trial." Journal of Clinical Oncology.

  • FDA Label (Piqray/Alpelisib). (2019). "Highlights of Prescribing Information." U.S. Food and Drug Administration.

  • Van Amsterdam, P., et al. (2013). "The application of stable isotope labelled internal standards in quantitative bioanalysis." Journal of Chromatography B.

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: NVP-BKM 120-13C3 Hydrochloride

Product Category: Stable Isotope-Labeled Internal Standard (Non-Radioactive) Active Moiety: Buparlisib (PI3K Inhibitor) Application: LC-MS/MS Quantification, Pharmacokinetic Profiling Audience: Analytical Chemists, toxic...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Stable Isotope-Labeled Internal Standard (Non-Radioactive) Active Moiety: Buparlisib (PI3K Inhibitor) Application: LC-MS/MS Quantification, Pharmacokinetic Profiling Audience: Analytical Chemists, toxicologists, and laboratory safety officers.

Part 1: Executive Safety Directive

STOP AND READ: NVP-BKM 120-13C3 Hydrochloride is a potent antineoplastic agent and a stable isotope-labeled compound. While it is non-radioactive (Carbon-13 is stable), it possesses the same toxicological profile as unlabeled Buparlisib (NVP-BKM 120).

Core Safety Axiom: Treat this substance as a suspected carcinogen and reproductive toxin . Because it is used as an analytical standard, quantities are often small (<10 mg), but the high potency requires strict containment to prevent user exposure and cross-contamination of analytical baselines.

Critical Hazard Profile (GHS Classification)
Hazard ClassCategoryHazard StatementMechanism of Toxicity
Acute Toxicity (Oral) Cat.[1][2][3] 2/3Fatal/Toxic if swallowed Potent inhibition of Class I PI3K isoforms (

), disrupting cell signaling and metabolism.
Reproductive Toxicity Cat. 2Suspected of damaging fertility or the unborn childInterference with cellular proliferation pathways critical for fetal development.
STOT - Repeated Exposure Cat. 1Causes damage to organsCumulative toxicity to high-turnover tissues (gut, bone marrow) due to antiproliferative mechanism.
Germ Cell Mutagenicity Cat. 2Suspected of causing genetic defectsPotential interaction with DNA repair mechanisms downstream of PI3K/Akt.

Part 2: Engineering Controls & PPE Strategy[4]

The hierarchy of control for NVP-BKM 120-13C3 prioritizes isolation over simple PPE. As a powder, the risk of inhalation is the primary vector for systemic exposure.

Primary Engineering Controls (The "Hard" Barrier)
  • Solid Phase (Powder): MUST be handled inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.

    • Reasoning: Electrostatic powders can disperse invisibly. A face velocity of 0.5 m/s (100 fpm) captures fugitive particles.

  • Liquid Phase (Solutions): Fume hood recommended. If handled on a benchtop (e.g., LC-MS loading), ensure vials are capped/sealed.

Personal Protective Equipment (The "Soft" Barrier)

Do not rely on a single layer of protection. Use the "Onion Skin" Protocol :

  • Respiratory:

    • Standard: Engineering controls (Hood) negate the need for a respirator.

    • Spill/Outside Hood:N95 or P100 respirator is mandatory if the powder is exposed to ambient air.

  • Dermal (Hands):

    • Double-Gloving Strategy:

      • Inner Layer: Nitrile (4 mil).

      • Outer Layer: Nitrile (4 mil) or Neoprene (if using aggressive organic solvents like DCM).

      • Protocol: Change outer gloves immediately upon any splash or every 30 minutes during stock preparation.

  • Ocular:

    • Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient for potent powders.

  • Body:

    • Tyvek® lab coat or rear-closing gown with elastic cuffs. Avoid cotton coats that can trap powder in fibers.

Part 3: Operational Protocol (Step-by-Step)

This protocol ensures safety and analytical integrity. Loss of 13C3-labeled material is financially costly and scientifically disastrous (internal standard variance).

Workflow Diagram: Safe Solubilization

The following diagram outlines the "Zero-Loss, Zero-Exposure" workflow for preparing the primary stock solution.

G Start Vial Retrieval (-20°C Storage) Equilibration Thermal Equilibration (Wait 30 mins to Room Temp) Start->Equilibration Prevent Condensation StaticControl Static Neutralization (Use Ionizer/Wipe) Equilibration->StaticControl Prevent Powder Dispersal Open Open in BSC/Hood StaticControl->Open SolventAdd Add Solvent (DMSO/MeOH) Directly to Vial Open->SolventAdd Gravimetric Addition recommended Vortex Vortex & Sonicate (Cap Tightly) SolventAdd->Vortex Aliquot Aliquot to Amber Vials (Single Use) Vortex->Aliquot Storage Return to -80°C Aliquot->Storage

Figure 1: Safe Solubilization Workflow. Critical control points (Yellow/Red) prevent moisture contamination and aerosolization.

Detailed Methodology
Step 1: Thermal Equilibration (Crucial)
  • Action: Remove the vial from the freezer and let it stand at room temperature for 30 minutes before opening.

  • Why: Opening a cold vial causes atmospheric moisture to condense inside. This hydrolyzes the hydrochloride salt, altering the molecular weight and concentration accuracy, and causes the powder to "clump," making it harder to dissolve.

Step 2: Static Control
  • Action: Wipe the exterior of the vial with an anti-static wipe or pass it through a static gate if available.

  • Why: 13C3-labeled standards are often dry-down films or light powders. Static electricity can cause the powder to "jump" out of the vial upon opening, leading to exposure and sample loss.

Step 3: Solubilization (In-Vial)
  • Solvent: DMSO (Dimethyl sulfoxide) is the preferred primary solvent for stock solutions (typically >10 mg/mL solubility). Methanol is acceptable for secondary working solutions.

  • Technique: Do not weigh the powder out. Instead, add a gravimetrically determined amount of solvent directly to the manufacturer's vial to create the master stock.

  • Calculation:

    
    
    
  • Safety Check: Ensure the vial cap is PTFE-lined to prevent solvent leaching.

Step 4: Storage of Aliquots
  • Store stock solutions at -80°C .

  • Buparlisib is stable, but repeated freeze-thaw cycles can degrade the molecule. Aliquot into single-use volumes (e.g., 50 µL) to minimize handling risks.

Part 4: Waste Disposal & Decontamination[5]

Legal Framework: Dispose of as Hazardous Chemical Waste (RCRA code often P-listed or characteristic for toxicity depending on jurisdiction).

Solid Waste (Consumables)
  • Items: Gloves, pipette tips, weighing boats, bench paper.

  • Disposal: Collect in a yellow chemotherapy/cytotoxic waste bag or a rigid container labeled "Cytotoxic Waste."

  • Method: High-temperature incineration (

    
    ). Do not autoclave  (autoclaving does not destroy the chemical structure and may volatilize it).
    
Liquid Waste
  • Items: HPLC waste, excess stock solutions.

  • Disposal: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams.

  • Labeling: Must be explicitly labeled: "Contains Buparlisib (NVP-BKM 120) - Cytotoxic."

Spill Response (Powder)

If the dry powder is spilled outside the hood:

  • Evacuate the immediate area for 15 minutes to let aerosols settle.

  • Don PPE: Double gloves, N95 respirator, goggles, gown.

  • Cover: Gently cover the spill with wet paper towels (dampened with water/methanol) to prevent dust generation.

  • Wipe: Wipe up the slurry.

  • Clean: Wash the surface with a 10% bleach solution followed by water. (Bleach aids in oxidative degradation).

Part 5: Emergency Response Data

ScenarioImmediate ActionMedical Follow-up
Eye Contact Flush with water for 15 minutes , lifting eyelids.Seek ophthalmologist immediately.
Skin Contact Wash with soap and water for 15 mins. Do not scrub (abrasion increases absorption).Monitor for systemic toxicity.
Inhalation Move to fresh air.[4]Monitor for respiratory irritation/dyspnea.
Ingestion Do NOT induce vomiting. Rinse mouth.Call Poison Control immediately. Fatal risk.

References

  • PubChem. (n.d.). Buparlisib Hydrochloride (Compound Summary). National Library of Medicine. Retrieved February 9, 2026, from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.[5] Retrieved February 9, 2026, from [Link]

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide. Retrieved February 9, 2026, from [Link]

Sources

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